Dipyanone
Description
Structure
3D Structure
Properties
CAS No. |
60996-94-3 |
|---|---|
Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one |
InChI |
InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3 |
InChI Key |
LJIUPFDRFKFNJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Dipyanone: A Technical Overview of its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyanone (IUPAC name: 4,4-diphenyl-6-(1-pyrrolidinyl)-heptan-3-one) is a synthetic opioid analgesic that has emerged as a designer drug.[1][2][3] Structurally, it is a derivative of 4,4-diphenylheptan-3-one and shares a close resemblance to medically used opioids such as methadone, dipipanone, and phenadoxone.[1][3][4] First identified in Germany in 2021, this compound is recognized as a potent mu-opioid receptor agonist.[1][5] This technical guide provides a detailed examination of the chemical structure and plausible synthesis pathways of this compound, based on established synthetic routes for its analogues.
Chemical Structure and Properties
This compound is characterized by a central heptan-3-one backbone with two phenyl groups at the 4-position and a pyrrolidinyl group at the 6-position. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4,4-diphenyl-6-(1-pyrrolidinyl)-heptan-3-one | [2][6] |
| CAS Number | 60996-94-3 | [1][2][6] |
| Molecular Formula | C23H29NO | [2][6] |
| Molar Mass | 335.491 g·mol−1 | [2] |
| Appearance | Not widely documented, likely a solid at room temperature. | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, ethanol, and methanol.[7] | [7] |
Synthesis Pathways
While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in public literature due to its nature as a designer drug, its synthesis is understood to follow the well-established routes used for methadone and its analogues.[1][7] The general approach involves a two-step process starting from diphenylacetonitrile.
General Synthesis Pathway
The synthesis of this compound and its analogues, like methadone and dipipanone, fundamentally involves two key steps:
-
Alkylation of Diphenylacetonitrile: Diphenylacetonitrile is deprotonated with a strong base to form a carbanion, which then undergoes nucleophilic substitution with a suitable haloamine. For the synthesis of this compound, this would be a 1-halo-2-(pyrrolidin-1-yl)propane.
-
Grignard Reaction and Hydrolysis: The resulting nitrile intermediate is then reacted with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to form an imine, which is subsequently hydrolyzed under acidic conditions to yield the final ketone product, this compound.
A schematic representation of this pathway is provided below:
References
- 1. Buy this compound | 60996-94-3 [smolecule.com]
- 2. Synthesis of analogues of acetylmethadol and methadol as potential narcotic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dipipanone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
Mechanism of Action of Dipyanone at the Mu-Opioid Receptor: A Technical Guide
Introduction
Dipyanone is a synthetic opioid analgesic structurally related to methadone. Its primary pharmacological effects are mediated through its interaction with the central nervous system, specifically by acting as an agonist at the mu-opioid receptor (MOR).[1] The mu-opioid receptor is a class A G-protein coupled receptor (GPCR) and is the principal target for most clinically used opioid analgesics, including morphine, as well as endogenous opioid peptides like endorphins.[2][3] Understanding the precise mechanism of action of this compound at the MOR is crucial for elucidating its therapeutic potential and side-effect profile, which includes analgesia, euphoria, respiratory depression, and physical dependence.[1][4] This guide provides a detailed technical overview of this compound's molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as an agonist at the mu-opioid receptor. Upon binding, it induces a conformational change in the receptor, which triggers a cascade of intracellular signaling events primarily through the activation of heterotrimeric inhibitory G-proteins (Gαi/o).[1][5][6] This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer, both of which modulate downstream effectors to produce the characteristic effects of opioids.[6][7]
The key downstream events are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[2][4] This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] A decrease in cAMP levels modulates the activity of protein kinases, such as protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous cellular proteins, including transcription factors.[4][7]
-
Modulation of Ion Channels:
-
Potassium Channel Activation: The Gβγ subunit dimer directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][8] This activation increases potassium efflux, leading to hyperpolarization of the neuronal membrane.[1] Hyperpolarization makes the neuron less excitable and less likely to fire an action potential, thus reducing the transmission of nociceptive signals.[1]
-
Calcium Channel Inhibition: The Gβγ subunit also binds to and inhibits voltage-gated calcium channels (VGCCs), particularly N-type channels, on presynaptic nerve terminals.[1][8] This inhibition reduces calcium influx, which is a critical step for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane.[8] The result is a decreased release of excitatory neurotransmitters, such as substance P and glutamate, into the synaptic cleft, further dampening pain signal propagation.[1]
-
-
β-Arrestin 2 Recruitment: Like other opioids, the activation of MOR by this compound also leads to the recruitment of β-arrestin 2.[9][10] This process is initiated by the phosphorylation of the intracellular domains of the activated receptor by G-protein-coupled receptor kinases (GRKs).[6] β-arrestin binding uncouples the receptor from G-proteins, leading to signal desensitization and receptor internalization.[6][11] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[6][12] The β-arrestin pathway is often associated with the adverse effects of opioids, including respiratory depression and tolerance.[3][11]
Quantitative Data: In Vitro Activity Profile
The following table summarizes the quantitative data for this compound's activity at the mu-opioid receptor from a β-arrestin 2 recruitment assay, with methadone included for comparison.[9]
| Compound | Assay | Parameter | Value | Efficacy (vs. Hydromorphone) | Cell System | Reference |
| This compound | β-arrestin 2 Recruitment | EC₅₀ | 39.9 nM | 155% | Not specified | [9] |
| Methadone | β-arrestin 2 Recruitment | EC₅₀ | 50.3 nM | 152% | Not specified | [9] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Experimental Protocols
The characterization of this compound's activity at the MOR relies on a suite of well-established in vitro assays.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
-
Objective: To determine the Ki of this compound for the human mu-opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human mu-opioid receptor.[13][14]
-
Radioligand: A selective MOR radioligand, such as [³H]-DAMGO.[13]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist, such as naloxone.[13]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[13]
-
Apparatus: A cell harvester with glass fiber filters and a scintillation counter.[13]
-
-
Procedure:
-
Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a specific final protein concentration.[13]
-
Assay Setup: The assay is performed in a 96-well plate in triplicate.
-
Total Binding: Contains assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kd), and the membrane suspension.[13]
-
Non-specific Binding: Contains assay buffer, [³H]-DAMGO, 10 µM naloxone, and the membrane suspension.[13]
-
Competitive Binding: Contains assay buffer, [³H]-DAMGO, varying concentrations of this compound, and the membrane suspension.[13]
-
-
Incubation: The plate is incubated (e.g., at room temperature for 60-120 minutes) to allow the binding to reach equilibrium.[13]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.[13]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[13]
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.
-
The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression.
-
The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins by an agonist.
-
Objective: To quantify the ability of this compound to stimulate G-protein activation via the MOR.
-
Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. This assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation.[15][16]
-
Materials:
-
Procedure:
-
Assay Setup: In a 96-well plate, cell membranes are incubated with GDP, assay buffer, and varying concentrations of this compound (or controls).[15]
-
Initiation: The reaction is initiated by adding [³⁵S]GTPγS.[15]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[15]
-
Termination and Filtration: The reaction is stopped by rapid filtration through filter plates, and the filters are washed to remove unbound radioligand.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes on the filters is measured by a scintillation counter.
-
-
Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus log concentration of this compound to generate a dose-response curve, from which EC₅₀ and Emax values can be determined.
β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated MOR, a key step in receptor desensitization and G-protein-independent signaling.
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in recruiting β-arrestin 2 to the MOR.
-
Principle: A common method is an enzyme complementation assay (e.g., PathHunter). Cells are engineered to express the MOR fused to a small enzyme fragment (ProLink, PK) and β-arrestin 2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA). Agonist-induced recruitment brings the two fragments together, forming an active enzyme that converts a substrate to a chemiluminescent signal.[12]
-
Procedure:
-
Cell Plating: The engineered cells are plated in a 96-well or 384-well plate.
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Incubation: The plate is incubated (e.g., 37°C for 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: The detection reagent containing the enzyme substrate is added, and after a further incubation period, the chemiluminescent signal is read using a plate reader.
-
-
Data Analysis: A dose-response curve is generated by plotting luminescence against the log concentration of this compound to determine EC₅₀ and Emax values.[12]
Visualizations: Signaling and Experimental Workflows
Signaling Pathway of this compound at the Mu-Opioid Receptor
Caption: Canonical G-protein signaling pathway activated by this compound at the MOR.
Experimental Workflow: β-Arrestin 2 Recruitment Assay
Caption: Workflow for a typical β-arrestin 2 enzyme complementation assay.
References
- 1. What is the mechanism of Dipipanone Hydrochloride? [synapse.patsnap.com]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs | National Institute of Justice [nij.ojp.gov]
- 11. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacological Profile of N-pyrrolidino Methadone (Dipyanone)
For Researchers, Scientists, and Drug Development Professionals
December 21, 2025
Abstract
N-pyrrolidino methadone, also known as dipyanone, is a synthetic opioid structurally related to methadone. First synthesized in the 1940s, it has recently re-emerged as a novel psychoactive substance. This document provides a comprehensive overview of the currently available pharmacological data on N-pyrrolidino methadone, intended to serve as a technical guide for researchers, scientists, and drug development professionals. The report details its chemical structure, in vitro receptor activity, metabolic pathways, and available in vivo data. Comparative data for methadone and other relevant opioids are included to provide context. Gaps in the current understanding of its full pharmacological profile, particularly regarding receptor binding affinities (Ki values), detailed in vivo analgesic potency (ED50 values), comprehensive pharmacokinetics, and a specific side-effect profile, are highlighted. This guide synthesizes the existing literature to facilitate further research and a more complete understanding of this compound.
Introduction
N-pyrrolidino methadone (4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one), or this compound, is a synthetic opioid that shares a close structural resemblance to methadone. It was first described in the 1940s and was noted for its analgesic activity, which was reported to be comparable to that of methadone in early studies involving rats, dogs, and humans.[1] After a long period of relative obscurity, this compound has been identified in forensic casework, signaling its emergence as a novel psychoactive substance (NPS).[2][3][4] This re-emergence necessitates a thorough understanding of its pharmacological profile to inform public health, clinical toxicology, and drug development efforts. This technical guide consolidates the available scientific information on the pharmacology of N-pyrrolidino methadone, presents it in a structured format, and identifies key areas where further research is needed.
Chemical Structure and Synthesis
N-pyrrolidino methadone is a derivative of methadone where the dimethylamino group is replaced by a pyrrolidino ring.
Chemical Name: 4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one Molecular Formula: C₂₃H₂₉NO Molecular Weight: 335.49 g/mol
A plausible synthetic pathway is outlined below:
Pharmacodynamics: Receptor Activity
The primary mechanism of action for N-pyrrolidino methadone, like other opioids, is through its interaction with opioid receptors. In vitro functional assays have been conducted to determine its potency and efficacy at the µ (mu), κ (kappa), and δ (delta) opioid receptors.
In Vitro Functional Activity
Functional activity is a measure of a compound's ability to produce a biological response upon binding to a receptor. This is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half of the maximal response, and the maximum efficacy (Eₘₐₓ), which is the maximum response achievable by the drug.
| Compound | Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) (Reference) | Reference(s) |
| N-pyrrolidino methadone | µ (MOR) | β-arrestin 2 Recruitment | 39.9 | 155 (vs. Hydromorphone) | [5][6] |
| N-pyrrolidino methadone | µ (MOR) | GTPγS Binding | 96.8 | 106 (vs. Fentanyl) | [4][7] |
| N-pyrrolidino methadone | κ (KOR) | GTPγS Binding | 380.4 | 13 (vs. U-50488) | [3][4][7] |
| N-pyrrolidino methadone | δ (DOR) | GTPγS Binding | 1067 | 56 (vs. SNC-80) | [3][4][7] |
| Methadone (racemic) | µ (MOR) | β-arrestin 2 Recruitment | 50.3 | 152 (vs. Hydromorphone) | [5][6] |
| Fentanyl | µ (MOR) | β-arrestin 2 Recruitment | 14.9 | - | [1] |
| Morphine | µ (MOR) | β-arrestin 2 Recruitment | 290 | - | [1] |
Note: Direct Ki (binding affinity) values for N-pyrrolidino methadone at opioid receptors have not been reported in the reviewed literature.
The data indicates that N-pyrrolidino methadone is a potent and full agonist at the µ-opioid receptor, with a potency and efficacy comparable to methadone.[5][6] Its activity at the κ- and δ-opioid receptors is significantly lower, suggesting a degree of selectivity for the µ-opioid receptor.[3][4][7]
Signaling Pathways
Upon binding to the µ-opioid receptor, N-pyrrolidino methadone initiates intracellular signaling cascades. The primary pathway involves the activation of inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This cascade ultimately results in the analgesic and other opioid-like effects. Another important pathway is the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling.
Pharmacokinetics
Detailed pharmacokinetic studies (absorption, distribution, metabolism, and excretion) of N-pyrrolidino methadone in humans or animals are limited.
Metabolism
Recent studies have begun to elucidate the metabolic fate of this compound in humans. The primary metabolic pathway involves the opening of the pyrrolidine (B122466) ring, followed by further modifications.
-
Primary Metabolism: The main metabolic transformation is the opening of the pyrrolidine ring to form N-butan-4-ol or N-butanoic acid derivatives.[3][4][7]
-
Major Metabolites: The subsequent cyclization of these intermediates leads to the formation of 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA).[3][4][7] These have been proposed as specific biomarkers for this compound consumption.
-
Other Transformations: Other observed metabolic reactions include hydroxylation, reduction, and O-glucuronidation.[3][4][7]
Absorption, Distribution, and Excretion
Currently, there is no published data on the absorption, distribution, and excretion parameters of N-pyrrolidino methadone, such as its bioavailability, volume of distribution, plasma protein binding, and elimination half-life.
In Vivo Pharmacology
Analgesic Activity
Early studies from the 1940s reported that N-pyrrolidino methadone exhibits analgesic activity comparable to methadone in rats, dogs, and humans.[1] More recent, detailed in vivo studies providing quantitative data such as ED₅₀ values are not yet available in the public domain.
| Compound | Animal Model | Analgesic Assay | ED₅₀ (mg/kg) | Reference(s) |
| N-pyrrolidino methadone | Rat/Mouse | Tail-flick/Hot-plate | Not Reported | [1] |
| Methadone | Mouse | Tail-flick | 3.25 | [8] |
| Fentanyl | Rat | Hot-plate | 0.0209 | [1] |
| Morphine | Rat | Hot-plate | 3.940 | [1] |
Note: The table highlights the lack of specific ED₅₀ values for N-pyrrolidino methadone from recent, well-documented studies.
Toxicology and Side Effects
The specific side-effect profile of N-pyrrolidino methadone has not been formally studied. However, given its potent agonist activity at the µ-opioid receptor, it is expected to produce a side-effect profile similar to that of other potent opioids, including methadone.
Expected Side Effects Based on Opioid Agonism:
-
Respiratory depression
-
Sedation
-
Constipation
-
Nausea and vomiting
-
Dizziness
-
Potential for dependence and addiction
-
Risk of overdose
Early research indicated that N-pyrrolidino methadone has a median lethal dose (LD₅₀) in mice that is similar to that of methadone.[1]
Experimental Protocols
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified following receptor stimulation by an agonist.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal tissues.
-
Assay Incubation: Membranes are incubated in a buffer containing GDP, the test compound (N-pyrrolidino methadone) at various concentrations, and [³⁵S]GTPγS.
-
Termination and Separation: The binding reaction is stopped, and bound [³⁵S]GTPγS is separated from the free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is plotted against the drug concentration to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values are calculated.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR. A common method is enzyme fragment complementation (EFC).
Protocol Outline:
-
Cell Culture: Cells are engineered to express the opioid receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.
-
Compound Addition: The cells are treated with varying concentrations of the test compound.
-
Recruitment: Agonist binding promotes the interaction between the receptor and β-arrestin, bringing the two enzyme fragments together to form an active enzyme.
-
Signal Detection: A substrate is added that is converted by the active enzyme into a luminescent product.
-
Data Analysis: The luminescent signal is measured and plotted against the drug concentration to determine EC₅₀ and Eₘₐₓ values.
Discussion and Future Directions
The available data indicate that N-pyrrolidino methadone (this compound) is a potent µ-opioid receptor agonist with efficacy comparable to methadone. Its pharmacological profile suggests a potential for strong analgesic effects, as well as a significant risk of abuse, dependence, and overdose, similar to other potent opioids.
However, there are substantial gaps in our understanding of this compound. The lack of receptor binding affinity data (Ki values) makes it difficult to fully characterize its receptor interaction profile and selectivity. Furthermore, the absence of detailed in vivo studies means that its analgesic potency, pharmacokinetic profile, and specific side effects in a living system are not well-defined.
Future research should prioritize:
-
Receptor Binding Assays: Determination of Ki values for N-pyrrolidino methadone at µ, κ, and δ opioid receptors, as well as a broader panel of CNS receptors to assess selectivity.
-
In Vivo Analgesic Studies: Quantitative assessment of its analgesic potency (ED₅₀) in standard animal models of pain (e.g., hot-plate, tail-flick tests).
-
Comprehensive Pharmacokinetic Profiling: In vivo studies to determine its oral bioavailability, plasma protein binding, volume of distribution, elimination half-life, and clearance.
-
Side-Effect and Toxicology Studies: In vivo assessment of its acute and chronic toxicity, including its effects on respiration, cardiovascular function, and its potential for producing physical dependence and withdrawal.
-
Metabolite Activity: Characterization of the pharmacological activity of its major metabolites to understand their contribution to the overall effects of the drug.
A more complete understanding of the pharmacological profile of N-pyrrolidino methadone is crucial for public health and safety, and for guiding the response of the scientific and medical communities to its re-emergence.
References
- 1. cfsre.org [cfsre.org]
- 2. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arresting the Development of Addiction: The Role of β-Arrestin 2 in Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to the In Silico Prediction of Dipyanone's Receptor Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dipyanone, a novel synthetic opioid structurally related to methadone, has emerged as a significant compound of interest due to its potent activity at the µ-opioid receptor (MOR).[1][2] Understanding its binding affinity and mechanism of action is crucial for both public health and therapeutic development. This technical guide provides an in-depth overview of the in silico methodologies used to predict the receptor binding affinity of this compound. It covers the theoretical underpinnings of computational approaches, detailed experimental protocols for both in silico modeling and in vitro validation, and a summary of the known quantitative data for this compound. Furthermore, this guide presents visual workflows and signaling pathways to facilitate a comprehensive understanding of the processes involved. The methodologies described herein are intended to serve as a practical resource for researchers engaged in the study of novel psychoactive substances and the broader field of computer-aided drug design.
Introduction to this compound and its Pharmacological Profile
This compound (4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one) is a synthetic opioid that has been identified in forensic casework and is associated with recreational use.[1][3] Its chemical structure, similar to methadone, confers potent agonistic activity at the µ-opioid receptor (MOR), which is the primary mechanism for its analgesic and euphoric effects.[1][4] In vitro studies have demonstrated that this compound's potency at the MOR is comparable to that of methadone.[3][5] The emergence of novel synthetic opioids like this compound necessitates rapid and effective methods for pharmacological characterization to assess their potential for abuse and to guide potential therapeutic interventions.[6][7] In silico prediction of receptor binding affinity offers a time- and cost-effective approach to achieve this.[8]
In Silico Prediction of Receptor Binding Affinity: A Methodological Overview
Computer-aided drug design (CADD) encompasses a variety of computational techniques to identify, design, and optimize drug candidates.[9][10] For predicting the binding affinity of a ligand like this compound to its receptor, structure-based drug design (SBDD) is a prominent approach, particularly when the three-dimensional structure of the target receptor is known.[10] The general workflow involves preparing the ligand and receptor structures, performing molecular docking to predict the binding pose and affinity, and often refining these predictions with more computationally intensive methods like molecular dynamics (MD) simulations.[11]
General Workflow for In Silico Prediction and Validation
The process of predicting and validating the receptor binding affinity of a novel compound like this compound is a multi-step process that integrates computational modeling with experimental verification.
Detailed Protocols for In Silico Prediction
Target Identification and Preparation
-
Target Selection : The primary target for this compound is the human µ-opioid receptor (MOR).[1][4]
-
Structure Retrieval : Obtain the 3D crystal structure of the MOR from the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a known ligand.
-
Receptor Preparation :
-
Using a molecular modeling software suite (e.g., Schrödinger, MOE, or AutoDock Tools), prepare the receptor by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states for amino acid residues.
-
Performing energy minimization to relieve any steric clashes.
-
-
Ligand Preparation
-
Structure Generation : The 2D structure of this compound can be sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.
-
Ligand Optimization :
-
Generate possible ionization states at a physiological pH (e.g., 7.4).
-
Perform a conformational search to identify low-energy conformers.
-
Minimize the energy of the 3D structure using a suitable force field (e.g., MMFF94).
-
Molecular Docking
-
Binding Site Definition : Define the binding site (or "grid") on the MOR. This is typically centered on the location of the co-crystallized ligand in the original PDB structure.
-
Docking Simulation :
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared this compound structure into the defined binding site of the MOR.
-
The docking algorithm will explore various poses of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.[7][12]
-
-
Pose Analysis :
-
Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the MOR residues.
-
The docking score provides an initial estimate of the binding affinity.
-
Molecular Dynamics (MD) Simulation
-
System Setup :
-
The top-ranked docked complex of this compound and the MOR is placed in a simulated physiological environment (a box of water molecules with ions to neutralize the system).
-
-
Simulation :
-
Run an MD simulation for a sufficient time (e.g., 100 ns) to allow the complex to reach equilibrium. This simulation tracks the movement of every atom over time.
-
-
Analysis :
-
Analyze the trajectory of the simulation to assess the stability of the binding pose and the key interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA for a more accurate prediction of binding affinity.
-
Experimental Validation Protocols
In silico predictions must be validated through experimental assays.[13][14]
Homogeneous Time-Resolved Fluorescence (HTRF®)-based GTP Gi Binding Assay
This assay measures the activation of the Gi protein coupled to the opioid receptor upon ligand binding.[2][15]
-
Materials : Human MOR, DOR, and KOR membranes, GTP Gi Binding assay kit (containing GTP Eu Cryptate, d2 antibody, GDP, MgCl2).[2]
-
Procedure :
-
Prepare a reaction mixture containing the receptor membranes, GDP, and the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding GTPγS.
-
Add the HTRF detection reagents (GTP Eu Cryptate and d2 antibody).
-
Incubate to allow for signal development.
-
Measure the HTRF signal on a compatible plate reader.
-
-
Data Analysis : The signal is used to calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values, which indicate the potency and efficacy of the compound.[2][15]
β-Arrestin 2 Recruitment Assay
This assay measures a different aspect of receptor activation: the recruitment of β-arrestin 2, which is involved in receptor desensitization and signaling.[3][5]
-
Materials : Cells stably expressing the µ-opioid receptor and a β-arrestin 2 fusion protein, substrate for the enzyme-linked component of the assay.
-
Procedure :
-
Plate the cells and allow them to adhere.
-
Add this compound at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin 2 recruitment.
-
Add the detection reagents.
-
Measure the signal (e.g., luminescence or fluorescence).
-
-
Data Analysis : Calculate EC50 and Emax values from the concentration-response curve.
Quantitative Data for this compound
The following tables summarize the available in vitro pharmacological data for this compound.
Table 1: Receptor Activation Potency and Efficacy of this compound
| Receptor | Assay | Reference Compound | EC50 (nM) | Emax (%) | Citation |
|---|---|---|---|---|---|
| µ-Opioid Receptor (MOR) | GTP Gi Binding | Fentanyl | 96.8 | 106 | [2][15] |
| κ-Opioid Receptor (KOR) | GTP Gi Binding | U-50488 | 380.4 | 13 | [2][15] |
| δ-Opioid Receptor (DOR) | GTP Gi Binding | SNC-80 | 1067 | 56 | [2][15] |
| µ-Opioid Receptor (MOR) | β-Arrestin 2 Recruitment | Hydromorphone | 39.9 | 155 |[3][4][5] |
Table 2: Comparative Receptor Activity of this compound and Related Opioids
| Compound | Assay | EC50 (nM) | Emax (%) (vs. Hydromorphone) | Citation |
|---|---|---|---|---|
| This compound | β-Arrestin 2 Recruitment | 39.9 | 155 | [3][5] |
| Methadone | β-Arrestin 2 Recruitment | 50.3 | 152 | [3][5] |
| Fentanyl | β-Arrestin 2 Recruitment | 9.35 | - | [3] |
| Morphine | β-Arrestin 2 Recruitment | 142 | - |[3] |
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular events.
Conclusion
The in silico prediction of receptor binding affinity is a powerful tool in the characterization of novel synthetic opioids like this compound. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular interactions driving ligand-receptor recognition. However, it is imperative that these computational predictions are anchored by robust in vitro validation to ensure their accuracy and relevance. The methodologies and data presented in this guide provide a comprehensive framework for scientists and drug development professionals to approach the study of this compound and other emerging psychoactive substances. Continued efforts in this area will be crucial for addressing the public health challenges posed by the dynamic landscape of synthetic drugs.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 4. sarms4muscle.com [sarms4muscle.com]
- 5. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of Dipyanone as a novel psychoactive substance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipyanone (4,4-diphenyl-6-(1-pyrrolidinyl)heptan-3-one) is a synthetic opioid that has recently emerged as a novel psychoactive substance (NPS) on the illicit drug market.[1] Structurally related to methadone and dipipanone, this compound functions as a potent agonist at the µ-opioid receptor (MOR), exhibiting a pharmacological profile that raises significant public health concerns due to its potential for abuse, dependence, and overdose.[2] First identified in Germany in 2021, its appearance has been noted in forensic casework, including post-mortem toxicology reports.[3][4] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, pharmacology, metabolism, and analytical detection of this compound.
Introduction and History
While this compound gained notoriety as an NPS in 2021, its origins trace back to analgesic research in the mid-20th century.[4] It was first described in the scientific literature in the 1940s as part of a series of investigations into new analgesic compounds.[4] Early studies in animal models suggested that this compound possessed analgesic activity comparable to methadone. However, it was never commercially developed as a pharmaceutical. Its re-emergence on the illicit market highlights a trend of clandestine laboratories exploring older pharmaceutical literature for new psychoactive compounds.
Chemical Properties and Synthesis
This compound is a synthetic opioid belonging to the 4,4-diphenylheptan-3-one chemical class.
| Property | Value |
| IUPAC Name | 4,4-diphenyl-6-(1-pyrrolidinyl)heptan-3-one |
| CAS Number | 60996-94-3 |
| Molecular Formula | C₂₃H₂₉NO |
| Molecular Weight | 335.49 g/mol |
| Canonical SMILES | CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synthesis: A detailed, publicly available synthesis protocol for this compound is not documented. However, based on the synthesis of structurally similar compounds like methadone and phenadoxone, a plausible synthetic route can be inferred. The synthesis would likely involve a two-step process:
-
Formation of the nitrile intermediate: The synthesis would likely begin with the alkylation of diphenylacetonitrile (B117805) with 1-(2-chloropropyl)pyrrolidine. This reaction is analogous to the synthesis of the methadone precursor, 2,2-diphenyl-4-(dimethylamino)pentanenitrile.[5]
-
Grignard reaction: The resulting 2,2-diphenyl-4-(pyrrolidin-1-yl)pentanenitrile would then be reacted with an ethyl magnesium halide (e.g., ethylmagnesium bromide) followed by hydrolysis to yield this compound.
Pharmacology
This compound's pharmacological effects are primarily mediated through its interaction with opioid receptors.
Receptor Binding and Activation
This compound is a potent agonist at the µ-opioid receptor (MOR), with significantly lower activity at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).[4] Its activation of the MOR is comparable to that of methadone.
| Receptor | Parameter | Value | Reference Compound |
| µ-Opioid Receptor (MOR) | EC₅₀ | 96.8 nM | Fentanyl (106% Emax) |
| Emax | 106% | ||
| κ-Opioid Receptor (KOR) | EC₅₀ | 380.4 nM | U-50488 (13% Emax) |
| Emax | 13% | ||
| δ-Opioid Receptor (DOR) | EC₅₀ | 1067 nM | SNC-80 (56% Emax) |
| Emax | 56% |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.
Signaling Pathway
As a µ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events through the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The activation of Gi/o proteins also leads to the modulation of ion channels, specifically the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[7] These actions collectively lead to a decrease in neuronal excitability, producing the analgesic and other central nervous system effects of the opioid.
Metabolism
The metabolism of this compound is characterized by the opening of the pyrrolidine (B122466) ring, which is a key feature for identifying its use. The primary metabolic transformations include:
-
Pyrrolidine Ring Opening: This leads to the formation of N-butan-4-ol or N-butanoic acid compounds.
-
Cyclisation: Subsequent cyclisation forms 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA).[4]
-
Other transformations: Hydroxylation, reduction, and O-glucuronidation also occur.[4]
EMDPB and EMDPBA have been proposed as specific biomarkers for confirming this compound consumption.[4]
Toxicology
The emergence of this compound on the illicit drug market has been associated with adverse events, including fatalities.[4] Toxicological data from post-mortem cases have identified this compound in blood at concentrations ranging from 80 to 1400 ng/mL.[4] In one reported case, a blood concentration of 370 ng/mL was detected.[8] Early animal studies indicated that this compound has a median lethal dose (LD₅₀) in mice similar to that of methadone.[4]
| Case Type | Sample | Concentration Range |
| Post-mortem | Blood | 80 - 1400 ng/mL |
| Post-mortem | Urine | 80 - 5500 ng/mL |
Analytical Detection
The detection and quantification of this compound and its metabolites in biological matrices are crucial for forensic and clinical toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for this purpose.
Experimental Protocol: LC-MS/MS Analysis of this compound in Blood
This protocol provides a general framework for the analysis of this compound in whole blood.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add an internal standard (e.g., this compound-d7).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor at least two transitions, for example, Q1: 336.2 -> Q3: 265.2 (quantifier) and Q1: 336.2 -> Q3: 98.1 (qualifier).
-
Internal Standard: Monitor the corresponding transitions for the deuterated analog.
-
Experimental Protocol: GTP Gi Binding Assay
This assay is used to determine the functional activity of this compound at the µ-opioid receptor by measuring G-protein activation.
1. Materials:
-
Membranes from cells expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
This compound and reference compounds (e.g., DAMGO as a full agonist).
-
Scintillation cocktail and a microplate scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
In a 96-well plate, add assay buffer, GDP (final concentration ~10-30 µM), and the cell membranes (5-20 µg protein/well).
-
Add the diluted compounds to the respective wells.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.
-
Plot the specific binding against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Conclusion
This compound represents a significant and emerging threat within the landscape of novel psychoactive substances. Its potent µ-opioid receptor agonism, coupled with a clandestine synthesis that appears to draw from historical pharmaceutical research, underscores the need for continued vigilance and advanced analytical capabilities within the forensic and clinical toxicology communities. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, offering valuable information for researchers, scientists, and drug development professionals working to address the challenges posed by the evolving illicit drug market. Further research into the pharmacokinetics and full toxicological profile of this compound is warranted to better understand its public health risks.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]
- 6. anesthesiaexperts.com [anesthesiaexperts.com]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
Dipyanone Metabolism and Identification of Major Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipyanone, a potent synthetic opioid structurally related to methadone, has recently emerged on the novel psychoactive substances (NPS) market, posing significant public health risks. A thorough understanding of its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and the development of effective treatment strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, focusing on the identification and characterization of its major metabolites. It details the primary metabolic pathways, summarizes available quantitative data, and provides in-depth experimental protocols for in vitro and in vivo analysis. Furthermore, this guide highlights the key analytical techniques employed for metabolite identification and outlines future research directions to address existing knowledge gaps.
Introduction
This compound (N-pyrrolidino methadone) is a synthetic opioid that has been identified in forensic casework and is associated with a risk of overdose and adverse health effects.[1][2] Its pharmacological profile is characterized by potent agonism at the µ-opioid receptor (MOR), comparable to that of methadone.[3] As with many novel synthetic opioids, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential for accurate toxicological assessment and clinical management. This guide focuses specifically on the metabolism of this compound, a critical aspect of its pharmacology and toxicology.
Metabolic Pathways of this compound
The biotransformation of this compound primarily occurs in the liver and involves a series of Phase I and Phase II metabolic reactions. The major metabolic pathway is initiated by the enzymatic opening of the pyrrolidine (B122466) ring, a characteristic feature of its metabolism.[1][4][5]
Phase I Metabolism
Phase I metabolism of this compound involves oxidation, reduction, and hydroxylation reactions. The key steps are:
-
Pyrrolidine Ring Opening: The primary metabolic event is the enzymatic hydroxylation of the pyrrolidine ring, leading to the formation of an unstable hemiaminal. This intermediate spontaneously opens to form an N-butanal derivative.[2]
-
Reduction and Oxidation: The resulting aldehyde can be either reduced to the corresponding N-butanol metabolite or oxidized to the N-butanoic acid metabolite.[1][5]
-
Cyclization: These linear metabolites subsequently undergo cyclization to form the two major and specific biomarkers of this compound consumption:
-
Other Phase I Reactions: Additional minor metabolic transformations include hydroxylation of the diphenyl moiety and reduction of the ketone group.[1][5]
While the specific cytochrome P450 (CYP450) isoenzymes responsible for this compound metabolism have not yet been definitively identified, it is hypothesized that enzymes from the CYP2B6, CYP3A4, and CYP2C19 families, which are known to metabolize the structurally similar methadone, may be involved.[6] Further reaction phenotyping studies are required to confirm the specific CYP450 contributions.
Phase II Metabolism
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For this compound, the main Phase II reaction is:
-
O-Glucuronidation: The hydroxylated metabolites can undergo conjugation with glucuronic acid to form O-glucuronides.[1][5] The detection of certain metabolites is enhanced after enzymatic hydrolysis with β-glucuronidase, indicating their presence as glucuronide conjugates in biological samples.[2]
The following diagram illustrates the proposed primary metabolic pathway of this compound.
Major Metabolites and Biomarkers
As established, the most significant metabolites of this compound identified to date are EMDPB and EMDPBA.[1][4] These metabolites are considered specific biomarkers for this compound consumption due to their unique formation pathway involving the opening and subsequent cyclization of the pyrrolidine ring.[2] Their detection in biological samples, such as urine and blood, provides strong evidence of this compound exposure.
The pharmacological activity of EMDPB and EMDPBA has not yet been experimentally determined. In silico predictions for metabolites of other novel synthetic opioids suggest that they may have lower affinity for the µ-opioid receptor compared to the parent compound. However, dedicated studies are necessary to characterize the pharmacological and toxicological profiles of these major this compound metabolites.
Quantitative Data
Quantitative analysis of this compound and its metabolites is crucial for interpreting toxicological findings. The following tables summarize the available quantitative data from in vivo and in vitro studies.
Table 1: Concentrations of this compound in Postmortem Forensic Cases [2]
| Biological Matrix | Concentration Range (ng/mL) |
| Blood | 720 - 1400 |
| Urine | 80 - 5500 |
Table 2: Relative Abundance of Major Metabolites in Urine from Forensic Cases [2]
| Metabolite | Relative Proportion of Total Metabolites' Signal |
| EMDPB (M12) | 23 - 26% |
| EMDPBA (M13) | 61% |
Note: In these urine samples, the parent this compound signal was approximately twice as intense as that of the principal metabolite, EMDPBA.[2]
Table 3: In Vitro Opioid Receptor Activation Profile of this compound [1][7]
| Receptor | Assay | EC50 (nM) | Emax (%) (Compared to Control) |
| µ-Opioid Receptor (MOR) | GTP Gi binding | 96.8 | 106% (vs. Fentanyl) |
| µ-Opioid Receptor (MOR) | β-arrestin 2 recruitment | 39.9 | 155% (vs. Hydromorphone) |
| κ-Opioid Receptor (KOR) | GTP Gi binding | 380.4 | 13% (vs. U-50488) |
| δ-Opioid Receptor (DOR) | GTP Gi binding | 1067 | 56% (vs. SNC-80) |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the study of this compound metabolism.
In Vitro Metabolism using Human Hepatocytes
This protocol is adapted from studies investigating the in vitro metabolism of novel synthetic opioids.[1][2]
Objective: To identify the metabolites of this compound produced by human liver enzymes.
Materials:
-
Cryopreserved human hepatocytes (pooled donors)
-
Thawing medium for hepatocytes
-
Supplemented William's Medium E (SWM)
-
This compound standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Nitrogen evaporator
-
LC-HRMS/MS system
Procedure:
-
Hepatocyte Thawing: Thaw the cryopreserved hepatocytes rapidly in a 37°C water bath. Transfer the cell suspension to a tube containing pre-warmed thawing medium.
-
Cell Washing: Centrifuge the cell suspension at 100 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in SWM. Repeat this washing step.
-
Cell Viability and Counting: Determine cell viability and concentration using the trypan blue exclusion method and a hemocytometer. Adjust the cell concentration to 2 x 106 viable cells/mL with SWM.
-
Incubation: Add this compound to the hepatocyte suspension to a final concentration of 10 µM. Incubate the mixture at 37°C in a humidified atmosphere of 5% CO2 for up to 3 hours.
-
Sample Collection: Collect aliquots of the incubate at various time points (e.g., 0, 1, and 3 hours).
-
Metabolism Quenching and Protein Precipitation: To a 100 µL aliquot of the incubate, add 100 µL of ice-cold acetonitrile to stop the metabolic reactions and precipitate proteins.
-
Sample Preparation for Analysis:
-
Vortex the sample and centrifuge at 15,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A and 5% mobile phase B).
-
Sample Preparation for Metabolite Identification in Urine
Objective: To extract this compound and its metabolites from urine samples for LC-HRMS/MS analysis.
Materials:
-
Urine sample
-
Ammonium (B1175870) formate (B1220265) solution (10 M)
-
Acetonitrile (ice-cold)
-
Centrifuge
-
Vortex mixer
Procedure:
-
To a 200 µL aliquot of urine, add 200 µL of 10 M ammonium formate solution.
-
Add 1.5 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes.
-
Transfer the supernatant for LC-HRMS/MS analysis. For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.
LC-HRMS/MS Analysis for Metabolite Identification
Objective: To separate, detect, and identify this compound and its metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, capable of tandem mass spectrometry (MS/MS).
Typical LC Conditions:
-
Column: A reversed-phase column, such as a C18 or F5 column (e.g., Kinetex® F5, 100 x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to elute compounds of varying polarities.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Typically maintained at 40°C.
Typical MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and MS/MS spectra.
-
Full Scan Range: m/z 100-1000.
-
Collision Energy: Ramped or fixed collision energy for MS/MS fragmentation.
Data Analysis: Metabolite identification is achieved by comparing the retention times and fragmentation patterns of the detected peaks with those of the parent drug and by accurate mass measurements to propose elemental compositions.
The following diagram illustrates a general workflow for the identification of this compound metabolites.
Future Research Directions
While significant progress has been made in understanding this compound metabolism, several knowledge gaps remain. Future research should focus on:
-
CYP450 Reaction Phenotyping: Conducting in vitro studies with a panel of recombinant human CYP450 enzymes and specific chemical inhibitors to definitively identify the enzymes responsible for this compound's metabolism. This will be crucial for predicting potential drug-drug interactions.
-
Pharmacological Activity of Metabolites: Synthesizing the major metabolites, EMDPB and EMDPBA, and evaluating their pharmacological activity, particularly their affinity and efficacy at opioid receptors and their potential off-target effects. This will provide a more complete picture of the overall pharmacological and toxicological profile of this compound.
-
Pharmacokinetic Studies: Performing comprehensive pharmacokinetic studies in animal models and, if feasible, in humans to determine key parameters such as half-life, volume of distribution, and clearance of both this compound and its major metabolites.
-
Development of Certified Reference Materials: The synthesis and certification of reference standards for EMDPB and EMDPBA are essential for the development and validation of quantitative analytical methods for use in clinical and forensic laboratories.
Conclusion
The metabolism of this compound is characterized by a unique pathway involving pyrrolidine ring opening and subsequent cyclization to form the major metabolites EMDPB and EMDPBA, which serve as specific biomarkers of consumption. This technical guide has summarized the current understanding of these metabolic pathways, presented available quantitative data, and provided detailed experimental protocols for the identification and analysis of these metabolites. Further research, particularly in identifying the specific metabolizing enzymes and characterizing the pharmacological activity of the metabolites, is necessary to fully elucidate the clinical and forensic implications of this compound use. The information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working to address the challenges posed by the emergence of novel synthetic opioids.
References
- 1. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling | springermedizin.de [springermedizin.de]
- 3. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs | National Institute of Justice [nij.ojp.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of Dipyanone: A Technical Guide to its Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dipyanone, a synthetic opioid structurally analogous to methadone, has recently emerged as a novel psychoactive substance. First identified in drug seizures in 2021, its pharmacological and toxicological profile is of significant interest to the scientific and medical communities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on preclinical data derived from animal models and in vitro systems. While in vivo animal data, particularly regarding pharmacokinetics, remains limited, this document synthesizes the available information to guide future research and drug development efforts.
Pharmacodynamics: Unraveling the Opioid Receptor Interaction
This compound's primary mechanism of action is its interaction with opioid receptors. In vitro studies have consistently demonstrated that it is a potent agonist at the µ-opioid receptor (MOR), with potency and efficacy comparable to methadone.[2][3][4] Its interaction with κ-opioid (KOR) and δ-opioid (DOR) receptors is significantly weaker.[1][5][6][7] This receptor activation profile suggests a pharmacological effect similar to methadone, including potent analgesia, but also a significant risk of respiratory depression and a high potential for abuse.[1][5][6][7][8]
In Vitro Receptor Activation Profile
The following table summarizes the in vitro data on this compound's interaction with opioid receptors from various studies.
| Assay Type | Receptor | Parameter | Value | Comparator | Reference |
| GTP Gi Binding Assay | µ (MOR) | EC50 | 96.8 nM | Fentanyl | [1] |
| Emax | 106% | Fentanyl | [1] | ||
| κ (KOR) | EC50 | 380.4 nM | U-50488 | [1] | |
| Emax | 13% | U-50488 | [1] | ||
| δ (DOR) | EC50 | 1067 nM | SNC-80 | [1] | |
| Emax | 56% | SNC-80 | [1] | ||
| β-arrestin 2 Recruitment Assay | µ (MOR) | EC50 | 39.9 nM | Hydromorphone | [3][4] |
| Emax | 155% | Hydromorphone | [3][4] | ||
| µ (MOR) | EC50 | 50.3 nM | Methadone | [3][4] | |
| Emax | 152% | Methadone | [3][4] |
Experimental Protocol: GTP Gi Binding Assay [1]
This assay evaluates the activation of G-protein coupled receptors by measuring the binding of GTP to the Gαi subunit. The protocol involves the use of a homogeneous time-resolved fluorescence (HTRF)-based assay. In this system, opioid receptors are expressed in cell membranes. The addition of an agonist like this compound activates the receptor, leading to the exchange of GDP for a fluorescently labeled GTP analog on the Gαi subunit, resulting in a measurable FRET signal.
Experimental Protocol: β-arrestin 2 Recruitment Assay [3][4]
This assay measures the recruitment of the β-arrestin 2 protein to the activated opioid receptor, a key step in receptor desensitization and internalization. The assay typically uses cells co-expressing the opioid receptor and a β-arrestin 2 fusion protein. Agonist binding induces a conformational change in the receptor, leading to the recruitment of β-arrestin 2, which can be detected by various methods, such as enzyme complementation or fluorescence resonance energy transfer (FRET).
In Vivo Analgesic Effects in Animal Models
Early preclinical studies in mice have provided some initial insights into the analgesic properties of this compound.
| Animal Model | Test | This compound Dose | Comparator (Dose) | Finding | Reference |
| Mouse | Hot Plate Assay | 6.82 mg/kg (ED50) | Methadone (5.18 mg/kg ED50) | Similar analgesic effect to methadone. | [5] |
| Mouse | Tail Pinch Test | 1-2 mg/kg | Methadone (1-2 mg/kg) | Similar analgesic threshold to methadone. | [5] |
Experimental Protocol: Hot Plate Assay [5]
The hot plate test is a common method to assess thermal nociception. A mouse is placed on a heated surface (typically 50-55°C), and the latency to a behavioral response (e.g., licking a paw, jumping) is measured. An increase in this latency after drug administration indicates an analgesic effect.
Experimental Protocol: Tail Pinch Test [5]
The tail pinch test assesses the response to mechanical pain. A clip is applied to the base of the mouse's tail, and the time until the mouse attempts to remove the clip is recorded. An increase in this latency is indicative of analgesia.
Pharmacokinetics: An Area for Future Investigation
A significant gap exists in the scientific literature regarding the pharmacokinetics of this compound in animal models. While early studies from the 1940s suggested similar activity to methadone in rats and dogs, detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been published.[5][8] Multiple recent publications have highlighted the urgent need for such studies to better understand the toxicological relevance of this emerging substance.[1][5][6][7][8]
Metabolism
While in vivo animal metabolism data is lacking, in vitro studies using human hepatocytes have shed light on the metabolic fate of this compound. The primary metabolic pathway involves the opening of the pyrrolidine (B122466) ring, followed by oxidation and cyclization.[1][5][6][8] This is analogous to the metabolism of methadone to its primary metabolite, EDDP.
Experimental Protocol: Human Hepatocyte Incubations [1][8]
To study metabolism, this compound is incubated with pooled human hepatocytes. After incubation, the mixture is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) to identify and characterize the metabolites formed.
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 4. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling [iris.univpm.it]
- 8. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Opioid Activity of Dipyanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyanone (4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one) is a synthetic opioid structurally related to methadone that has emerged as a novel psychoactive substance.[1] Understanding its in vitro pharmacological profile at opioid receptors is crucial for predicting its physiological effects, abuse potential, and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's activity at mu (µ), delta (δ), and kappa (κ) opioid receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Data Presentation: Quantitative In Vitro Characterization of this compound
The following tables summarize the currently available quantitative data on this compound's functional activity at the three main opioid receptors.
Table 1: G-Protein Activation Profile of this compound (GTPγS/GTP Gi Binding Assay)
| Ligand | Receptor | EC50 (nM) | Emax (%) | Comparator | Reference(s) |
| This compound | Mu (µ) | 96.8 | 106 | Fentanyl | [2] |
| This compound | Kappa (κ) | 380.4 | 13 | U-50488 | [2] |
| This compound | Delta (δ) | 1067 | 56 | SNC-80 | [2] |
Table 2: β-Arrestin 2 Recruitment Profile of this compound
| Ligand | Receptor | EC50 (nM) | Emax (%) | Comparator | Reference(s) |
| This compound | Mu (µ) | 39.9 | 155 | Hydromorphone | [3] |
| Methadone | Mu (µ) | 50.3 | 152 | Hydromorphone | [3] |
Note on Binding Affinity: To date, specific radioligand binding affinity data (Ki values) for this compound at mu, delta, and kappa opioid receptors have not been published in the peer-reviewed literature. As this compound is a structural analog of methadone, the binding affinities of methadone are provided for context. The R-isomer of methadone exhibits a higher affinity for the mu-opioid receptor than the S-isomer.[4] For the mu-opioid receptor, methadone's Ki is reported to be in the range of 5.6 nM in human receptors.[5]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound's opioid activity are provided below. These represent standard protocols that can be adapted for the specific analysis of novel synthetic opioids.
Homogeneous Time-Resolved Fluorescence (HTRF) GTP Gi Binding Assay
This assay quantifies the activation of Gi-coupled receptors by measuring the binding of a non-hydrolyzable GTP analog.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating Gi protein activation.
Materials:
-
GPCR-expressing cell membranes (e.g., CHO or HEK cells stably expressing human mu, delta, or kappa opioid receptors)
-
HTRF GTP Gi Binding Kit (containing Eu-cryptate labeled GTP analog and d2-labeled anti-Gi monoclonal antibody)
-
Test compound (e.g., this compound) and reference agonists (e.g., Fentanyl, U-50488, SNC-80)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.4)
-
GDP
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference agonists in assay buffer. Prepare the HTRF detection reagents according to the manufacturer's protocol.
-
Assay Setup: In a 384-well plate, add in the following order:
-
Test compound or reference agonist dilutions.
-
Cell membranes (optimized concentration, typically 2-10 µ g/well ).
-
A mixture of the Eu-GTP analog and d2-labeled anti-Gi antibody.
-
GDP at an optimized concentration.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the response of a reference full agonist (100%) and vehicle control (0%). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.[6][7]
Nano-Glo® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR using NanoLuc® Binary Technology (NanoBiT®).
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in inducing β-arrestin recruitment.
Materials:
-
HEK 293T cells co-expressing the opioid receptor of interest tagged with a NanoBiT® subunit and β-arrestin 2 tagged with the complementary NanoBiT® subunit.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Nano-Glo® Live Cell Assay System (containing Nano-Glo® Live Cell Substrate and Nano-Glo® LCS Dilution Buffer).
-
Test compound (e.g., this compound) and a reference agonist (e.g., Hydromorphone).
-
White, opaque 96- or 384-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the engineered HEK 293T cells into white-walled assay plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in an appropriate assay buffer or medium.
-
Assay Protocol:
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.
-
Add the test compound or reference agonist to the wells containing the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
-
Add the prepared Nano-Glo® detection reagent to each well.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Detection: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the raw luminescence data to the response of a reference full agonist (100%) and a vehicle control (0%). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.[8][9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound at the mu-opioid receptor.
Caption: Workflow for the HTRF GTP Gi Binding Assay.
Caption: Workflow for the Nano-Glo® β-Arrestin Recruitment Assay.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Antinociceptive Effects of the Individual Isomers of Methadone Following Acute and Chronic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
The Hypothesized Neurochemical Impact of Dipyanone on Dopamine Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dipyanone is a novel synthetic opioid, and research into its specific neurochemical effects is limited. This document summarizes the known pharmacology of this compound and extrapolates its likely effects on dopamine (B1211576) pathways based on its potent µ-opioid receptor agonism. The mechanisms described herein are largely theoretical and require direct experimental validation.
Introduction
This compound (4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one) is a synthetic opioid structurally related to methadone.[1] First identified in forensic cases in the early 2020s, it has emerged as a novel psychoactive substance.[1] Pharmacological studies have characterized this compound as a potent agonist at the µ-opioid receptor (MOR), with efficacy comparable to or exceeding that of methadone and hydromorphone.[2][3] While its primary activity is at opioid receptors, the downstream consequences of this potent MOR activation on other neurotransmitter systems, particularly the mesolimbic dopamine pathway, are of significant interest for understanding its abuse potential and overall neuropharmacological profile. This technical guide provides a detailed overview of the known pharmacology of this compound and presents a hypothesized framework for its effects on dopamine pathways, based on the well-established actions of potent MOR agonists.
Known Pharmacology of this compound: Opioid Receptor Activity
The primary molecular target of this compound is the µ-opioid receptor. In vitro studies have quantified its functional activity at this and other opioid receptors.
Quantitative Data on Opioid Receptor Activation
The following tables summarize the available quantitative data on the in vitro functional activity of this compound at opioid receptors.
| Compound | Assay Type | Receptor | EC50 (nM) | Emax (%) | Reference Compound | Citation |
| This compound | β-arrestin 2 Recruitment | µ (MOR) | 39.9 | 155 | Hydromorphone | [3] |
| Methadone | β-arrestin 2 Recruitment | µ (MOR) | 50.3 | 152 | Hydromorphone | [3] |
| Compound | Assay Type | Receptor | EC50 (nM) | Emax (%) | Reference Compound | Citation |
| This compound | GTP Gᵢ Binding | µ (MOR) | 96.8 | 106 | Fentanyl | [2][4] |
| This compound | GTP Gᵢ Binding | κ (KOR) | 380.4 | 13 | U-50488 | [2][4] |
| This compound | GTP Gᵢ Binding | δ (DOR) | 1067 | 56 | SNC-80 | [2][4] |
These data demonstrate that this compound is a potent and efficacious agonist at the µ-opioid receptor, with activity comparable to methadone.[2][3] Its activity at kappa and delta opioid receptors is significantly lower.[2][4]
Hypothesized Effects of this compound on Dopamine Pathways
While no direct studies have investigated the effects of this compound on the dopamine system, its potent MOR agonism allows for a strong hypothesis based on the known interactions between the opioid and dopamine systems. The rewarding and reinforcing effects of opioids are primarily mediated by their ability to increase dopamine levels in the nucleus accumbens (NAc), a key region of the brain's reward circuitry.[5][6]
Signaling Pathway: MOR-Mediated Disinhibition of VTA Dopaminergic Neurons
The primary mechanism by which µ-opioid agonists increase dopamine release in the NAc is through the disinhibition of dopaminergic neurons in the ventral tegmental area (VTA).[7][8] MORs are located on GABAergic interneurons in the VTA that tonically inhibit dopaminergic neurons.[9] By activating these presynaptic MORs, this compound is hypothesized to inhibit the release of GABA, thereby removing the inhibitory tone from the dopaminergic neurons. This disinhibition leads to increased firing of dopaminergic neurons that project to the NAc, resulting in elevated dopamine release in this region.[5][10]
Proposed Experimental Protocols for Validation
To validate the hypothesized effects of this compound on dopamine pathways, a series of in vitro and in vivo experiments would be necessary.
In Vitro Dopamine Receptor Binding Assay
Objective: To determine the binding affinity of this compound for dopamine D1-like and D2-like receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human dopamine D1, D2, D3, D4, and D5 receptors.
-
Radioligand Binding: Conduct competitive binding assays using a suitable radioligand for each receptor subtype (e.g., [³H]SCH23390 for D1-like, [³H]spiperone or [³H]raclopride for D2-like receptors).
-
Incubation: Incubate the membrane preparations with the radioligand and increasing concentrations of unlabeled this compound.
-
Detection: Separate bound and free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibitory constant) values from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.
In Vitro Dopamine Transporter (DAT) Functional Assay
Objective: To assess the effect of this compound on the function of the dopamine transporter.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT).
-
Uptake Assay: Pre-incubate the cells with varying concentrations of this compound or vehicle. Initiate dopamine uptake by adding a known concentration of [³H]dopamine.
-
Termination and Lysis: Terminate the uptake reaction after a short incubation period by washing with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of [³H]dopamine taken up by the cells using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for this compound's inhibition of dopamine uptake.
In Vivo Microdialysis in Freely Moving Rodents
Objective: To measure the effect of systemic administration of this compound on extracellular dopamine levels in the nucleus accumbens.
Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens of rats or mice.
-
Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal dopamine levels.
-
Drug Administration: Administer this compound (at various doses) or vehicle via a systemic route (e.g., intraperitoneal or subcutaneous).
-
Post-injection Collection: Continue to collect dialysate samples at regular intervals post-injection.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels and analyze for statistically significant changes.
Conclusion
This compound is a potent µ-opioid receptor agonist with a pharmacological profile similar to methadone. Based on the well-established mechanism of action for this class of compounds, it is highly probable that this compound indirectly modulates the mesolimbic dopamine system. The hypothesized mechanism involves the disinhibition of VTA dopaminergic neurons through the activation of MORs on GABAergic interneurons, leading to an increase in dopamine release in the nucleus accumbens. This action is the likely neurochemical basis for its rewarding and reinforcing effects, and consequently, its abuse potential.
Direct experimental investigation into the effects of this compound on dopamine receptor binding, dopamine transporter function, and in vivo dopamine neurochemistry is crucial to confirm these hypotheses and to fully characterize its neuropharmacological profile. The experimental protocols outlined in this guide provide a roadmap for such future research. A comprehensive understanding of the interaction of novel synthetic opioids like this compound with the dopamine system is essential for public health, forensic toxicology, and the development of potential therapeutic interventions for opioid use disorder.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms underlying δ- and μ-opioid receptor agonist-induced increases in extracellular dopamine level in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid–Dopamine Interactions: Implications for Substance Use Disorders and Their Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The Neurobiology of Opioid Dependence: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dopamine Supersensitivity: A Novel Hypothesis of Opioid-Induced Neurobiological Mechanisms Underlying Opioid-Stimulant Co-use and Opioid Relapse [frontiersin.org]
- 10. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Dipyanone in Human Urine by LC-MS/MS
Introduction
Dipyanone is a novel synthetic opioid structurally related to methadone that has emerged on the illicit drug market. As with other new psychoactive substances (NPS), robust and reliable analytical methods are crucial for its detection and quantification in biological matrices for clinical and forensic toxicology. This application note presents a detailed protocol for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for this compound. The protocol includes a comprehensive sample preparation procedure using solid-phase extraction (SPE), optimized LC-MS/MS parameters, and expected validation data.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methadone-d9 (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Drug-free human urine
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Instrumentation
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of the internal standard working solution (Methadone-d9 in methanol). Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol.
-
Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (95% Mobile Phase A: 5% Mobile Phase B) and transfer to an autosampler vial for analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 4500 V
-
Source Temperature: 500°C
-
Curtain Gas: 40 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 60 psi
-
Ion Source Gas 2: 70 psi
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are monitored in a scheduled MRM (sMRM) mode.
Data Presentation
The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound in urine. These values are representative of a fully validated method and should be established by each laboratory.
| Parameter | This compound | Methadone-d9 (IS) |
| Precursor Ion (m/z) | 336.0 | 319.2 |
| Product Ion (m/z) - Quantifier | 265.0 | 268.2 |
| Product Ion (m/z) - Qualifier 1 | 105.0 | - |
| Product Ion (m/z) - Qualifier 2 | 219.0 | - |
| Collision Energy (V) - Quantifier | 20 | 20 |
| Collision Energy (V) - Qualifier 1 | 35 | - |
| Collision Energy (V) - Qualifier 2 | 35 | - |
| Declustering Potential (V) | 60 | 90 |
| Validation Parameter | Expected Performance | |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| Accuracy at LLOQ, LQC, MQC, HQC | 85 - 115% | |
| Precision at LLOQ, LQC, MQC, HQC | < 15% RSD | |
| Recovery | > 80% |
Mandatory Visualization
Application Note: Quantitative Analysis of Dipyanone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of Dipyanone, a novel synthetic opioid, in forensic and research samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for sample preparation, instrumental analysis, and data interpretation. While specific quantitative validation data for this compound by GC-MS is not widely published, this note includes representative performance characteristics based on validated methods for structurally similar synthetic opioids. Additionally, this document provides a visual representation of the this compound-activated mu-opioid receptor signaling pathway and the experimental workflow.
Introduction
This compound is a potent synthetic opioid that has emerged on the illicit drug market, posing a significant public health concern. Chemically related to methadone, this compound acts as a strong agonist at the µ-opioid receptor (MOR), leading to analgesic effects but also carrying a high risk of abuse, dependence, and respiratory depression.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in seized materials and biological specimens to support forensic investigations, clinical toxicology, and research into its pharmacology and metabolism.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique in forensic toxicology due to its high sensitivity, selectivity, and structural elucidative capabilities. This application note presents a detailed protocol for the GC-MS analysis of this compound, adapted from established methods for novel psychoactive substances.
Experimental Protocols
Sample Preparation (Acid/Base Extraction)
This protocol is suitable for the extraction of this compound from solid samples such as seized powders.
Reagents and Materials:
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Sodium Sulfate (B86663) (anhydrous)
-
Vortex mixer
-
Centrifuge
-
pH paper or meter
-
Glass centrifuge tubes (15 mL)
-
Pipettes and tips
-
Evaporation system (e.g., nitrogen evaporator)
-
GC vials with inserts
Procedure:
-
Accurately weigh approximately 1 mg of the homogenized sample powder into a 15 mL glass centrifuge tube.
-
Add 5 mL of methanol to the tube, vortex for 1 minute to dissolve the sample.
-
Add 5 mL of 0.1 M HCl, vortex for 30 seconds.
-
Wash the acidic aqueous phase with 5 mL of ethyl acetate by vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Discard the upper organic layer.
-
Adjust the pH of the remaining aqueous phase to approximately 9-10 with 0.1 M NaOH.
-
Add 5 mL of ethyl acetate and vortex for 1 minute to extract the basic drug into the organic phase.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of methanol or ethyl acetate.
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.
GC-MS Instrumental Parameters
The following instrumental conditions are based on the method published by the Center for Forensic Science Research and Education (CFSRE) for the analysis of this compound.[2]
Instrumentation:
-
Gas Chromatograph: Agilent 5975 Series GC or equivalent
-
Mass Spectrometer: Agilent 5975 Series MSD or equivalent
Chromatographic Conditions:
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent non-polar capillary column.[2]
-
Carrier Gas: Helium with a constant flow of 1.46 mL/min.[2]
-
Inlet Temperature: 265 °C.[2]
-
Injection Volume: 1 µL.[2]
-
Injection Mode: Splitless.[2]
-
Oven Temperature Program:
-
Expected Retention Time: Approximately 6.84 minutes.[2]
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[2]
-
Quadrupole Temperature: 150 °C.[2]
-
Transfer Line Temperature: 300 °C.[2]
-
Scan Range: 40-550 m/z.[2]
-
Threshold: 250.[2]
Data Presentation
Quantitative Data
While a fully validated quantitative GC-MS method for this compound has not been widely published, the following table presents representative performance characteristics that can be expected for the analysis of novel synthetic opioids, based on published validation data for similar compounds like fentanyl and its analogs. These values should be established and verified by individual laboratories.
| Validation Parameter | Representative Performance Characteristics |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity Range | 5 - 500 ng/mL (or higher with dilution) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Precision (%RSD) | < 15% at low, medium, and high concentrations |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
Visualizations
Figure 1. Experimental workflow for the GC-MS analysis of this compound.
Figure 2. Mu-opioid receptor signaling pathway activated by this compound.
Discussion
The presented GC-MS method provides a reliable approach for the identification of this compound in forensic samples. The acid/base extraction protocol is effective in isolating the analyte from complex matrices, and the described chromatographic conditions offer good separation and peak shape. The mass spectrum of this compound will exhibit characteristic fragmentation patterns that can be used for definitive identification through comparison with a reference standard or a validated spectral library.
For quantitative analysis, it is imperative that each laboratory performs a full method validation according to established guidelines (e.g., SWGDRUG, ASB). This includes determining the LOD, LOQ, linearity, precision, accuracy, and selectivity of the method for the specific matrices of interest. The use of a deuterated internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.
The signaling pathway diagram illustrates the mechanism of action of this compound as a µ-opioid receptor agonist. Upon binding to the receptor, it initiates a G-protein-mediated cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channel activity.[3] These events culminate in a reduction of neuronal excitability and neurotransmitter release, producing analgesia. The pathway also depicts the recruitment of β-arrestin, which is involved in receptor desensitization and may contribute to the development of tolerance and other adverse effects.
Conclusion
This application note provides a detailed protocol and supporting information for the GC-MS analysis of this compound. The described methods and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and monitoring of this novel synthetic opioid. Adherence to rigorous validation procedures is essential for ensuring the accuracy and reliability of quantitative results.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Dipyanone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyanone is a synthetic opioid, structurally similar to methadone, that has emerged on the illicit drug market.[1][2][3] Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This application note provides a detailed protocol for the identification of this compound metabolites using high-resolution mass spectrometry (HRMS), based on in vitro studies with human hepatocytes and analysis of authentic biological samples.
Metabolic Profile of this compound
In vitro and in vivo studies have demonstrated that this compound undergoes extensive metabolism. The primary metabolic pathway involves the opening of the pyrrolidine (B122466) ring, which leads to the formation of an N-butan-4-ol or N-butanoic acid compound.[1][2][3] This is followed by cyclization to produce two major metabolites: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA).[1][2][3] These two metabolites are proposed as specific biomarkers for this compound consumption.[1][2][3]
Other observed metabolic transformations include:
-
Hydroxylation
-
Reduction
-
O-glucuronidation
Quantitative Data
The following table summarizes the concentrations of this compound found in authentic postmortem samples from forensic cases. While this data pertains to the parent drug, it provides context for the levels at which this compound and its metabolites may be encountered.
| Case Number | Sample Type | This compound Concentration (ng/mL) |
| Case #1 | Femoral Blood | 720 |
| Case #1 | Urine | >1000 |
| Case #2 | Heart Blood | 80 |
| Case #2 | Urine | 5500 |
| Case (USA) | Blood | 370[4][5] |
Experimental Protocols
This section details the methodologies for the in vitro metabolism studies and the instrumental analysis using LC-HRMS.
In Vitro Metabolism with Human Hepatocytes
This protocol describes the incubation of this compound with human hepatocytes to generate metabolites.
Materials:
-
Cryopreserved human hepatocytes
-
Thawing medium
-
Standard cell culture medium (SWM)
-
This compound solution (20 µmol/L in SWM)
-
24-well culture plates
-
Ice-cold acetonitrile (B52724)
-
Centrifuge
-
Incubator (37 °C)
Procedure:
-
Hepatocyte Thawing: Thaw the cryopreserved human hepatocytes in a 50 mL tube containing thawing medium at 37 °C.
-
Cell Pellet Collection: Centrifuge the cell suspension at 100 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 50 mL of SWM at 37 °C and centrifuge again at 100 x g for 5 minutes.
-
Cell Resuspension: Discard the supernatant and resuspend the cell pellet in 2 mL of SWM at 37 °C.
-
Cell Viability and Concentration: Determine the cell viability using the trypan blue exclusion method. Adjust the volume of SWM to achieve a final cell concentration of 2 x 10^6 cells/mL.
-
Incubation: In a 24-well culture plate, mix 250 µL of the hepatocyte suspension with 250 µL of the 20 µmol/L this compound solution.
-
Incubation Conditions: Incubate the plate at 37 °C for 3 hours. A zero-hour time point should also be included.
-
Reaction Quenching: Stop the reaction by adding 500 µL of ice-cold acetonitrile to each well.
-
Protein Precipitation: Centrifuge the plates at 15,000 x g for 10 minutes to precipitate proteins.
-
Sample Storage: Collect the supernatant and store it at -80 °C until LC-HRMS analysis.
High-Resolution Mass Spectrometry Analysis
This protocol outlines the instrumental parameters for the identification of this compound metabolites.
Instrumentation:
-
Liquid Chromatograph: DIONEX UltiMate 3000 system or equivalent.[1][6]
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap-based) capable of MS/MS.
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient should be developed to separate the parent drug from its metabolites. A typical starting condition is 95% mobile phase A and 5% mobile phase B.
-
Injection Volume: 10 µL[7]
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: A wide scan range should be used to detect potential metabolites (e.g., m/z 100-1000).
-
Data Acquisition: Full scan followed by data-dependent MS/MS (dd-MS/MS) of the most intense ions.
-
Mass Tolerance: 5 ppm[7]
Data Analysis:
-
Software: Thermo Scientific Compound Discoverer or similar software for metabolite identification.[7]
-
Metabolite Prediction: Utilize in silico prediction tools (e.g., GLORYx) to generate a list of potential metabolites and their theoretical exact masses.[1]
-
Data Mining: Process the raw LC-HRMS/MS data to detect ions corresponding to the predicted metabolites.
-
Structural Elucidation: Compare the fragmentation patterns (MS/MS spectra) of the detected metabolites with those of the parent drug to confirm their structures.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the identification of this compound metabolites.
Caption: Workflow for this compound metabolite identification.
Metabolic Pathway of this compound
This diagram shows the proposed major metabolic pathway of this compound in humans.
Caption: Proposed metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 5. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling | springermedizin.de [springermedizin.de]
Application Notes and Protocols: In Vitro β-Arrestin 2 Recruitment Assay for Dipyanone Functional Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipyanone, a synthetic opioid structurally related to methadone, has emerged as a novel psychoactive substance.[1] Understanding its pharmacological profile is crucial for predicting its physiological effects and abuse potential. This compound primarily acts as an agonist at the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][2] Upon activation by an agonist like this compound, the MOR initiates downstream signaling cascades.
Traditionally, GPCR signaling has been characterized by G protein-mediated pathways. However, it is now understood that GPCRs can also signal through β-arrestin-dependent pathways.[3][4][5] Ligand binding to the MOR promotes receptor phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin 2, an intracellular protein.[6] The recruitment of β-arrestin 2 to the activated receptor can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades independent of G proteins.[5][7][8]
The concept of "biased agonism" suggests that some ligands may preferentially activate either the G protein- or β-arrestin-mediated signaling pathways.[4][9] Ligands biased away from β-arrestin 2 recruitment at the MOR are hypothesized to retain analgesic efficacy with a reduced side-effect profile, such as respiratory depression and constipation.[6][9] Therefore, quantifying the extent of β-arrestin 2 recruitment induced by a ligand is a critical component in characterizing its functional activity and predicting its therapeutic and adverse effects.
This document provides a detailed protocol for an in vitro β-arrestin 2 recruitment assay to determine the functional activity of this compound at the human mu-opioid receptor. The protocol is based on the principles of enzyme fragment complementation (EFC) assays, such as the PathHunter® β-arrestin assay.[10][11][12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of MOR activation leading to β-arrestin 2 recruitment and the general workflow of the in vitro assay.
Caption: MOR activation by this compound leading to β-arrestin 2 recruitment.
Caption: General workflow for the in vitro β-arrestin 2 recruitment assay.
Quantitative Data for this compound Functional Activity
The following table summarizes the in vitro functional activity of this compound at the mu-opioid receptor in a β-arrestin 2 recruitment assay, with hydromorphone, morphine, and fentanyl included for comparison. The data indicates that this compound is a potent and efficacious agonist in recruiting β-arrestin 2.
| Compound | EC50 (nM) | Emax (% vs. Hydromorphone) |
| This compound | 39.9 | 155% |
| Methadone | 50.3 | 152% |
| Morphine | 142 | Not Reported |
| Fentanyl | 9.35 | Not Reported |
| Hydromorphone | Not Reported | 100% (Reference) |
| Buprenorphine | 1.35 | 23.2% (Partial Agonist) |
| Data sourced from Vandeputte et al. (2023).[1][13] |
EC50 (Half-maximal effective concentration): The concentration of the drug that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates higher potency. Emax (Maximum effect): The maximum response achievable by the drug. It is expressed as a percentage relative to the maximum response of a reference agonist (in this case, hydromorphone).
Experimental Protocol: In Vitro β-Arrestin 2 Recruitment Assay (PathHunter® Principle)
This protocol describes a method to quantify the recruitment of β-arrestin 2 to the mu-opioid receptor upon stimulation with this compound using an enzyme fragment complementation (EFC) assay, such as the DiscoverX PathHunter® assay.[10][11][12]
4.1. Principle
The assay utilizes a cell line stably co-expressing the mu-opioid receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[10][11] When an agonist binds to the receptor, it induces a conformational change, leading to receptor phosphorylation and the recruitment of the β-arrestin 2-EA fusion protein. This brings the two enzyme fragments (PK and EA) into close proximity, forcing their complementation and forming an active β-galactosidase enzyme.[10][11] The activity of this newly formed enzyme is then measured by adding a chemiluminescent substrate, and the resulting light signal is directly proportional to the extent of β-arrestin 2 recruitment.[10][11]
4.2. Materials and Reagents
-
PathHunter® CHO-K1 OPRM1 β-Arrestin 2 cell line (or equivalent)
-
Cell plating reagent
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound reference standard
-
Control agonists (e.g., hydromorphone, morphine, DAMGO)
-
Control antagonist (e.g., naloxone)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
White, solid-bottom 96-well or 384-well cell culture plates
-
PathHunter® Detection Reagents (Galacton Star® substrate, Emerald II™ solution, and Cell Assay Buffer)
-
Chemiluminescent plate reader
4.3. Cell Culture and Plating
-
Culture the PathHunter® CHO-K1 OPRM1 β-Arrestin 2 cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the appropriate cell plating reagent at the recommended density.
-
Dispense the cell suspension into the wells of a white, solid-bottom microplate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the recommended time (e.g., 24 hours) to allow for cell attachment.
4.4. Compound Preparation and Addition
-
Prepare a stock solution of this compound and control compounds in DMSO.
-
Perform a serial dilution of the compounds in assay buffer to create a range of concentrations for generating a dose-response curve. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.[11]
-
Carefully remove the cell culture medium from the plated cells.
-
Add the diluted compounds to the respective wells. Include wells with assay buffer only (vehicle control) and a reference agonist at a high concentration (positive control).
4.5. Incubation
-
Incubate the plate at 37°C for a predetermined period, typically 60-90 minutes, to allow for receptor activation and β-arrestin 2 recruitment. The optimal incubation time may need to be determined empirically for the specific cell line and ligand.
4.6. Signal Detection
-
Prepare the detection reagent by mixing the Galacton Star® substrate, Emerald II™ solution, and Cell Assay Buffer according to the manufacturer's protocol.
-
Allow the plate to equilibrate to room temperature.
-
Add the prepared detection reagent to each well.
-
Incubate the plate at room temperature for approximately 60 minutes in the dark to allow the chemiluminescent signal to develop.
4.7. Data Acquisition and Analysis
-
Measure the luminescence in each well using a plate reader.
-
To analyze the data, first subtract the average luminescence signal of the vehicle control wells from all other wells.
-
Normalize the data by expressing it as a percentage of the response induced by a saturating concentration of a reference full agonist (e.g., hydromorphone).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for this compound.
Interpretation of Results
The results of this assay will provide a quantitative measure of this compound's ability to induce β-arrestin 2 recruitment at the mu-opioid receptor.
-
Potency (EC50): A lower EC50 value for this compound compared to other opioids indicates a higher potency for engaging the β-arrestin 2 pathway.
-
Efficacy (Emax): The Emax value reflects the maximal level of β-arrestin 2 recruitment this compound can induce relative to a standard full agonist. An Emax value greater than 100% suggests that this compound is a superagonist for this pathway, while a value significantly below 100% would classify it as a partial agonist.
By comparing the β-arrestin 2 recruitment profile with data from G protein activation assays (e.g., cAMP or [35S]GTPγS binding assays), researchers can calculate a "bias factor" to quantify any preference this compound may have for one pathway over the other. This comprehensive characterization is essential for advancing our understanding of the pharmacological and toxicological properties of novel synthetic opioids.
References
- 1. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. NanoLuc-Based Methods to Measure β-Arrestin2 Recruitment to G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 6. Enhanced morphine analgesia in mice lacking beta-arrestin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
Application Notes and Protocols: HTRF GTP Gi Binding Assay for Dipyanone Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyanone is a novel synthetic opioid that has been identified as a potent agonist at the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1][2][3] The µ-opioid receptor is coupled to the inhibitory G-protein (Gi), and its activation leads to a cascade of intracellular events, beginning with the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit.[4] This critical upstream event in the signaling pathway can be quantitatively measured using a Homogeneous Time-Resolved Fluorescence (HTRF) GTP Gi binding assay.[5][6]
These application notes provide a detailed protocol for utilizing the HTRF GTP Gi binding assay to characterize the activation of the µ-opioid receptor by this compound. The assay allows for the determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax), providing valuable insights into the compound's functional activity at the receptor level.
Signaling Pathway of µ-Opioid Receptor Activation
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the associated Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate downstream effectors.
Caption: µ-Opioid receptor signaling pathway.
HTRF GTP Gi Binding Assay Principle
The HTRF GTP Gi binding assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay.[7] It measures the binding of a non-hydrolyzable, europium cryptate-labeled GTP analog (Eu-GTP) to the Gαi subunit upon receptor activation. An anti-Gαi antibody labeled with a d2 acceptor dye is used for detection. When both the Eu-GTP (donor) and the d2-labeled antibody (acceptor) are in close proximity on the activated Gαi subunit, FRET occurs, generating a specific signal that is proportional to the level of receptor activation.[8][9]
Caption: HTRF GTP Gi binding assay principle.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell membrane preparations and laboratory conditions.[10]
Materials and Reagents:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 or HEK293 cells)
-
HTRF GTP Gi Binding Assay Kit (containing Eu-GTP, d2-labeled anti-Gαi antibody, stimulation buffer, and GTPγS)
-
This compound
-
Reference agonist (e.g., DAMGO)
-
Reference antagonist (e.g., Naloxone)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Experimental Workflow:
Caption: Experimental workflow overview.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay stimulation buffer.
-
Prepare working solutions of the reference agonist and antagonist in a similar manner.
-
Prepare the Eu-GTP and d2-labeled anti-Gαi antibody mix according to the kit manufacturer's instructions.[11]
-
Thaw the cell membranes on ice and dilute to the optimized concentration in the stimulation buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound serial dilutions, reference compounds, or buffer (for basal and non-specific binding controls) to the appropriate wells of a 384-well plate.[11]
-
For non-specific binding determination, add GTPγS to designated wells at a final concentration of 10 µM.
-
Add 5 µL of the Eu-GTP/d2-antibody mix to all wells.
-
Initiate the reaction by adding 10 µL of the diluted cell membrane preparation to all wells.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light. Incubation times may need optimization.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible plate reader according to the manufacturer's settings for europium cryptate donor and d2 acceptor emission.
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Subtract the non-specific binding (NSB) ratio (wells with GTPγS) from all other wells.
-
Normalize the data by expressing the signal as a percentage of the response obtained with a saturating concentration of the reference agonist.
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and reference compounds at the µ-opioid receptor.
Table 1: Pharmacological Parameters of this compound and Reference Compounds
| Compound | EC50 (nM) | Emax (% of DAMGO) |
| This compound | 39.9[2] | 155[2] |
| DAMGO (Reference Agonist) | 5.2 | 100 |
| Naloxone (Reference Antagonist) | IC50 = 15.8 | N/A |
Note: The EC50 and Emax values for this compound are based on published literature.[2] Values for reference compounds are representative.
Table 2: HTRF Assay Performance
| Parameter | Value |
| Signal to Background (S/B) Ratio | > 5 |
| Z'-factor | > 0.6 |
Conclusion
The HTRF GTP Gi binding assay is a robust and sensitive method for characterizing the functional activity of compounds targeting Gi-coupled GPCRs like the µ-opioid receptor.[5][12] This application note provides a comprehensive framework for researchers to investigate the receptor activation profile of this compound, enabling a deeper understanding of its pharmacological properties. The detailed protocol and data presentation guidelines facilitate the generation of high-quality, reproducible data for drug discovery and development programs.
References
- 1. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. youtube.com [youtube.com]
- 12. revvity.com [revvity.com]
Application Notes and Protocols: Utilizing Dipyanone for Opioid Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyanone, a synthetic opioid structurally related to methadone, has emerged as a valuable pharmacological tool for investigating opioid receptor signaling pathways.[1][2][3][4] Its distinct binding profile and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors allow for the dissection of specific receptor-mediated downstream effects. These application notes provide detailed protocols for in vitro assays to characterize the interaction of this compound with opioid receptors, enabling researchers to explore its potential as a modulator of opioid signaling.
This compound primarily acts as a potent agonist at the µ-opioid receptor (MOR), with activity comparable to methadone.[2][3] It also exhibits activity at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR), though to a lesser extent.[1][4] This pharmacological profile makes it a subject of interest for understanding the complexities of opioid receptor function and for the development of novel analgesics with potentially improved side-effect profiles.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound at the human opioid receptors.
Table 1: Functional Potency and Efficacy of this compound at Human Opioid Receptors (GTPγS Binding Assay)
| Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Compound |
| µ (MOR) | 96.8 | 106 | Fentanyl |
| κ (KOR) | 380.4 | 13 | U-50488 |
| δ (DOR) | 1067 | 56 | SNC-80 |
Data from a homogeneous time-resolved fluorescence-based GTP Gᵢ binding assay.[1][4]
Table 2: Functional Potency and Efficacy of this compound at the Human µ-Opioid Receptor (β-arrestin 2 Recruitment Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |
| This compound | 39.9 | 155 |
| Methadone | 50.3 | 152 |
| Hydromorphone | - | 100 |
Eₘₐₓ is expressed relative to the maximum response of hydromorphone.[2][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound at the µ-opioid receptor and a general experimental workflow for its characterization.
Caption: G-protein signaling cascade upon this compound binding to the µ-opioid receptor.
Caption: General experimental workflow for in vitro characterization of this compound.
Experimental Protocols
GTPγS Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding. The binding of a non-hydrolyzable GTP analog, GTPγS, to the Gα subunit is a direct measure of receptor activation.
Materials:
-
Membrane preparations from cells expressing the human µ, δ, or κ opioid receptor.
-
This compound hydrochloride
-
Reference agonists (e.g., Fentanyl for MOR, U-50488 for KOR, SNC-80 for DOR)[1][4]
-
GTPγS, Eu-GTP (Europium-labeled GTP)
-
d2-labeled anti-Gαᵢ monoclonal antibody
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.4)
-
GDP
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer. Prepare a mixture of Eu-GTP and d2-labeled antibody in the assay buffer.
-
Assay Plate Setup:
-
To each well, add 5 µL of the appropriate concentration of this compound or reference agonist.
-
Add 5 µL of the cell membrane preparation (typically 5-15 µg of protein per well).
-
Add 5 µL of GDP solution (final concentration typically 10 µM).
-
Add 5 µL of the Eu-GTP/d2-antibody mixture.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader using an excitation wavelength of 337 nm and measuring emission at both 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data to the response of the reference agonist (100%) and vehicle control (0%).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
β-arrestin 2 Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin 2 to the activated opioid receptor, a key step in receptor desensitization and an indicator of G-protein-independent signaling.
Materials:
-
U2OS cells stably co-expressing the human µ-opioid receptor and a β-arrestin 2-enzyme fragment complementation system (e.g., PathHunter®).
-
This compound hydrochloride
-
Reference agonist (e.g., Hydromorphone)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Detection reagents for the enzyme fragment complementation system.
-
384-well white, solid-bottom cell culture plates.
-
Luminescence plate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells according to standard protocols.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add 20 µL of the diluted compounds to the respective wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of the reference agonist (100%) and vehicle control (0%).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Conclusion
This compound is a potent µ-opioid receptor agonist with a pharmacological profile that makes it a useful tool for studying opioid receptor signaling. The provided protocols for GTPγS binding and β-arrestin 2 recruitment assays offer robust methods for characterizing the potency and efficacy of this compound and other novel opioid compounds. These assays can elucidate the specific signaling pathways activated by a ligand, providing valuable insights for drug discovery and development in the field of opioid pharmacology.
References
- 1. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 3. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Behavioral Assays for Assessing the Abuse Potential of Dipyanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyanone is a novel synthetic opioid structurally related to methadone.[1][2] In vitro studies have demonstrated that this compound is a potent µ-opioid receptor (MOR) agonist, with an efficacy and potency comparable to that of methadone.[3][4][5] Specifically, this compound exhibits a strong agonistic effect at the MOR, which is known to mediate the rewarding and reinforcing effects of opioids, contributing to their abuse potential.[6][7] This pharmacological profile suggests a significant potential for abuse and dependence, similar to other MOR agonists like heroin and fentanyl.[1]
The assessment of abuse liability is a critical component of the preclinical safety evaluation of any new centrally acting compound.[8] Standard behavioral pharmacology assays in animal models are essential for predicting the abuse potential of a substance in humans. This document provides detailed protocols for three key behavioral assays used to evaluate the abuse potential of opioids: Conditioned Place Preference (CPP), Intravenous Self-Administration (SA), and Drug Discrimination (DD).
Due to the limited availability of in vivo behavioral data for this compound, the quantitative data and specific protocol parameters presented herein are based on studies of methadone, a structurally and pharmacologically similar compound.[9][10][11][12][13] These should serve as a robust starting point for designing and interpreting studies with this compound.
Mechanism of Action: µ-Opioid Receptor Signaling
This compound, like other opioids, exerts its primary pharmacological effects through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, this compound induces a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the modulation of ion channels and neurotransmitter release, producing analgesia, euphoria, and respiratory depression. The rewarding effects that drive abuse are primarily mediated by the disinhibition of dopaminergic neurons in the ventral tegmental area (VTA), leading to increased dopamine (B1211576) release in the nucleus accumbens (NAc).
Caption: Simplified µ-opioid receptor signaling pathway.
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a classical conditioning model used to measure the rewarding properties of a drug by pairing its effects with a specific environment.[14][15][16] An animal's preference for the drug-paired environment is interpreted as an indicator of the drug's rewarding potential.[14]
Caption: Conditioned Place Preference experimental workflow.
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a smaller neutral central chamber.
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Habituation and Pre-Test (Baseline): For 3 days, allow each animal to freely explore the entire apparatus for 15 minutes. On the third day, record the time spent in each chamber to determine baseline preference. The design should be unbiased, where the drug is randomly assigned to one of the outer compartments.
-
Conditioning (8 days, alternating):
-
On conditioning days (e.g., 1, 3, 5, 7), administer this compound (or methadone as a reference) via subcutaneous (SC) or intraperitoneal (IP) injection and immediately confine the animal to the drug-paired chamber for 30-45 minutes.
-
On alternate days (e.g., 2, 4, 6, 8), administer the vehicle (e.g., saline) and confine the animal to the opposite chamber for the same duration.
-
-
Post-Test: 24 hours after the final conditioning session, place the animal in the central chamber (in a drug-free state) and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: The primary endpoint is the "preference score," calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test. A significant increase in this score indicates a conditioned preference.
| Compound | Dose (mg/kg, IP) | Species | Preference Score (s) | p-value | Reference |
| Vehicle | - | Mouse | 15 ± 10.2 | - | [11] |
| Methadone | 0.5 | Mouse | 110 ± 15.5 | <0.05 | [11] |
| Methadone | 3.0 | Mouse | 145 ± 20.1 | <0.01 | [11] |
| Methadone | 5.0 | Mouse | 160 ± 18.8 | <0.01 | [11] |
Intravenous Self-Administration (SA)
The SA paradigm is considered the gold standard for assessing the reinforcing effects of a drug, as it measures the motivation of an animal to perform a specific action (e.g., lever press) to receive the drug.[17]
Caption: Intravenous Self-Administration experimental workflow.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the animal's catheter via a liquid swivel.
-
Animals and Surgery: Male Sprague-Dawley rats are surgically implanted with an indwelling catheter in the right jugular vein. The catheter exits dorsally between the scapulae. Animals are allowed 5-7 days for recovery.
-
Acquisition: Animals are placed in the operant chamber for daily 2-hour sessions. A response on the "active" lever results in an intravenous infusion of this compound over a few seconds, paired with a cue (e.g., stimulus light). Responses on the "inactive" lever have no consequence. Training continues until a stable pattern of responding is established (e.g., <20% variation over 3 consecutive days).
-
Fixed-Ratio (FR) Schedule: To determine the reinforcing efficacy across different doses, animals are tested on an FR schedule (e.g., FR1, where one press yields one infusion). A classic inverted U-shaped dose-response curve is typically observed.
-
Progressive-Ratio (PR) Schedule: To measure the motivation to obtain the drug, the number of lever presses required for each subsequent infusion is systematically increased. The "breakpoint" is the highest number of responses an animal will make for a single infusion before ceasing to respond. Higher breakpoints indicate greater reinforcing strength.
-
Data Analysis: Key metrics include the number of infusions per session (FR schedule) and the breakpoint (PR schedule).
| Compound | Schedule | Unit Dose (mg/kg/infusion) | Species | Breakpoint | Reference |
| Saline | PR | - | Rat | 5 ± 2 | [10][12] |
| Methadone | PR | 0.05 | Rat | 45 ± 8 | [10][12] |
| Methadone | PR | 0.1 | Rat | 80 ± 12 | [10][12] |
| Methadone | PR | 0.2 | Rat | 65 ± 10 | [10][12] |
Drug Discrimination (DD)
The drug discrimination assay assesses the interoceptive (subjective) effects of a drug.[18] Animals are trained to recognize the subjective state induced by a specific training drug (e.g., morphine or methadone) and report it by pressing one of two levers. The ability of a novel compound like this compound to substitute for the training drug indicates that it produces similar subjective effects, a key predictor of abuse liability.[8]
Caption: Drug Discrimination experimental workflow.
-
Apparatus: Standard two-lever operant conditioning chambers with a food pellet dispenser.
-
Animals: Male Sprague-Dawley rats maintained at 85-90% of their free-feeding body weight.
-
Discrimination Training:
-
Animals are trained to discriminate between an injection of a known opioid agonist (e.g., methadone, 3.0 mg/kg, IP) and vehicle (saline).
-
Following methadone administration, responses on the "drug-appropriate" lever are reinforced with food pellets on an FR schedule (e.g., FR10). Responses on the other lever are not reinforced.
-
Following vehicle administration, responses on the "vehicle-appropriate" lever are reinforced.
-
Training sessions are conducted daily, alternating between drug and vehicle, until animals reliably complete >80% of their responses on the correct lever before receiving the first reinforcer.
-
-
Substitution Testing: Once training criteria are met, test sessions are conducted. Various doses of this compound are administered, and the animal is allowed to respond on either lever. The percentage of responses on the drug-appropriate lever is recorded. Full substitution is typically defined as >80% of responses on the drug-appropriate lever.
-
Antagonism Testing: To confirm the pharmacological mechanism, animals can be pre-treated with an opioid antagonist like naltrexone (B1662487) before being administered the training drug or this compound. A blockade of the discriminative stimulus effect confirms MOR mediation.
-
Data Analysis: The main outcome is the percentage of drug-lever responding. An ED50 value (the dose that produces 50% drug-lever responding) can be calculated to determine potency.
| Test Compound | Dose (mg/kg, SC) | Species | % Drug-Lever Responding | ED50 (mg/kg) | Reference |
| Vehicle | - | Rat | 8 ± 3 | - | [9] |
| Methadone | 0.1 | Rat | 45 ± 10 | 0.2 | [9] |
| Methadone | 0.3 | Rat | 85 ± 8 | [9] | |
| Methadone | 1.0 | Rat | 98 ± 2 | [9] | |
| Morphine | 3.0 | Rat | 90 ± 5 | ~1.0 | [9] |
| Heroin | 0.1 | Rat | 88 ± 7 | ~0.03 | [9] |
Summary of In Vitro Data for this compound
While in vivo behavioral data are pending, in vitro assays provide crucial information about this compound's interaction with opioid receptors.
| Receptor | Assay Type | Parameter | This compound Value (nM) | Comparator | Comparator Value (nM) | Reference |
| MOR | GTP Gi Binding | EC50 | 96.8 | Fentanyl | (106% Emax vs Fentanyl) | [6][7] |
| KOR | GTP Gi Binding | EC50 | 380.4 | U-50488 | (13% Emax vs U-50488) | [6][7] |
| DOR | GTP Gi Binding | EC50 | 1067 | SNC-80 | (56% Emax vs SNC-80) | [6][7] |
| MOR | β-arrestin 2 | EC50 | 39.9 | Hydromorphone | (155% Emax vs Hydro) | [3] |
| MOR | β-arrestin 2 | EC50 | - | Methadone | 50.3 | [3] |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
These data confirm that this compound is a potent and efficacious MOR agonist, consistent with a high abuse liability profile. The protocols and representative data provided in these notes offer a comprehensive framework for conducting the necessary in vivo behavioral assays to definitively characterize the abuse potential of this compound.
References
- 1. This compound. - Drugs and Alcohol [drugsandalcohol.ie]
- 2. Monographs [cfsre.org]
- 3. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs | National Institute of Justice [nij.ojp.gov]
- 5. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 6. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Route of administration influences substitution patterns in rats trained to discriminate methadone vs. vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-dose methadone maintenance in rats: effects on cocaine self-administration and behavioral side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. if-pan.krakow.pl [if-pan.krakow.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 16. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dipyanone in Forensic Toxicology Casework: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyanone is a potent novel synthetic opioid (NSO) structurally related to methadone.[1][2] First synthesized in the 1940s, it has recently emerged on the recreational drug market, posing a significant challenge to public health and forensic toxicology.[1] Its analgesic activity is comparable to methadone, and it acts as a strong agonist at the µ-opioid receptor (MOR), suggesting a high potential for abuse and life-threatening toxicity, including respiratory depression.[1][3][4] This document provides detailed application notes and protocols for the analysis of this compound in forensic toxicology casework, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of this compound in Forensic Casework
The following table summarizes quantitative data from published forensic case reports involving this compound. This data is essential for the interpretation of toxicological findings.
| Case ID | Specimen Type | This compound Concentration (ng/mL) | Other Detected Substances | Country | Reference |
| 1 | Postmortem Femoral Blood | 370 | 2-methyl AP-237, Flualprazolam, 8-aminoclonazolam | USA | [1][2] |
| 2 | Postmortem Femoral Blood | 720 | None of toxicological interest reported | Germany | [5] |
| 3 | Postmortem Heart Blood | 80 | 2-fluoromethamphetamine (96 ng/mL), 2-fluoroamphetamine (B239227) (24 ng/mL), deschloroketamine (B12793670) (1.0 ng/mL), 2-fluoro-deschloroketamine (< 1.0 ng/mL), deschloro-N-ethylketamine (46 ng/mL), mitragynine (B136389) (160 ng/mL), 7-hydroxymitragynine (B600473) (4.7 ng/mL) | Germany | [5] |
| 4 | Postmortem Urine | > 1000 | None of toxicological interest reported | Germany | [5] |
| 5 | Postmortem Urine | 5500 | See Case 3 | Germany | [5] |
| Multiple Fatalities (Range) | Postmortem Blood | 720 - 1400 | Not specified | Germany | [5] |
| Multiple Fatalities (Range) | Postmortem Urine | 80 - 5500 | Not specified | Germany | [5] |
Experimental Protocols
The following are generalized protocols for the extraction and analysis of this compound from biological matrices, based on methodologies reported in the scientific literature for novel synthetic opioids.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a generalized procedure suitable for the extraction of this compound and other synthetic opioids from urine samples.
1. Sample Pretreatment:
- To 1 mL of urine, add an appropriate internal standard.
- Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex to mix.
- For the cleavage of glucuronides, which may be a metabolic pathway for this compound, enzymatic hydrolysis with β-glucuronidase can be performed prior to extraction.
2. SPE Cartridge Conditioning:
- Condition a mixed-mode or polymeric SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry between steps.
3. Sample Loading:
- Load the pretreated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
4. Washing:
- Wash the cartridge with 3 mL of deionized water.
- Follow with a wash of 3 mL of 100 mM acetic acid.
- Dry the cartridge thoroughly under high vacuum for at least 5 minutes.
5. Elution:
- Elute the analyte with 3 mL of a freshly prepared solution of 2% ammonium (B1175870) hydroxide (B78521) in methanol.
- Collect the eluate in a clean tube.
6. Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis and transfer to an autosampler vial.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Blood
This protocol provides a general procedure for the extraction of this compound from whole blood.
1. Sample Preparation:
- To 1 mL of whole blood in a glass tube, add an appropriate internal standard.
- Add 1 mL of saturated sodium borate (B1201080) buffer (pH 9.0) and vortex.
2. Extraction:
- Add 5 mL of n-butyl chloride.
- Cap the tube and gently rock or rotate for 15-20 minutes to ensure thorough mixing and extraction.
- Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
3. Back Extraction (Optional, for cleanup):
- Transfer the organic layer to a new tube.
- Add 2 mL of 0.1 M hydrochloric acid and vortex for 1 minute.
- Centrifuge and discard the organic layer.
- To the acidic aqueous layer, add 1 mL of saturated sodium borate buffer to basify, and re-extract with 5 mL of n-butyl chloride.
- Centrifuge and transfer the organic layer to a clean tube.
4. Reconstitution:
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Protocol 3: Analytical Instrumentation
The following are suggested starting parameters for the analysis of this compound using GC-MS and LC-MS/MS. These parameters should be optimized for the specific instrumentation used.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.[6]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar capillary column.[6]
-
Carrier Gas: Helium at a constant flow of 1.46 mL/min.[6]
-
Inlet Temperature: 265°C.[6]
-
Injection Mode: Splitless, 1 µL injection volume.[6]
-
Oven Temperature Program: Initial temperature of 50°C, ramp at 30°C/min to 340°C and hold for 2.3 minutes.[6]
-
MS Transfer Line Temperature: 300°C.[6]
-
MS Source Temperature: 230°C.[6]
-
MS Quadrupole Temperature: 150°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 m/z.[6]
-
Expected Retention Time: Approximately 6.84 minutes under these conditions.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification:
-
Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column.
-
Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol/acetonitrile (50:50).
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Key MS/MS Transitions: For quantitative analysis, at least two multiple reaction monitoring (MRM) transitions should be optimized. While specific transitions for this compound are not widely published, they can be determined by infusing a standard solution. The precursor ion will be the protonated molecule [M+H]+. Product ions will result from the fragmentation of the parent molecule.
Mandatory Visualizations
Caption: Forensic toxicology workflow for this compound analysis.
References
- 1. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 3. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cfsre.org [cfsre.org]
Application Notes & Protocols: Development of Certified Reference Materials for Dipyanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyanone, a synthetic opioid structurally related to methadone, has emerged as a novel psychoactive substance (NPS) on the illicit drug market.[1] Accurate detection and quantification of this compound in forensic and clinical settings are crucial for public health and safety. Certified Reference Materials (CRMs) are indispensable for ensuring the quality and metrological traceability of analytical measurements.[2] This document provides a comprehensive overview of the development, characterization, and application of a CRM for this compound, in accordance with ISO 17034 and ISO/IEC 17025 guidelines.[3][4]
Synthesis and Characterization of this compound CRM
The development of a this compound CRM begins with the synthesis of the pure substance, followed by rigorous characterization to confirm its identity and purity.
Synthesis of this compound
While a specific synthesis protocol for this compound as a CRM is not publicly detailed, a representative synthesis can be adapted from methods used for structurally similar methadone analogs.[5][6] A plausible synthetic route is outlined below.
Protocol 1: Synthesis of 4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one (this compound)
Materials:
-
Ethylmagnesium bromide
-
Sodium amide (NaNH₂)
-
Toluene
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Alkylation: React diphenylacetonitrile with 1-bromo-2-chloropropane in the presence of a strong base like sodium amide in an inert solvent such as toluene. This reaction forms the intermediate 2,2-diphenyl-4-chlorovaleronitrile.
-
Amination: The chlorinated intermediate is then reacted with pyrrolidine to substitute the chlorine atom with the pyrrolidinyl group, yielding 2,2-diphenyl-4-(pyrrolidin-1-yl)valeronitrile.
-
Grignard Reaction: The resulting nitrile is treated with ethylmagnesium bromide in an appropriate solvent like diethyl ether. This is followed by acidic hydrolysis (e.g., with HCl) to yield the final product, this compound.[6]
-
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to achieve a high degree of purity suitable for a CRM.
Characterization and Purity Assessment
The synthesized this compound must be thoroughly characterized to confirm its chemical structure and to determine its purity using a mass balance approach as recommended for organic CRMs.[7][8][9]
Table 1: Analytical Techniques for this compound CRM Characterization
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the chemical identity of this compound. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to further confirm the identity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the this compound molecule. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantification of organic impurities.[7] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Quantification of non-volatile organic impurities.[7] |
| Karl Fischer Titration | Determination of water content. |
| Thermogravimetric Analysis (TGA) | Quantification of residual solvents and other volatile impurities. |
Protocol 2: Purity Determination by Mass Balance
Objective: To assign a purity value to the this compound candidate material by quantifying and summing all impurities.
Procedure:
-
Organic Impurities: Analyze the this compound material by GC-FID and HPLC-UV to identify and quantify structurally related impurities. The relative peak areas are used to estimate the mass fraction of each impurity.[7]
-
Water Content: Determine the water content using Karl Fischer titration.
-
Volatile Organic Compounds (VOCs): Analyze for residual solvents using headspace GC-MS.
-
Non-Volatile Impurities: Determine the content of non-volatile inorganic impurities using TGA.
-
Purity Calculation: The purity of the this compound CRM is calculated by subtracting the mass fractions of all identified impurities (organic, water, VOCs, and non-volatile) from 100%.[8]
Certification of this compound CRM
The certification process involves homogeneity and stability studies to ensure that each unit of the CRM is consistent and that its properties remain stable over time.
Homogeneity Study
A homogeneity study is performed to assess the variation of the analyte concentration between different units of the CRM.[10][11][12]
Protocol 3: Between-Unit Homogeneity Testing
Procedure:
-
Sampling: Randomly select a representative number of units from the batch of this compound CRM.
-
Analysis: Perform multiple independent measurements on each selected unit using a validated analytical method (e.g., LC-MS/MS).
-
Statistical Analysis: Use analysis of variance (ANOVA) to evaluate the data. The between-unit variance should not be statistically significant compared to the within-unit variance.[13]
Stability Study
Stability studies are conducted to determine the shelf life of the CRM and to establish appropriate storage and transport conditions.[10][12][14]
Protocol 4: Stability Testing
Procedure:
-
Long-term Stability: Store a set of CRM units at the recommended storage temperature (e.g., -20°C) and analyze them at regular intervals over an extended period.
-
Short-term Stability (Transport Simulation): Expose another set of CRM units to elevated temperatures for short periods to simulate transport conditions.
-
Analysis: Analyze the samples using a validated analytical method and compare the results to those from the initial characterization. The certified value must remain within the specified uncertainty limits throughout the study.
Application of this compound CRM in Analytical Methods
The certified this compound CRM is essential for the validation and routine use of analytical methods for its detection and quantification in various matrices.
Quantification of this compound in Blood by LC-MS/MS
Table 2: Example LC-MS/MS Parameters for this compound Quantification in Blood
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) |
| Gradient | Optimized for separation of this compound and internal standard |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Specific precursor > product ion transitions for this compound and internal standard |
Protocol 5: LC-MS/MS Analysis of this compound in Blood
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Methadone-d9).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Method Validation:
The analytical method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[2][15][16] The this compound CRM is used to prepare calibrators and quality control samples for this validation.
Screening of this compound in Urine by GC-MS
Table 3: Example GC-MS Parameters for this compound Screening in Urine
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Oven Program | Temperature gradient optimized for separation |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Protocol 6: GC-MS Analysis of this compound in Urine
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an internal standard and adjust the pH to ~9 with a suitable buffer.
-
Add 3 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.[17][18]
Pharmacological Context: µ-Opioid Receptor Signaling
This compound exerts its effects primarily as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[19] Understanding its signaling pathway is crucial for interpreting its pharmacological and toxicological properties.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl-substituted normethadones: synthesis and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 7. The development of an efficient mass balance approach for the purity assignment of organic calibration standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report) | NIST [nist.gov]
- 10. Testing Method for Proficiency Testing of Sample s Homogeneity and Stability [labthinkinternational.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. geology.sk [geology.sk]
- 14. iasonline.org [iasonline.org]
- 15. Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method development, validation, and application for simultaneous determination of 56 new psychoactive substances in sur… [ouci.dntb.gov.ua]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dipyanone Detection in Post-Mortem Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Dipyanone in post-mortem samples. It is intended for researchers, scientists, and drug development professionals working in forensic toxicology and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in post-mortem samples important?
This compound is a synthetic opioid structurally related to methadone. Its emergence on the illicit drug market raises public health concerns due to the risk of overdose and death. Accurate and sensitive detection in post-mortem samples is crucial for forensic investigations to determine the cause of death and to monitor the prevalence of this substance.
Q2: What is the most common analytical technique for this compound detection?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the detection and quantification of this compound in biological matrices. This method offers high sensitivity and specificity, which is essential for detecting the low concentrations often found in post-mortem samples.[1]
Q3: What are the main challenges in analyzing this compound in post-mortem samples?
Post-mortem samples present several analytical challenges, including:
-
Matrix Effects: Complex biological matrices like blood and liver can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.
-
Low Concentrations: The potency of synthetic opioids like this compound means that they can be fatal at low concentrations, requiring highly sensitive analytical methods.
-
Post-Mortem Redistribution: After death, drugs can redistribute within the body, leading to different concentrations in various tissues and fluids. It is crucial to select the appropriate sample type and be aware of this phenomenon when interpreting results.
-
Metabolism: this compound is metabolized in the body. Understanding its metabolic pathways can help in identifying specific metabolites that can be used as additional markers for consumption, potentially increasing the detection window.
Q4: Should I analyze for this compound metabolites?
Yes, targeting this compound metabolites can significantly improve the sensitivity and reliability of detection. This compound is metabolized primarily through the opening of the pyrrolidine (B122466) ring. Key metabolites that can serve as specific biomarkers for this compound consumption include 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA).[2] The analysis of metabolites can also help to extend the detection window.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in post-mortem samples.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Analyte Signal | Inefficient extraction of this compound from the sample matrix. Analyte degradation during sample storage or preparation. Suboptimal LC-MS/MS parameters. Ion suppression due to matrix effects. | Review and optimize the sample preparation protocol (see Experimental Protocols section). Ensure proper sample storage conditions (e.g., -20°C). Optimize MS parameters by infusing a standard solution of this compound. Implement strategies to mitigate matrix effects (see Troubleshooting Matrix Effects section). |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. Inappropriate mobile phase composition or pH. Injection of the sample in a solvent stronger than the mobile phase. Co-eluting interferences. | Use a guard column and ensure proper sample cleanup. Adjust the mobile phase pH to ensure this compound is in the appropriate ionic state for the chosen chromatography. Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. Optimize the chromatographic gradient to separate this compound from interfering compounds. |
| High Background Noise | Contaminated LC system, solvents, or reagents. Matrix components co-eluting with the analyte. Improperly optimized MS source conditions. | Flush the LC system with appropriate cleaning solutions. Use high-purity solvents and freshly prepared mobile phases. Improve sample cleanup to remove more matrix components. Optimize source parameters such as temperature and gas flows to reduce chemical noise. |
| Inconsistent Results (Poor Reproducibility) | Variability in manual sample preparation. Fluctuations in LC-MS/MS system performance. Instability of the analyte in the processed sample. | Use an internal standard (preferably a deuterated analog of this compound) to compensate for variations. Perform regular system suitability tests to monitor instrument performance. Investigate the stability of this compound in the final extract and analyze samples promptly after preparation. |
Data Presentation
Quantitative Data from Post-Mortem Case Reports
The following table summarizes reported concentrations of this compound in post-mortem blood samples from various studies.
| Reference | Matrix | Concentration (ng/mL) | Analytical Method |
| Vandeputte et al. (2023) | Blood | 370 | LC-MS/MS |
| Berardinelli et al. (2025) | Femoral Blood | 720 | Not Specified |
| Berardinelli et al. (2025) | Heart Blood | 80 | Not Specified |
Method Validation Parameters for Similar Analytes
This table provides typical validation parameters for the analysis of synthetic opioids in post-mortem blood using LC-MS/MS, which can serve as a benchmark for a this compound method.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.5 - 1 ng/mL | [3] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | [3] |
| Linearity (R²) | > 0.99 | [4] |
| Recovery | 35 - 90% | [3] |
| Matrix Effect | -52% to +33% | [3] |
| Intra-day Precision (%RSD) | < 15% | [1] |
| Inter-day Precision (%RSD) | < 15% | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Post-Mortem Blood
This protocol is a synthesized method based on common practices for the extraction of synthetic opioids from whole blood.
1. Sample Preparation: a. To 1 mL of homogenized post-mortem blood, add an appropriate amount of a deuterated internal standard (e.g., this compound-d7). b. Add 1 mL of a basic buffer (e.g., carbonate buffer, pH 9.5) and vortex for 30 seconds.
2. Extraction: a. Add 5 mL of an organic extraction solvent (e.g., a mixture of n-butyl chloride and ethyl acetate). b. Vortex vigorously for 2 minutes. c. Centrifuge at 3000 rpm for 10 minutes to separate the layers.
3. Evaporation and Reconstitution: a. Transfer the upper organic layer to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. Analysis: a. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Post-Mortem Tissue Homogenate
This protocol provides a general workflow for SPE, which should be optimized for the specific tissue matrix.
1. Sample Preparation: a. Homogenize the tissue sample (e.g., liver) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0). b. To 1 mL of the tissue homogenate, add the internal standard. c. Centrifuge to pellet any remaining solids.
2. SPE Column Conditioning: a. Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of water.
3. Sample Loading: a. Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
4. Washing: a. Wash the cartridge with 2 mL of water followed by 2 mL of methanol to remove interferences.
5. Elution: a. Elute the analyte from the cartridge with 2 mL of a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under nitrogen. b. Reconstitute in 100 µL of the initial mobile phase.
7. Analysis: a. Inject into the LC-MS/MS system.
Mandatory Visualization
Caption: Workflow for this compound detection in post-mortem samples.
Caption: Metabolic pathway of this compound.
References
- 1. antisel.gr [antisel.gr]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 30 Synthetic Cathinones in Postmortem Blood Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Dipyanone Analysis of Whole Blood
Welcome to the technical support center for the bioanalysis of dipyanone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of this compound in whole blood samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the analysis of this compound in whole blood?
A1: Matrix effects refer to the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting endogenous components from the biological matrix.[1] In whole blood, these components can include phospholipids, salts, endogenous metabolites, and proteins.[2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately impacts the accuracy, precision, and sensitivity of the analytical method.[1] Given that this compound is a potent synthetic opioid often present at low concentrations in forensic and clinical samples, mitigating matrix effects is crucial for reliable quantification.[4][5]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: There are both qualitative and quantitative methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify at what points during the chromatographic run ion suppression or enhancement occurs. By infusing a constant concentration of this compound into the mass spectrometer after the analytical column, any deviation in the baseline signal when a blank matrix extract is injected indicates the presence of matrix effects.[2][3] This allows you to adjust your chromatography to move the this compound peak to a cleaner region of the chromatogram.[1]
-
Quantitative Assessment (Post-Extraction Spiking): The matrix factor (MF) provides a quantitative measure. It's calculated by comparing the peak response of this compound in a matrix sample that has been spiked after extraction to the response of this compound in a neat solution.[1]
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Ideally, the matrix factor should be between 0.8 and 1.2, with a coefficient of variation (%CV) of ≤15% across at least six different lots of the biological matrix.[1]
Troubleshooting Guide
Problem 1: High variability and poor reproducibility in my quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects across different lots of whole blood.
-
Troubleshooting Steps:
-
Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using at least six different lots of whole blood to determine the matrix factor for each. A high %CV for the matrix factor across these lots will confirm variability.[1]
-
Improve Sample Preparation: Consider more rigorous sample cleanup techniques to remove interfering components. Options include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or phospholipid removal plates.[6]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the regions of ion suppression identified through post-column infusion.[2]
-
Problem 2: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use post-column infusion to pinpoint the retention time windows where the most significant ion suppression occurs.[1]
-
Enhance Sample Cleanup: Employ more effective sample preparation methods to remove phospholipids, which are a major cause of ion suppression.[3]
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Chromatographic Separation: Modify your LC method to ensure this compound does not co-elute with interfering matrix components.[2]
-
Problem 3: Inaccurate quantification with a consistent bias in results.
-
Possible Cause: A consistent matrix effect that is not being adequately compensated for by the internal standard (IS).
-
Troubleshooting Steps:
-
Evaluate Internal Standard Performance: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it will have nearly identical chemical properties and chromatographic behavior, and thus experience the same degree of matrix effect. If a SIL IS is not available, a structural analog can be used, but it must be carefully validated to ensure it co-elutes and is affected by the matrix in the same way as this compound.[7]
-
Assess IS Matrix Factor: Perform a post-extraction spike experiment for your internal standard to determine its matrix factor. If the matrix factor for the IS is significantly different from that of this compound, it is not adequately compensating for the matrix effect.[1]
-
Experimental Protocols and Data
Recommended Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a method described for the quantification of this compound in blood.[4]
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Fortification: To 100 µL of whole blood, add the internal standard solution (e.g., methadone-d9 (B15087413) at 10 ng/mL).
-
Extraction: Add 100 µL of 10 M ammonium (B1175870) formate (B1220265) and 1.0 mL of ice-cold acetonitrile.
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins.[6] | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids, leading to higher potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT.[8] | Can be more time-consuming and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides a very clean extract, significantly reducing matrix effects. | More complex and expensive than PPT and LLE. |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18, e.g., ACQUITY UPLC BEH C18 2.1 x 100 mm, 1.7 µm[6] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| MS/MS Transitions | Specific to the instrument, requires optimization |
Visual Workflows
Below are diagrams illustrating key experimental and troubleshooting workflows.
Caption: Troubleshooting workflow for matrix effects.
Caption: Sample preparation workflow options.
References
- 1. benchchem.com [benchchem.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Quantifying Dipyanone in Complex Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Dipyanone in complex biological matrices such as blood, plasma, and urine.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical workflow for this compound quantification.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | Incompatible injection solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Column degradation or contamination | Use a guard column and replace it regularly. If the analytical column is suspected, wash it with a strong solvent or replace it. | |
| Inadequate chromatographic separation | Optimize the gradient elution profile, including the initial hold time and ramp speed. | |
| Co-eluting matrix components | Improve sample preparation to remove interfering substances. Consider using a different stationary phase. | |
| Low Analyte Response or Signal Intensity | Ion suppression due to matrix effects | Enhance sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2] Dilute the sample if the concentration is high enough. |
| Inefficient ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). | |
| Analyte degradation | Investigate the stability of this compound in the biological matrix and during the entire analytical process. Store samples appropriately (-20°C or lower). | |
| Suboptimal extraction recovery | Optimize the extraction procedure by adjusting pH, solvent type, and volume. | |
| High Background Noise or Interferences | Contamination from reagents or labware | Use high-purity solvents and reagents. Pre-rinse all labware with an appropriate solvent. |
| Inadequate sample clean-up | Implement a more rigorous sample preparation method to remove endogenous matrix components. | |
| Carryover from previous injections | Run blank injections between samples to check for carryover. Optimize the autosampler wash procedure. | |
| Inconsistent or Irreproducible Results | Variability in sample preparation | Ensure consistent execution of the sample preparation protocol. Use an internal standard to normalize for variations. |
| Instrument instability | Check for leaks in the LC system and ensure the mass spectrometer is properly calibrated and tuned. | |
| Unstable internal standard | Select a stable, isotopically labeled internal standard (e.g., methadone-d9) that co-elutes with this compound.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological matrices?
A1: The primary challenges include:
-
Matrix Effects: Endogenous components in biological samples like salts, lipids, and proteins can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[4][5]
-
Metabolism: this compound is extensively metabolized in the body.[3][6][7] Its metabolites can potentially interfere with the quantification of the parent drug if not chromatographically separated.
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Low Concentrations: In certain contexts, the concentration of this compound can be very low, requiring highly sensitive analytical methods for detection and quantification.
-
Sample Preparation: Achieving efficient and reproducible extraction of this compound from complex matrices while minimizing interferences is a critical and often challenging step.[1]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological matrices.[3] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte even in complex samples.
Q3: How can I minimize matrix effects in my assay?
A3: To minimize matrix effects, you can:
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Optimize Sample Preparation: Employ effective sample clean-up techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of the interfering matrix components.[1]
-
Chromatographic Separation: Develop a robust chromatographic method that separates this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: An internal standard that has similar chemical properties and chromatographic behavior to this compound (like methadone-d9) can help compensate for matrix effects.[3]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.
Q4: What is a suitable internal standard for this compound quantification?
A4: A deuterated analog of a structurally similar compound, such as methadone-d9 , has been successfully used as an internal standard for the quantification of this compound.[3] It shares similar extraction and ionization properties with this compound, making it effective in correcting for analytical variability.
Q5: Are there any specific metabolites of this compound I should be aware of?
A5: Yes, this compound undergoes significant metabolism. The primary metabolic pathways include the opening of the pyrrolidine (B122466) ring to form N-butanol or N-butanoic acid compounds, followed by cyclization.[3][6][7] Two proposed specific biomarkers of this compound consumption are 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA).[3][6] It is important to ensure your chromatographic method can separate these from the parent drug.
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in postmortem forensic cases.
| Biological Matrix | Concentration Range (ng/mL) | Reference |
| Blood | 370 - 1400 | [3][8][9] |
| Urine | 80 - 5500 | [3] |
Experimental Protocols
Sample Preparation for this compound Quantification in Blood/Serum
This protocol is based on a liquid-liquid extraction (LLE) method.[3]
-
Fortification: To 100 µL of blood or serum, add the internal standard solution (e.g., 10 ng/mL of methadone-d9).
-
Lysis and Protein Precipitation: Add 100 µL of 10 M ammonium (B1175870) formate (B1220265) and 1.0 mL of ice-cold acetonitrile.
-
Mixing: Mix thoroughly for 5 minutes using an overhead shaker.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the organic phase to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Sample Preparation for this compound Quantification in Urine
This protocol involves enzymatic hydrolysis followed by LLE.[3]
-
Fortification: To 100 µL of urine, add the internal standard solution.
-
Enzymatic Hydrolysis: Add 100 µL of phosphate (B84403) buffer and 10 µL of β-glucuronidase/arylsulfatase solution. Incubate at 45°C for 60 minutes.
-
Extraction: Follow steps 2-7 of the blood/serum LLE protocol.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 6. Matrix Effect Mitigation → Area → Sustainability [esg.sustainability-directory.com]
- 7. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grupobiomaster.com [grupobiomaster.com]
Stability of Dipyanone and its metabolites in stored biological samples
Disclaimer: Currently, there is a lack of specific published data on the stability of dipyanone and its metabolites (EMDPB and EMDPBA) in stored biological samples. The following guidance is based on best practices for the bioanalysis of other synthetic opioids, including those with structural similarities, and general principles of drug stability in biological matrices. It is highly recommended to perform in-house validation for the stability of this compound and its metabolites under your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should be aware of for bioanalytical assays?
A1: The primary metabolites of this compound identified in human liver microsome studies and postmortem samples are 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA). These are considered specific biomarkers for this compound consumption.
Q2: What are the recommended storage conditions for biological samples containing this compound and its metabolites?
A2: While specific data for this compound is unavailable, general recommendations for synthetic opioids suggest storing biological samples (blood, plasma, urine) at low temperatures to minimize degradation.[1] It is best practice to store samples at -20°C for short-term storage and -80°C for long-term storage .[1] Avoid repeated freeze-thaw cycles as this can degrade the analytes.[2]
Q3: How long can I expect this compound to be stable in blood and urine at different temperatures?
A3: Based on studies of other novel synthetic opioids, you can expect the following general stability trends[1]:
-
Frozen (-20°C or below): Most synthetic opioids remain stable for several months.[1]
-
Refrigerated (2-8°C): Stability is typically maintained for several days to a few weeks.
-
Room Temperature: Significant degradation can occur within hours to days.[1]
It is crucial to conduct your own stability studies to determine the precise stability of this compound and its metabolites under your laboratory's conditions.
Q4: What factors can influence the stability of this compound and its metabolites in my samples?
A4: Several factors can affect the stability of drugs in biological matrices, including:
-
Temperature: Higher temperatures generally accelerate degradation.[3][4]
-
pH: The pH of the matrix, particularly urine, can significantly impact the stability of certain compounds.[3][4]
-
Enzymatic Degradation: Enzymes present in biological samples can metabolize the analytes.[3][4]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[3][4]
-
Oxidation: Exposure to air can lead to oxidative degradation.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no recovery of this compound or its metabolites in stored samples. | Analyte degradation due to improper storage. | - Ensure samples are stored at -80°C for long-term storage and -20°C for short-term. - Minimize freeze-thaw cycles by aliquoting samples upon receipt. - Review sample collection and handling procedures to ensure they were kept cool. |
| Inconsistent results between replicate analyses of the same sample. | Analyte instability during sample processing (bench-top instability). | - Keep samples on ice or in a cooling rack during extraction. - Minimize the time samples spend at room temperature. - Process samples in smaller batches to reduce processing time for each sample. |
| Poor peak shape or unexpected peaks in chromatograms. | Formation of degradation products. | - Investigate the potential for pH-mediated or oxidative degradation. - Adjust the pH of the sample or mobile phase if necessary. - Consider the use of antioxidants during sample preparation. |
| Discrepancy between results from fresh and stored samples. | Long-term degradation of the analytes. | - Conduct a long-term stability study to determine the acceptable storage duration. - If significant degradation is observed, re-analyze samples with freshly prepared calibrators and quality controls. |
Data on Stability of Analogous Synthetic Opioids
The following tables summarize stability data for other synthetic opioids, which may provide some indication of the expected stability of this compound.
Table 1: Stability of Novel Synthetic Opioids in Blood [1]
| Compound | Storage Temperature | Stability (Percent of initial concentration) |
| 2 Weeks | ||
| U-47700 | Room Temperature | 77% - 120% |
| 35°C | 75% - 109% | |
| 36 Weeks | ||
| AH-7921 | Refrigerator/Freezer | 66% - 118% |
| U-47700 | Refrigerator/Freezer | 66% - 118% |
| MT-45 | Refrigerator/Freezer | 66% - 118% |
Table 2: Stability of Fentanyl Analogs in Blood
| Compound | Storage Temperature | Stability (Percent of initial concentration) |
| 1 Week | ||
| Most Analogs | Elevated Temperature | 74.2% - 112.6% |
| Acrylfentanyl | Elevated Temperature | ~30% |
| 9 Months | ||
| Most Analogs | Room Temperature/Refrigerated | 81.3% - 112.5% |
Experimental Protocols
Protocol: Long-Term Stability Assessment
-
Sample Preparation:
-
Spike a pool of blank biological matrix (e.g., human plasma) with this compound and its metabolites at low and high concentrations.
-
Aliquot the spiked matrix into multiple storage tubes.
-
-
Storage:
-
Store the aliquots at the intended long-term storage temperature (e.g., -80°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of low and high concentration aliquots.
-
Thaw the samples and analyze them using a validated bioanalytical method.
-
Compare the mean concentration of the stored samples to the mean concentration of the samples at time zero.
-
The analytes are considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Protocol: Freeze-Thaw Stability Assessment
-
Sample Preparation:
-
Spike a pool of blank biological matrix with this compound and its metabolites at low and high concentrations.
-
Aliquot the spiked matrix into multiple storage tubes.
-
-
Freeze-Thaw Cycles:
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., 3 or 5 cycles).
-
-
Analysis:
-
After the final thaw, analyze the samples using a validated bioanalytical method.
-
Compare the mean concentration of the freeze-thaw samples to the mean concentration of samples that have not undergone freeze-thaw cycles.
-
The analytes are considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Visualizations
Caption: Experimental Workflow for Bioanalysis.
Caption: Factors Influencing Analyte Stability.
References
Optimizing Dipyanone Extraction from Hair: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of dipyanone from hair for toxicological and research purposes. Given that this compound is a relatively new synthetic opioid, specific literature on its extraction from hair is limited. The following protocols and troubleshooting advice are based on established methods for other opioids and synthetic drugs in hair analysis and should be adapted and validated for this compound-specific assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample weight for this compound hair analysis?
A: For most hair analyses, a sample weight of approximately 10-50 mg is recommended. This amount is generally sufficient to detect the presence of drugs and their metabolites, even at low concentrations.
Q2: How should hair samples be decontaminated to avoid external contamination?
A: A critical step in hair analysis is the decontamination of the sample to remove drugs present on the surface of the hair, which could lead to false-positive results. A common procedure involves sequential washes with an organic solvent like dichloromethane (B109758) or methanol (B129727), followed by an aqueous wash (e.g., deionized water), and then another organic solvent wash. It is crucial to analyze the final wash solution to ensure the decontamination process was effective.[1]
Q3: What is the typical detection window for drugs in hair?
A: Hair typically grows at a rate of approximately 1 cm per month. Therefore, a 3 cm segment of hair collected from the scalp can provide a history of drug exposure over the past three months.[2][3] However, it can take 7-10 days for a drug to be incorporated into the hair shaft and grow above the scalp.[2][4]
Q4: Can cosmetic treatments affect the concentration of this compound in hair?
A: Yes, cosmetic treatments such as bleaching, dyeing, and perming can alter the chemical composition of hair and may lead to a reduction in the concentration of incorporated drugs.[4] Bleaching, in particular, has been shown to significantly reduce the levels of drug metabolites in hair.[4] It is important to document any cosmetic treatments the hair has undergone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Recovery | 1. Inefficient Extraction Solvent: The chosen solvent may not be optimal for extracting this compound from the hair matrix.2. Incomplete Hair Digestion: The hair matrix was not sufficiently broken down to release the drug.3. Degradation of this compound: The extraction conditions (e.g., high temperature, extreme pH) may have caused the degradation of the analyte. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, acetonitrile, ethyl acetate) or solvent mixtures. Methanol is a common and effective solvent for extracting a wide range of opioids from hair.[5]2. Enhanced Digestion: Increase incubation time or temperature. Consider enzymatic digestion (e.g., with pronase or proteinase K) or basic hydrolysis (e.g., with NaOH), followed by neutralization before extraction.[6]3. Milder Conditions: Use lower temperatures for incubation and evaporation. Ensure the pH of the extraction buffer is suitable for this compound's chemical stability. |
| High Variability in Results | 1. Inconsistent Sample Homogenization: Non-uniform pulverization of the hair can lead to variable extraction efficiency.2. Matrix Effects in LC-MS/MS: Co-extracted endogenous compounds from the hair can suppress or enhance the ionization of this compound, leading to inconsistent quantification. | 1. Standardized Pulverization: Ensure all hair samples are finely and consistently pulverized using a ball mill or similar equipment before extraction.2. Improved Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering matrix components.[6][7] Use of a deuterated internal standard for this compound is highly recommended to compensate for matrix effects. |
| Suspected External Contamination | 1. Insufficient Decontamination: The washing procedure did not completely remove external contaminants.2. Environmental Exposure: The subject was in an environment where this compound was present, leading to surface contamination of the hair. | 1. Rigorous Washing Protocol: Increase the number of wash cycles or the volume of washing solvents. Always analyze the final wash to confirm the absence of the drug.2. Segmental Analysis: Analyze the hair in segments. A significantly higher concentration in the proximal (scalp end) segment compared to the distal end may suggest recent use, while a more uniform distribution might indicate chronic use or could be a sign of external contamination.[1] |
Experimental Protocol: General Procedure for this compound Extraction from Hair
This protocol is a general guideline and should be optimized and validated for the specific analytical method being used.
-
Sample Collection: Collect approximately 50 mg of hair from the posterior vertex region of the scalp.
-
Decontamination:
-
Wash the hair sample twice with 5 mL of dichloromethane for 2 minutes each time.
-
Wash the hair sample once with 5 mL of deionized water for 2 minutes.
-
Wash the hair sample twice with 5 mL of methanol for 2 minutes each time.
-
Dry the hair sample at room temperature.
-
-
Pulverization: Cut the decontaminated hair into small segments (approx. 1-2 mm) and pulverize it into a fine powder using a ball mill.
-
Incubation and Extraction:
-
To 20 mg of pulverized hair, add an appropriate amount of a deuterated internal standard for this compound.
-
Add 1 mL of methanol.
-
Incubate in an ultrasonic water bath at 50°C for 2 hours.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for quantification.
Quantitative Data Summary
Specific quantitative data for the extraction of this compound from hair is not yet widely available in the scientific literature. The following table provides representative data for the extraction of other opioids from hair to serve as a general reference for expected performance metrics.
| Analyte | Extraction Method | Solvent | Recovery (%) | Limit of Quantification (LOQ) (ng/mg) | Reference |
| Morphine | Ultrasonic-assisted extraction | Methanol | > 85 | 0.05 | Adapted from[8] |
| Codeine | Liquid-Liquid Extraction | Methanol | > 80 | 0.05 | Adapted from[9] |
| 6-MAM | Ultrasonic-assisted extraction | Methanol | > 85 | 0.02 | Adapted from[8] |
| Fentanyl | Incubation | Methanol | Not specified | 0.005 | [5] |
| Buprenorphine | Liquid-Liquid Extraction | Not specified | > 90 | 0.003 | [10] |
Note: The recovery and LOQ values are highly dependent on the entire analytical method, including the instrumentation used. These values should be independently determined during method validation for this compound.
Experimental Workflow
Caption: Workflow for this compound Extraction from Hair.
References
- 1. Interpretation of hair findings in children after methadone poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preemploymentdirectory.com [preemploymentdirectory.com]
- 3. nursingscience.org [nursingscience.org]
- 4. How to Pass a Drug Test - Can you Bypass a Hair Follicle Drug Test? | AlphaBiolabs USA [alphabiolabsusa.com]
- 5. Detection of Fentanyl Analogs and Synthetic Opioids in Real Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Drug Deposition in Hair Samples Collected from Different Anatomical Body Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Retrospective Analysis of Selected Opioids in Hair of Workplace Drug Testing Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing ion suppression in LC-MS/MS analysis of Dipyanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of Dipyanone.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal intensity, poor sensitivity, and inaccurate quantification.[1][2][3][4] This guide provides a systematic approach to identify and mitigate ion suppression when analyzing this compound.
Problem 1: Low or No this compound Signal Intensity
-
Possible Cause: Significant ion suppression from co-eluting matrix components.[3]
-
Solutions:
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Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][5] Consider switching to a more rigorous sample preparation technique.
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Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions of ion suppression.[1]
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Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[6][7]
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Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
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Possible Cause: Variable matrix effects between different samples are causing inconsistent levels of ion suppression.[7]
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Solutions:
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Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can minimize variability in matrix effects.[2][3][5]
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Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for ion suppression.[7] Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix (e.g., salts, phospholipids (B1166683), proteins).[2][3] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.[1][4]
Q2: What are the most common sources of ion suppression in bioanalytical samples?
A2: In biological matrices like plasma, serum, and urine, the most common sources of ion suppression are phospholipids, salts, and proteins. These endogenous components can co-elute with this compound and interfere with its ionization in the mass spectrometer source.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.
Q4: Which sample preparation technique is best for minimizing ion suppression for this compound?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast technique but often provides the least clean extracts, potentially leading to significant ion suppression.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering components behind in the aqueous phase.[2][5]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[2][3][5] It provides the cleanest extracts and can significantly reduce ion suppression.
Q5: Can I just dilute my sample to reduce ion suppression?
A5: Sample dilution is a straightforward approach to reduce the concentration of matrix components and thereby lessen ion suppression.[6][7] However, this also dilutes the analyte of interest, this compound. This strategy is only viable if the initial concentration of this compound is high enough to remain well above the limit of quantitation after dilution.
Experimental Protocols
Below are detailed methodologies for key experiments related to minimizing ion suppression in the LC-MS/MS analysis of this compound.
1. Sample Preparation Protocols
A comparison of common sample preparation techniques is presented in the table below.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated from the sample using an organic solvent or acid, and the supernatant containing the analyte is analyzed. | The analyte is partitioned between two immiscible liquid phases (aqueous and organic) based on its solubility. | The analyte is selectively retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent. |
| Typical Protocol | 1. Add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes. 4. Analyze the supernatant. | 1. Adjust the pH of 1 mL of urine to >9. 2. Add 5 mL of methyl tert-butyl ether. 3. Vortex for 5 minutes. 4. Centrifuge at 3,000 x g for 5 minutes. 5. Evaporate the organic layer and reconstitute in mobile phase. | 1. Condition a mixed-mode cation exchange SPE cartridge. 2. Load 1 mL of pre-treated plasma. 3. Wash with an acidic and an organic solvent. 4. Elute this compound with a basic organic solvent. 5. Evaporate and reconstitute. |
| Pros | Fast, simple, and inexpensive. | Good for removing salts and highly polar interferences. Provides cleaner extracts than PPT.[6] | Provides the cleanest extracts, significantly reducing matrix effects.[6] Highly selective. |
| Cons | Prone to significant ion suppression due to insufficient removal of phospholipids and other matrix components.[6] | Can have lower analyte recovery, especially for polar compounds.[6] More labor-intensive than PPT. | More complex, time-consuming, and expensive than PPT and LLE. |
2. Chromatographic Conditions for this compound Analysis
Optimizing chromatographic conditions is crucial to separate this compound from co-eluting matrix components.[1]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 50 mm x 2.1 mm, 2.6 µm | Provides good retention and peak shape for basic compounds like this compound. |
| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. | A gradient elution helps to separate compounds with a wide range of polarities and can move the elution of this compound away from highly interfering regions at the beginning and end of the chromatogram.[1] |
| Flow Rate | 0.4 mL/min | A moderate flow rate provides a balance between analysis time and chromatographic resolution. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound, highlighting different sample preparation options and their impact on the risk of ion suppression.
Caption: A logical troubleshooting guide for addressing common issues related to ion suppression in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Dipyanone Synthesis & Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the synthesis and purification of Dipyanone. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My final this compound product is highly acidic or caustic. What is the likely cause and how can I resolve this?
A user report indicated that a this compound solution had a pH of 2.5, suggesting the presence of acidic contaminants.[1] This is a common issue when a synthesis procedure is incomplete or the purification is inadequate. The "caustic" nature reported by some users may also be attributable to acidic impurities.[2][3]
Potential Causes:
-
Incomplete Reaction: Unreacted starting materials or acidic reagents may remain in the final product.
-
Improper Work-up: Failure to neutralize acidic catalysts or byproducts during the extraction and washing steps.
-
Incorrect Salt Formation: If this compound is isolated as a hydrochloride (HCl) salt, excess HCl may be present.
Troubleshooting Steps:
-
pH Check: Dissolve a small sample of your product in neutral water and measure the pH. A pH significantly below 7 indicates the presence of acidic impurities.
-
Neutralization Wash: During your work-up procedure, wash the organic layer containing your product with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove acids.
-
Recrystallization: Purify the final product by recrystallization from an appropriate solvent system. This can help remove impurities with different solubility profiles.
-
Purity Analysis: Use analytical techniques like NMR, LC-MS, or GC-MS to identify the nature of the impurity and confirm the purity of the final product.
Q2: What are the common byproducts in this compound synthesis?
While specific byproducts are not extensively documented in the available literature, potential impurities could arise from side reactions or incomplete reactions. Based on the structure of this compound (4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one)[4], which is related to methadone, byproducts could potentially include precursors or molecules formed from side reactions of the starting materials.
Q3: What analytical methods are suitable for characterizing this compound and its impurities?
Several analytical techniques can be employed for the characterization and purity assessment of this compound. The choice of method will depend on the information required.
| Analytical Technique | Purpose |
| GC-MS (Gas Chromatography-Mass Spectrometry) | To separate and identify volatile components, including this compound and potential impurities. |
| LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) | For the accurate mass determination and identification of this compound and its non-volatile impurities and metabolites. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To elucidate the chemical structure of the synthesized compound and identify any impurities present. |
| FTIR (Fourier-Transform Infrared) Spectroscopy | To identify the functional groups present in the molecule, confirming the synthesis of the desired compound. |
Experimental Protocols
General Purification Protocol for this compound
This protocol outlines a general procedure for the purification of a crude this compound product, particularly to address acidic impurities.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove any water-soluble impurities.
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize and remove any acidic byproducts. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate.
-
Filtration and Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound free base.
-
(Optional) Salt Formation: If a salt form is desired, the purified free base can be dissolved in a suitable solvent and treated with a solution of the desired acid (e.g., HCl in ether).
-
Recrystallization: Further purify the solid product by recrystallization from an appropriate solvent or solvent mixture.
Troubleshooting Workflows
Diagram: Troubleshooting Acidic this compound Product
Caption: Troubleshooting flowchart for an acidic this compound product.
Diagram: General Purification Workflow
Caption: General workflow for the purification of this compound.
References
Addressing solubility issues of Dipyanone for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues and other common challenges when working with Dipyanone in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic opioid analgesic structurally related to methadone.[1][2] Its primary mechanism of action is as a potent agonist of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3] Activation of the MOR leads to a cascade of intracellular signaling events that ultimately result in analgesic and other opioid-like effects.[4]
Q2: What are the recommended solvents for dissolving this compound for in vitro studies?
A2: this compound hydrochloride, the salt form, is reported to be soluble in several organic solvents and a buffered aqueous solution. The solubility data from suppliers indicates that Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating stock solutions.
Q3: What is the recommended final concentration of DMSO in cell-based assays?
A3: High concentrations of DMSO can be toxic to cells.[5] For most cell lines, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for a concentration of 0.1% or lower to minimize any potential off-target effects of the solvent.[5] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A4: This is a common issue known as "crashing out" and occurs because this compound, like many hydrophobic compounds, is significantly less soluble in the aqueous environment of cell culture media compared to 100% DMSO. When the concentrated DMSO stock is diluted, the solvent environment changes drastically, leading to precipitation.
To prevent this, you can try the following:
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of media, perform a serial or intermediate dilution in pre-warmed (37°C) media. Adding the stock solution dropwise while gently vortexing the media can also help.
-
Lower the final concentration: The desired concentration of this compound may exceed its solubility limit in the final assay medium.
-
Consider the effect of serum: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds through protein binding. Conversely, interactions with media components can also sometimes lead to precipitation.
Q5: How should I store my this compound stock solution?
A5: For long-term stability, it is recommended to store this compound stock solutions, typically prepared in DMSO, at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during in vitro experiments with this compound.
Issue 1: Compound Precipitation
Symptoms:
-
Visible cloudiness, particles, or crystals in the cell culture well after adding this compound.
-
Inconsistent or lower-than-expected potency in bioassays.
Troubleshooting Workflow:
Issue 2: Inconsistent or Unexpected Biological Activity
Symptoms:
-
High variability between replicate wells.
-
EC50/IC50 values are significantly different from published data.
-
Loss of activity over time in prolonged experiments.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | This compound may not be stable in the cell culture medium over the entire duration of the experiment. | Prepare fresh working solutions of this compound immediately before each experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at intermediate time points. |
| Inaccurate Stock Concentration | Errors in weighing the compound or dissolving it in the correct volume of solvent will lead to incorrect final concentrations. | Ensure the analytical balance is properly calibrated. Use calibrated pipettes for adding the solvent. If possible, confirm the concentration of the stock solution using a suitable analytical method like HPLC-UV. |
| Cell Health and Density | Variations in cell seeding density or overall cell health can lead to inconsistent responses to the compound. | Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase and have high viability at the start of the experiment. |
| Interaction with Assay Components | This compound may interact with components of the assay system (e.g., detection reagents, plasticware), reducing its effective concentration. | Include appropriate controls to test for any assay interference. Consider using low-binding plates and pipette tips. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| DMF | 10 mg/ml | May be a suitable alternative to DMSO. |
| DMSO | 10 mg/ml | Common solvent for creating high-concentration stock solutions. |
| Ethanol | 15 mg/ml | Can be used as a solvent, but final concentrations in media should be kept low to avoid cytotoxicity. |
| Methanol | 10 mg/ml | Another potential solvent for stock solutions. |
| PBS (pH 7.2) | 5 mg/ml | Solubility in aqueous buffer is lower than in organic solvents. |
Data sourced from publicly available supplier information.
Table 2: In Vitro Activity of this compound
| Assay | Parameter | Value | Reference Compound | Reference Value | Source |
| µ-Opioid Receptor Activation | EC50 | 39.9 nM | Hydromorphone | - | [6] |
| µ-Opioid Receptor Activation | Emax | 155% | Hydromorphone | 100% | [6] |
| µ-Opioid Receptor Activation | EC50 | 96.8 nM | Fentanyl | - | [5] |
| µ-Opioid Receptor Activation | Emax | 106% | Fentanyl | - | [5] |
| κ-Opioid Receptor Activation | EC50 | 380.4 nM | U-50488 | - | [5] |
| κ-Opioid Receptor Activation | Emax | 13% | U-50488 | 100% | [5] |
| δ-Opioid Receptor Activation | EC50 | 1067 nM | SNC-80 | - | [5] |
| δ-Opioid Receptor Activation | Emax | 56% | SNC-80 | 100% | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Calculate the required mass: The molecular weight of this compound hydrochloride (C₂₃H₂₉NO · HCl) is approximately 372.0 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 372.0 g/mol = 0.00372 g = 3.72 mg
-
-
Weigh the compound: Tare a sterile amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.72 mg of this compound hydrochloride into the tube.
-
Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound hydrochloride.
-
Dissolve the compound: Close the tube tightly and vortex for 30-60 seconds. If the compound does not fully dissolve, you may sonicate the tube for a few minutes in a water bath. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm the medium: Warm the complete cell culture medium to 37°C in a water bath.
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize precipitation, it is often beneficial to make an intermediate dilution first. For example, prepare a 1 mM solution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium in a sterile microcentrifuge tube. Vortex gently.
-
-
Prepare the final working solution:
-
If using an intermediate dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium in a sterile conical tube.
-
If diluting directly from the 10 mM stock: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium.
-
-
Mix gently: Invert the tube several times to ensure the solution is homogeneous. Avoid vigorous vortexing that could cause foaming.
-
Use immediately: It is best to use the freshly prepared working solution for your experiments to avoid potential degradation or precipitation over time.
Mandatory Visualizations
µ-Opioid Receptor Signaling Pathway
Experimental Workflow for Solubility Testing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ajdhs.com [ajdhs.com]
Technical Support Center: Enhancing Chromatographic Resolution of Dipyanone and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high-resolution separation of Dipyanone and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of this compound isomers?
This compound is a chiral molecule, structurally related to methadone, meaning it exists as non-superimposable mirror images called enantiomers. Due to their identical physical and chemical properties in an achiral environment, separating these enantiomers requires a chiral environment, typically a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The primary challenges include achieving baseline resolution between the enantiomers, dealing with potential peak tailing due to the basic nature of the compound, and developing a robust method that is reproducible.
Q2: How do I select an appropriate chiral stationary phase (CSP) for this compound?
There is no universal CSP for all chiral compounds. For a novel compound like this compound, column screening is often necessary. However, based on its structural similarity to methadone, the following types of CSPs are excellent starting points:
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Polysaccharide-based CSPs (e.g., Chiralpak® IA, ID): These are broadly applicable and have shown success in separating a wide range of chiral compounds, including basic drugs.
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Protein-based CSPs (e.g., Chiral-AGP): Alpha-1-acid glycoprotein (B1211001) (AGP) columns are effective for the separation of basic and amphiprotic drugs and have been successfully used for the enantioselective analysis of methadone and its metabolites.[1][2][3]
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Cyclodextrin-based CSPs (e.g., Cyclobond I 2000 RSP): These have also been reported to resolve methadone enantiomers effectively.[4]
A screening process involving these column types with standard mobile phases is the most efficient approach to identify the optimal stationary phase.
Q3: Can mobile phase additives improve the resolution of this compound enantiomers?
Yes, mobile phase additives are crucial for optimizing the separation of basic compounds like this compound.
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For Basic Analytes: Adding a small percentage of a basic modifier, such as diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) (typically 0.1-0.5%), to the mobile phase can significantly improve peak shape and resolution.[5][6] These additives compete with the basic analyte for active sites on the stationary phase, reducing peak tailing.[7]
-
For Acidic Analytes (if applicable to isomers/metabolites): An acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can be used to suppress the ionization of acidic compounds and improve their retention and peak shape.[5]
Q4: What is the effect of temperature on the chiral resolution of this compound?
Temperature plays a complex and often unpredictable role in chiral separations. Generally, lower temperatures tend to increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[7] However, higher temperatures can lead to improved peak efficiency and shape.[7] In some cases, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[7][8] Therefore, it is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) during method development to find the optimal condition for your specific separation.
Q5: My peaks are broad and tailing. How can I improve the peak shape?
Peak tailing for a basic compound like this compound is often caused by strong interactions with residual silanols on the silica-based stationary phase.[7] Here are several strategies to address this:
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Add a Basic Modifier: As mentioned in Q3, adding 0.1% DEA or another suitable amine to your mobile phase is often the most effective solution.[5]
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Optimize Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to maintain a consistent ionization state of this compound.
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Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
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Use a High-Purity Stationary Phase: Modern columns with end-capping can reduce silanol (B1196071) interactions.
-
Column Washing: Ensure the column is properly washed and regenerated according to the manufacturer's instructions, as contaminants from previous injections can cause peak tailing.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chromatographic separation of this compound and its isomers.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
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Verify CSP Selection: If you have no initial separation, the chosen CSP may not be suitable for this compound. It is advisable to screen a few different types of chiral columns.
-
Optimize Mobile Phase:
-
Organic Modifier: Systematically vary the type (e.g., isopropanol (B130326) vs. ethanol (B145695) in normal phase; acetonitrile (B52724) vs. methanol (B129727) in reversed-phase) and percentage of the organic modifier.
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Additives: For the basic this compound molecule, introduce a basic additive like 0.1% DEA into the mobile phase to improve peak shape and potentially enhance selectivity.[5][6]
-
-
Optimize Temperature: Evaluate a range of column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but this is not always the case.[7][10]
-
Adjust Flow Rate: On complex chiral stationary phases, mass transfer can be slow. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase peak efficiency and improve resolution.
-
Check Column Health: A decline in performance of a previously working method may indicate a compromised column. Test the column with a standard to ensure it meets performance specifications. Contamination can sometimes be removed by following the manufacturer's cleaning protocols.[11]
Issue 2: Ghost Peaks in the Chromatogram
Symptom: Unexpected peaks appear in the chromatogram, often during a gradient run or in subsequent runs.
Troubleshooting Workflow:
Caption: Logical workflow to identify the source of ghost peaks.
Detailed Steps:
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Isolate the Source: Follow the logic in the diagram to determine if the ghost peaks originate from the mobile phase, the sample solvent, or carryover.
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Address Mobile Phase Contamination: Always use freshly prepared mobile phase with HPLC-grade solvents and high-purity water.
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Address Sample Solvent Contamination: Use fresh, high-purity solvent to dissolve your sample.
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Prevent Carryover: Implement a strong needle wash in your autosampler method, using a solvent that can effectively dissolve this compound (e.g., a mixture of organic solvent and a small amount of acid or base, depending on the mobile phase compatibility).
Data and Protocols
Table 1: Example Chromatographic Conditions for Chiral Separation of Methadone Analogues
This table summarizes conditions that have been successful for the separation of methadone, a structural analogue of this compound, and can serve as a starting point for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Chiral-AGP[1][12] | Cyclobond I 2000 RSP[4][12] | Chiralcel OJ[12] |
| Mobile Phase | 20mM Acetic Acid: Isopropanol (93:7, v/v), pH 7.4[1] | Acetonitrile/Phosphate Buffer | Hexane/Isopropanol |
| Additive | None specified | Not specified | 0.1% Diethylamine (for basic compounds) |
| Flow Rate | 0.9 mL/min[1] | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | Varied (optimization required) | Ambient |
| Detection | MS/MS or UV (210 nm)[4] | UV (200 nm) | UV |
| Resolution (Rs) | > 1.5 | ~ 2.0 for Methadone enantiomers[4] | > 2.0 |
Experimental Protocol: Chiral Column Screening for this compound
This protocol outlines a general procedure for screening different chiral stationary phases to find a suitable column for this compound isomer separation.
Objective: To identify a chiral stationary phase (CSP) and mobile phase system that provides at least partial separation of this compound enantiomers.
Materials:
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This compound racemic standard
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HPLC system with UV or MS detector
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Chiral columns for screening (e.g., Chiralpak IA, Chiral-AGP, Cyclobond I 2000 RSP)
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HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)
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Additives: Diethylamine (DEA)
Workflow Diagram:
Caption: Experimental workflow for chiral column screening.
Procedure:
-
Preparation:
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Prepare a 1 mg/mL stock solution of racemic this compound in a suitable solvent (e.g., Methanol or mobile phase).
-
Prepare mobile phases for normal phase (e.g., Hexane/Isopropanol) and reversed-phase (e.g., Acetonitrile/Water) screening. For the initial screen, it is recommended to add 0.1% DEA to the mobile phase to ensure good peak shape for the basic this compound molecule.
-
-
Screening:
-
Install the first chiral column and equilibrate it with the appropriate mobile phase until a stable baseline is achieved.
-
Inject the this compound standard.
-
Run the analysis and evaluate the chromatogram for any signs of peak splitting or separation. Even a shoulder on the main peak indicates that the column has potential for resolving the enantiomers.
-
Repeat this process for each column and mobile phase combination.
-
-
Evaluation:
-
Compare the results from all screening runs.
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Select the column and mobile phase system that shows the best initial separation (highest resolution or separation factor).
-
This combination will be the starting point for further method development and optimization as described in the troubleshooting guide.
-
References
- 1. Chiral analysis of methadone and its major metabolites (EDDP and EMDP) by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective separation of methadone and its main metabolite in human hair by liquid chromatography/ion spray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective high-performance liquid chromatography determination of methadone enantiomers and its major metabolite in human biological fluids using a new derivatized cyclodextrin-bonded phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. additives for chiral - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. Chiral stationary phases in HPLC for the stereoselective determination of methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing cross-reactivity in immunoassay screening for Dipyanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and reducing cross-reactivity in immunoassay screening for Dipyanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in its immunoassay screening?
This compound is a synthetic opioid analgesic structurally related to methadone.[1] Cross-reactivity is a significant concern in immunoassays because antibodies developed to detect this compound may also bind to other structurally similar molecules, such as its metabolites or other opioids like methadone. This can lead to inaccurate quantification and false-positive results.[2][3]
Q2: What are the most likely compounds to cross-react with a this compound immunoassay?
While specific cross-reactivity data for this compound immunoassays is currently limited, based on its metabolism and structural similarity to other opioids, the following compounds are potential cross-reactants:
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This compound Metabolites: this compound is primarily metabolized through the opening of the pyrrolidine (B122466) ring, followed by other transformations like hydroxylation and reduction. These metabolites, which share the core structure of the parent drug, are highly likely to cross-react.
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Methadone and its Metabolites (EDDP and EMDP): Due to the close structural resemblance between this compound and methadone, there is a high probability of cross-reactivity with methadone and its major metabolites, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP) and 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP).[4]
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Other Synthetic Opioids: Other novel psychoactive substances (NPS) or prescription opioids with similar chemical structures may also exhibit cross-reactivity.[5][6]
Q3: What are the general strategies to minimize cross-reactivity in an immunoassay?
Several strategies can be employed to reduce cross-reactivity and improve assay specificity:[7][8]
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Antibody Selection: Utilize highly specific monoclonal antibodies that target unique epitopes of the this compound molecule.[8]
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Assay Optimization: Adjusting buffer composition, pH, ionic strength, and incubation times can help to favor the specific binding of the antibody to this compound.
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Sample Dilution: Diluting the sample can minimize the impact of interfering substances, although this may also reduce the concentration of this compound to below the limit of detection.[7]
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Sample Purification: Employing techniques like Solid-Phase Extraction (SPE) can effectively remove cross-reacting compounds from the sample matrix before analysis.[1][2][9]
Troubleshooting Guide: High Cross-Reactivity in this compound Immunoassay
This guide provides a step-by-step approach to identifying and mitigating high cross-reactivity in your this compound immunoassay.
Problem: Unexpectedly high signal or false-positive results.
This could indicate that the antibody is binding to compounds other than this compound in the sample.
Step 1: Identify Potential Cross-Reactants
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Review Sample Composition: Analyze the sample matrix for the presence of other drugs, particularly methadone, its metabolites, or other synthetic opioids.
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Metabolite Analysis: If possible, use a confirmatory method like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound metabolites in your sample.
Step 2: Quantify Cross-Reactivity
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Perform a competitive immunoassay to determine the percentage of cross-reactivity of suspected interfering compounds. This involves creating a standard curve for this compound and comparing it to the dose-response curves of the potential cross-reactants.
Step 3: Mitigate Cross-Reactivity
Based on the findings from the previous steps, implement one or more of the following solutions:
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Antibody Screening: If developing an assay, screen multiple antibody candidates to select the one with the highest specificity for this compound and the lowest affinity for identified cross-reactants.
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Assay Buffer Optimization: Experiment with different buffer formulations. For example, altering the pH or adding blocking agents can help reduce non-specific binding.
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Sample Pre-treatment with Solid-Phase Extraction (SPE): Use an SPE protocol to clean up the sample and remove interfering substances.
Quantitative Data on Cross-Reactivity
| Compound | Class | % Cross-Reactivity (Hypothetical) |
| This compound | Target Analyte | 100% |
| This compound Metabolite 1 | Metabolite | 45% |
| This compound Metabolite 2 | Metabolite | 25% |
| Methadone | Structurally Similar Opioid | 60% |
| EDDP | Methadone Metabolite | 30% |
| Fentanyl | Structurally Dissimilar Opioid | <1% |
| Morphine | Structurally Dissimilar Opioid | <0.5% |
Experimental Protocols
Protocol 1: Determination of Percent Cross-Reactivity
This protocol outlines the steps to quantify the cross-reactivity of a specific compound in your this compound immunoassay.
Materials:
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This compound standard
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Standard of the potential cross-reacting compound
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Your established this compound immunoassay (e.g., ELISA kit)
-
Assay buffer
-
Microplate reader
Methodology:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare a serial dilution of the potential cross-reactant in assay buffer over a similar concentration range.
-
-
Perform Immunoassay:
-
Run the immunoassay according to your established protocol using both the this compound and the cross-reactant dilutions.
-
-
Calculate IC50 Values:
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For both this compound and the cross-reactant, determine the concentration that produces 50% inhibition of the maximum signal (IC50).
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100
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Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a general method for cleaning up urine samples to reduce matrix effects and remove interfering substances prior to immunoassay.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Urine sample
-
Phosphate (B84403) buffer (pH 6.0)
-
Elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide)
-
Nitrogen evaporator
-
Reconstitution solvent (assay buffer)
Methodology:
-
Sample Preparation:
-
Centrifuge the urine sample to remove particulate matter.
-
Dilute the supernatant with phosphate buffer (pH 6.0).
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge by washing with methanol followed by phosphate buffer.
-
-
Sample Loading:
-
Load the prepared urine sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute the this compound and other retained compounds with the elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of assay buffer.
-
-
Immunoassay:
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Analyze the reconstituted sample using your this compound immunoassay.
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Visualizations
Caption: Troubleshooting workflow for high cross-reactivity.
Caption: Simplified signaling pathway of this compound action.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 3. siemens-healthineers.com [siemens-healthineers.com]
- 4. blockscientific.com [blockscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 7. myadlm.org [myadlm.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. A solid phase extraction technique for the isolation and identification of opiates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of an LC-MS/MS Method for Dipyanone and its Metabolites
For researchers, scientists, and drug development professionals at the forefront of combating the opioid crisis, the emergence of novel synthetic opioids (NSOs) like dipyanone presents a significant analytical challenge. Accurate and reliable detection methods are paramount for clinical toxicology, forensic investigations, and understanding the pharmacology of these new substances. This guide provides a comprehensive comparison of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound and its primary metabolites, alongside alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in the selection and implementation of the most appropriate analytical strategy.
This compound, a potent synthetic opioid structurally related to methadone, has been identified in postmortem toxicology cases, underscoring the urgent need for validated analytical methods. Its metabolism involves the formation of key biomarkers, primarily through the opening of the pyrrolidine (B122466) ring to form N-butan-4-ol or N-butanoic acid compounds, which then cyclize to 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA). Effective analytical methods must be capable of detecting and quantifying both the parent drug and these specific metabolites in complex biological matrices such as blood and urine.
Performance Comparison: LC-MS/MS vs. Alternative Methods
LC-MS/MS stands out as the premier analytical technique for the detection and quantification of this compound and its metabolites due to its high sensitivity, specificity, and ability to perform multiplex analysis. While a fully validated method with comprehensive published data specifically for this compound and its metabolites is not yet widely available, the following table presents expected performance characteristics based on validated methods for similar novel synthetic opioids. This is compared with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassays (IA).
| Parameter | LC-MS/MS | GC-MS | Immunoassays (ELISA) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 1 - 20 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL | 5 - 50 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | N/A (Typically qualitative or semi-quantitative) |
| Accuracy (% Bias) | ± 15% | ± 20% | High potential for false positives/negatives |
| Precision (% RSD) | < 15% | < 20% | N/A |
| Specificity | High (based on precursor/product ion transitions) | Moderate to High (requires derivatization for some analytes) | Low (prone to cross-reactivity with structurally related compounds) |
| Sample Throughput | High | Moderate | High |
| Cost per Sample | Moderate to High | Moderate | Low |
Experimental Protocols
A robust and reliable analytical method is built upon a well-defined experimental protocol. The following sections detail a representative LC-MS/MS methodology for the analysis of this compound and its metabolites in biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective technique for extracting and concentrating analytes from complex matrices like urine and blood, while removing potential interferences.
-
Sample Pre-treatment: To 1 mL of urine or plasma, add an internal standard solution (e.g., this compound-d7, if available). For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to cleave glucuronide conjugates.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol (B129727) and deionized water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water and a low-polarity organic solvent (e.g., hexane) to remove interfering substances.
-
Elution: Elute the analytes of interest using a mixture of a volatile organic solvent and a small amount of a basic modifier (e.g., 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is crucial for resolving the parent drug from its metabolites and other endogenous matrix components.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for retaining and separating the analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes based on their polarity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
Tandem Mass Spectrometry (MS/MS) Conditions
The mass spectrometer provides the high selectivity and sensitivity required for confident identification and quantification.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for opioids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor ion to product ion transitions for each analyte.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) -> Product ion 1 (Q3), Product ion 2 (Q3)
-
EMDPB: Precursor ion (Q1) -> Product ion 1 (Q3), Product ion 2 (Q3)
-
EMDPBA: Precursor ion (Q1) -> Product ion 1 (Q3), Product ion 2 (Q3)
-
Internal Standard (e.g., this compound-d7): Precursor ion (Q1) -> Product ion (Q3)
-
-
Collision Energy (CE) and other MS parameters: These need to be optimized for each specific analyte and instrument to achieve the best sensitivity.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the analytical process and the metabolic fate of this compound, the following diagrams are provided.
Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.
Caption: Metabolic Pathway of this compound.
Conclusion
The analytical landscape for novel synthetic opioids is continually evolving. While a specific, fully validated LC-MS/MS method for this compound and its metabolites is yet to be widely published, the principles and protocols established for other NSOs provide a strong foundation for developing and validating such a method. LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for the definitive identification and quantification of this compound and its metabolites in forensic and clinical settings. The comparison with alternative methods highlights the limitations of less specific techniques and reinforces the importance of using a robust and validated LC-MS/MS method to ensure accurate and defensible results in the ongoing effort to address the public health challenges posed by novel synthetic opioids.
A Comparative Analysis of Dipyanone and Fentanyl Potency at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of dipyanone and the potent synthetic opioid fentanyl at the mu-opioid receptor (MOR). The following sections present a detailed analysis of their binding affinities, in vitro functional potencies, and in vivo analgesic effects, supported by experimental data.
Quantitative Comparison of Potency
The relative potency of this compound and fentanyl at the mu-opioid receptor has been evaluated through various in vitro and in vivo assays. The data summarized below highlights the distinct pharmacological profiles of these two compounds.
Table 1: Mu-Opioid Receptor Binding Affinity
| Compound | Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference |
| Fentanyl | [3H]DAMGO | Recombinant human MOR | - | 1.346 | [1] |
| This compound | Not Experimentally Determined | - | - | - | - |
Note: A direct experimental value for the binding affinity of this compound at the mu-opioid receptor is not currently available in the cited literature.
Table 2: In Vitro Functional Potency at the Mu-Opioid Receptor
| Assay | Compound | EC50 (nM) | Emax (%) (Compared to Control) | Control Compound | Reference |
| G-Protein Activation | This compound | 96.8 | 106 | Fentanyl | [2][3] |
| (GTPγS Binding Assay) | Fentanyl | - | - | - | - |
| β-Arrestin 2 Recruitment | This compound | 39.9 | 155 | Hydromorphone | [4] |
| Fentanyl | 9.35 | - | Hydromorphone |
Table 3: In Vivo Analgesic Potency
| Assay | Animal Model | Compound | ED50 (mg/kg) | Route of Administration | Reference |
| Hot Plate Test | Mouse | This compound | 6.82 | Subcutaneous | |
| Acetic Acid Test | Amphibian | Fentanyl | 1.4 nmol/g | Subcutaneous | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the mu-opioid receptor and the general workflow of a competitive radioligand binding assay used to determine binding affinity.
Experimental Protocols
Competitive Radioligand Binding Assay (General Protocol)
This assay determines the binding affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to displace a known radiolabeled ligand.
-
Receptor Preparation: Membranes are prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).
-
Incubation: The receptor membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [3H]DAMGO) and varying concentrations of the unlabeled test compound (this compound or fentanyl).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the test compound concentration. Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.
GTPγS Binding Assay for G-Protein Activation (General Protocol)
This functional assay measures the ability of a compound to activate G-proteins coupled to the mu-opioid receptor.
-
Membrane Preparation: Membranes from cells expressing the mu-opioid receptor are prepared.
-
Reaction Mixture: The membranes are incubated in a buffer containing GDP, varying concentrations of the test agonist (this compound or fentanyl), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Agonist Stimulation: The agonist binds to the receptor, causing a conformational change that catalyzes the exchange of GDP for [35S]GTPγS on the α-subunit of the G-protein.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate the [35S]GTPγS-bound G-proteins from the unbound nucleotide.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the agonist concentration. A concentration-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
β-Arrestin 2 Recruitment Assay (General Protocol)
This assay measures the recruitment of the signaling protein β-arrestin 2 to the activated mu-opioid receptor.
-
Cell Culture: Engineered cells co-expressing the mu-opioid receptor fused to a reporter fragment and β-arrestin 2 fused to a complementary reporter fragment are cultured in microplates.
-
Compound Addition: Varying concentrations of the test agonist (this compound or fentanyl) are added to the cells.
-
Agonist-Induced Recruitment: Agonist binding to the receptor induces a conformational change, leading to receptor phosphorylation and the subsequent recruitment of the β-arrestin 2-reporter fusion protein.
-
Reporter Signal Generation: The proximity of the two reporter fragments upon β-arrestin 2 recruitment results in the generation of a detectable signal (e.g., luminescence or fluorescence).
-
Signal Detection: The signal is measured using a plate reader after a specific incubation period.
-
Data Analysis: The signal intensity is plotted against the agonist concentration to generate a concentration-response curve, from which the EC50 and Emax values are determined.
Summary of Findings
Based on the available experimental data, fentanyl is a significantly more potent agonist at the mu-opioid receptor than this compound in terms of both in vitro functional assays and in vivo analgesic effects.
In β-arrestin 2 recruitment assays, fentanyl exhibits a lower EC50 value, indicating higher potency in initiating this signaling pathway. Similarly, while direct comparative data for G-protein activation is limited, this compound's potency is benchmarked against fentanyl, with this compound showing an EC50 of 96.8 nM and an efficacy of 106% relative to fentanyl.[2][3]
The in vivo data further underscores the higher potency of fentanyl, with a substantially lower ED50 value required to produce an analgesic effect compared to this compound.[5]
While a direct comparison of binding affinity is hampered by the lack of experimental data for this compound, the functional and in vivo data consistently point to fentanyl as the more potent compound at the mu-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.okstate.edu [scholars.okstate.edu]
A Comparative Guide to the In Vivo Analgesic Effects of Dipyanone and Methadone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic properties of the novel synthetic opioid Dipyanone and the established clinical analgesic, methadone. The information presented is collated from preclinical research to elucidate their comparative potency and efficacy, supported by available experimental data.
Introduction
This compound (4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one) is a synthetic opioid structurally related to methadone.[1] First synthesized in the 1940s, it has recently emerged as a novel psychoactive substance.[1] Methadone is a long-acting µ-opioid receptor (MOR) agonist widely used for the treatment of opioid use disorder and for the management of chronic pain.[2] Both compounds exert their primary analgesic effects through agonism at the µ-opioid receptor (MOR).[2][3] This guide summarizes the key in vitro and in vivo data comparing these two compounds.
Quantitative Data Comparison
The following tables summarize the available quantitative data from in vitro and in vivo studies, providing a direct comparison of the potency and efficacy of this compound and methadone.
In Vitro Opioid Receptor Functional Activity
| Compound | Assay Type | Receptor | Parameter | Value (vs. Reference Agonist) | Reference |
| This compound | β-arrestin 2 Recruitment | MOR | EC₅₀ | 39.9 nM (vs. Hydromorphone) | [4] |
| Eₘₐₓ | 155% (vs. Hydromorphone) | [4] | |||
| GTP Gi Binding | MOR | EC₅₀ | 96.8 nM (vs. Fentanyl) | [2][5] | |
| Eₘₐₓ | 106% (vs. Fentanyl) | [2][5] | |||
| Methadone | β-arrestin 2 Recruitment | MOR | EC₅₀ | 50.3 nM (vs. Hydromorphone) | [4] |
| Eₘₐₓ | 152% (vs. Hydromorphone) | [4] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ indicates greater potency. Eₘₐₓ (Maximum effect) is the maximal response that can be produced by the drug.
In Vivo Analgesic Potency
| Compound | Animal Model | Analgesic Test | Route of Administration | ED₅₀ (mg/kg) | Reference |
| This compound | Mouse | Hot Plate | Subcutaneous | 6.82 | |
| Methadone | Mouse | Hot Plate | Subcutaneous | 5.18 | |
| Methadone | Rat | Tail-Flick | Subcutaneous | 4.8 |
ED₅₀ (Median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population that takes it.
Experimental Protocols
Detailed experimental protocols for the specific historical in vivo studies cited are not extensively available in recent literature. However, the following are generalized methodologies for the key experiments used to assess the analgesic effects of opioids.
Hot Plate Test
The hot plate test is a common method to evaluate the analgesic efficacy of drugs by measuring the latency of a thermal pain response.
Objective: To determine the in vivo analgesic potency (ED₅₀) of a compound in mice.
Methodology:
-
Animals: Male or female mice of a standard strain (e.g., C57BL/6) are typically used.
-
Apparatus: A hot plate apparatus consists of a heated metal surface with the temperature maintained at a constant, noxious level (e.g., 55 ± 1°C). The animal is confined to the surface by a transparent cylinder.
-
Procedure:
-
A baseline reaction time is determined for each mouse by placing it on the hot plate and measuring the time until a nociceptive response is observed (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Animals are administered the test compound (e.g., this compound or methadone) or a vehicle control, typically via subcutaneous or intraperitoneal injection.
-
At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the mice are again placed on the hot plate, and the reaction latency is measured.
-
-
Data Analysis: The increase in reaction latency after drug administration compared to the baseline is calculated. The ED₅₀ is determined by testing a range of doses and analyzing the dose-response curve.
Tail-Flick Test
The tail-flick test is another widely used method to assess the analgesic properties of drugs by measuring the latency of a spinal reflex to a thermal stimulus.
Objective: To determine the in vivo analgesic potency (ED₅₀) of a compound in rats.
Methodology:
-
Animals: Male or female rats of a standard strain are used.
-
Apparatus: A tail-flick apparatus applies a focused beam of radiant heat to the ventral surface of the rat's tail.
-
Procedure:
-
The rat is gently restrained, and its tail is positioned over the heat source.
-
A baseline tail-flick latency is measured by activating the heat source and timing how long it takes for the rat to flick its tail away from the stimulus. A cut-off time is employed to prevent tissue damage.
-
The test compound or vehicle is administered.
-
At various time points post-administration, the tail-flick latency is re-measured.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated for each animal at each time point. The ED₅₀ is then determined from the dose-response data.
Signaling Pathways and Experimental Workflow
Mu-Opioid Receptor Signaling Pathway
Both this compound and methadone are agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, they initiate a signaling cascade that ultimately leads to analgesia.
Caption: Mu-Opioid Receptor Signaling Pathway.
Comparative Experimental Workflow for In Vivo Analgesic Assessment
The following diagram illustrates a typical workflow for comparing the analgesic effects of this compound and methadone using either the hot plate or tail-flick test.
Caption: In Vivo Analgesic Assessment Workflow.
Conclusion
Based on the available in vitro and historical in vivo data, this compound exhibits a pharmacological profile remarkably similar to that of methadone. Both compounds are potent full agonists at the µ-opioid receptor, with comparable in vitro potency and efficacy.[4] The limited in vivo data from animal models also suggest similar analgesic potencies. These findings indicate that this compound likely produces strong analgesic effects, but also carries a similar risk profile to methadone, including the potential for respiratory depression and abuse liability. Further comprehensive in vivo studies with detailed modern protocols are warranted to fully elucidate the comparative therapeutic and adverse effect profiles of this compound and methadone.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling [iris.univpm.it]
- 3. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs | National Institute of Justice [nij.ojp.gov]
- 4. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: Dipyanone versus Buprenorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding and functional activity of the novel synthetic opioid Dipyanone and the established pharmaceutical buprenorphine. The information presented is supported by experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.
Quantitative Receptor Activity Comparison
The following table summarizes the available quantitative data on the receptor binding affinity and functional activity of this compound and buprenorphine at the mu (µ), delta (δ), and kappa (κ) opioid receptors. It is important to note that direct comparative binding affinity studies (Ki) for this compound are not yet widely available in the public domain. The data for this compound primarily reflects its functional potency and efficacy in cell-based assays.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference Compound |
| This compound | µ-Opioid | GTPγS Binding Assay | EC50 | 96.8 | Fentanyl (Emax 106%) |
| κ-Opioid | GTPγS Binding Assay | EC50 | 380.4 | U-50488 (Emax 13%) | |
| δ-Opioid | GTPγS Binding Assay | EC50 | 1067 | SNC-80 (Emax 56%) | |
| µ-Opioid | β-arrestin 2 Recruitment | EC50 | 39.9 | Hydromorphone (Emax 155%)[1] | |
| Buprenorphine | µ-Opioid | Radioligand Binding Assay | Ki | < 1 | N/A[2] |
| κ-Opioid | Radioligand Binding Assay | Ki | 0.072 | N/A[3] | |
| δ-Opioid | Radioligand Binding Assay | Ki | Data not consistently reported | N/A |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates greater potency. Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. Emax (Maximum effect) represents the maximum response achievable by a drug.
Experimental Protocols
Radioligand Binding Assay (for Buprenorphine Ki determination)
A standard experimental protocol to determine the binding affinity (Ki) of a compound like buprenorphine for opioid receptors involves a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of buprenorphine for the µ, δ, and κ-opioid receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cells (e.g., CHO or HEK293) stably expressing the recombinant human µ, δ, or κ-opioid receptor.
-
Radioligands:
-
For µ-opioid receptor: [³H]-DAMGO (a selective µ-agonist)
-
For δ-opioid receptor: [³H]-Naltrindole (a selective δ-antagonist)
-
For κ-opioid receptor: [³H]-U69,593 (a selective κ-agonist)
-
-
Test Compound: Buprenorphine hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist, such as naloxone (B1662785) (e.g., 10 µM).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding: Contains assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Contains assay buffer, radioligand, a high concentration of naloxone, and cell membranes.
-
Competitive Binding: Contains assay buffer, radioligand, varying concentrations of buprenorphine, and cell membranes.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of buprenorphine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
GTPγS Binding Assay (for this compound EC50 determination)
The GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs), such as the opioid receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the µ, δ, and κ-opioid receptors.
Materials:
-
Receptor Source: Cell membranes from cells expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: Containing GDP to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
Reference Agonists: Fentanyl (for µ), SNC-80 (for δ), and U-50488 (for κ).
-
Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, cell membranes are incubated with varying concentrations of this compound (or the reference agonist) in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: The reaction is incubated to allow for receptor activation and the binding of [³⁵S]GTPγS to the activated G-proteins.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity on the filters is quantified.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 and Emax values are determined using non-linear regression. The Emax of this compound is often expressed as a percentage of the maximal effect produced by a standard reference agonist.
Visualizations
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified opioid receptor signaling pathways.
References
- 1. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Cross-reactivity of Dipyanone Metabolites in Standard Opioid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyanone, a synthetic opioid structurally related to methadone, has emerged as a novel psychoactive substance. As with other opioids, its detection in biological samples is crucial for clinical and forensic toxicology. Standard opioid immunoassays are often the first line of screening due to their speed and cost-effectiveness. However, the accuracy of these assays can be compromised by the cross-reactivity of an analyte's metabolites. This guide provides a comparative overview of the potential for cross-reactivity of this compound's major metabolites in standard opioid immunoassays. Due to a lack of direct experimental data on this compound metabolite cross-reactivity, this guide synthesizes information on this compound metabolism, the principles of common opioid immunoassays, and known cross-reactivity patterns of structurally similar compounds, namely methadone and its metabolites.
Metabolism of this compound
The primary metabolic pathway of this compound involves the opening of its pyrrolidine (B122466) ring, which leads to the formation of an N-butan-4-ol or N-butanoic acid compound. These intermediates then undergo cyclization to form the two major metabolites:
-
EMDPB (4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol)
-
EMDPBA (4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid)
Other metabolic transformations include hydroxylation, reduction, and O-glucuronidation. The structural similarity of this compound and its metabolites to methadone and its primary metabolite, EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine), is a key factor in predicting potential immunoassay cross-reactivity.
Standard Opioid Immunoassays: An Overview
Standard opioid screening is predominantly conducted using three types of immunoassays:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Enzyme-Multiplied Immunoassay Technique (EMIT®): A homogeneous immunoassay where the signal is generated by an enzyme-labeled drug conjugate.
-
Cloned Enzyme Donor Immunoassay (CEDIA®): Another type of homogeneous immunoassay that utilizes genetically engineered fragments of β-galactosidase.
These assays rely on the principle of competitive binding, where the drug or its metabolites in a sample compete with a labeled drug for a limited number of antibody binding sites. The degree of cross-reactivity of a metabolite depends on its structural similarity to the target analyte of the assay's antibody.
Potential for Cross-reactivity: A Comparative Analysis
Currently, there is no published experimental data specifically evaluating the cross-reactivity of EMDPB and EMDPBA in standard opioid immunoassays. However, based on the known cross-reactivity of methadone metabolites in methadone-specific immunoassays, a potential for cross-reactivity can be inferred. Methadone immunoassays are designed to detect methadone, but some also show significant cross-reactivity with its metabolite, EDDP.[1] Given the structural analogy between this compound and methadone, and their respective metabolites, it is plausible that this compound metabolites may cross-react with immunoassays designed to detect methadone or other structurally related opioids.
Table 1: Predicted Cross-reactivity of this compound Metabolites in Standard Opioid Immunoassays
| Immunoassay Type | Target Analyte | Known Cross-Reactants of Interest | Predicted Cross-reactivity of this compound Metabolites (EMDPB & EMDPBA) | Rationale for Prediction |
| Methadone-specific Immunoassays | Methadone | EDDP (Methadone metabolite)[1] | High Potential | High structural similarity between this compound/metabolites and methadone/EDDP. |
| General Opiate Immunoassays | Morphine, Codeine | Other structurally related opioids | Low to Moderate Potential | Depends on the specificity of the antibody used. Some general opiate assays are broadly reactive. |
Experimental Protocols
The following are generalized protocols for common opioid immunoassays. It is important to note that specific parameters will vary depending on the commercial kit and instrumentation used.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Opioid Detection in Urine
This protocol is a representative example and should be adapted based on the specific kit manufacturer's instructions.
-
Sample Preparation: Urine samples are typically diluted with the assay buffer provided in the kit. A common dilution factor is 1:10.[2]
-
Assay Procedure:
-
Add 10 µL of diluted calibrators, controls, and urine samples to the appropriate wells of the antibody-coated microplate.[2]
-
Add 100 µL of the enzyme-conjugated drug (e.g., morphine-horseradish peroxidase) to each well.[2]
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for competitive binding.[2]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for a set period (e.g., 30 minutes) to allow for color development.[2]
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
-
Data Analysis: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the opioid in the sample is inversely proportional to the absorbance.
Enzyme-Multiplied Immunoassay Technique (EMIT®) Protocol for Opioids in Urine
This is a general procedure for an automated analyzer.
-
Reagent and Sample Preparation: Reagents are typically ready-to-use liquids. Urine samples are placed in sample cups.
-
Assay Principle: The assay is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6P-DH) for antibody binding sites. The enzyme activity is directly proportional to the drug concentration in the sample.
-
Automated Analysis:
-
The analyzer pipettes the sample, antibody reagent, and enzyme-labeled drug reagent into a reaction cuvette.
-
The mixture is incubated to allow for the binding reaction.
-
A substrate (glucose-6-phosphate) is added.
-
The analyzer measures the rate of absorbance change at a specific wavelength (e.g., 340 nm) as NAD+ is converted to NADH.
-
-
Data Interpretation: The rate of absorbance change is proportional to the concentration of the drug in the sample.
Cloned Enzyme Donor Immunoassay (CEDIA®) Protocol for Opioids in Urine
This is a general procedure for an automated analyzer.
-
Reagent and Sample Preparation: Reagents are typically liquid and ready-to-use. Urine samples are placed in sample cups.
-
Assay Principle: The assay utilizes two genetically engineered, inactive fragments of β-galactosidase (enzyme donor and enzyme acceptor). In the absence of the drug, the antibody binds to the drug-conjugated enzyme donor, preventing its reassociation with the enzyme acceptor. When the drug is present in the sample, it competes for the antibody, allowing the enzyme fragments to reassociate and form an active enzyme.
-
Automated Analysis:
-
The analyzer pipettes the sample, antibody/enzyme acceptor reagent, and enzyme donor reagent into a reaction cuvette.
-
The mixture is incubated.
-
A substrate is added, and the analyzer measures the rate of color change at a specific wavelength (e.g., 570 nm).
-
-
Data Interpretation: The rate of color change is directly proportional to the concentration of the drug in the sample.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General competitive immunoassay workflow.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural similarities between this compound and its major metabolites (EMDPB and EMDPBA) and methadone and its primary metabolite (EDDP) suggest a high potential for cross-reactivity in methadone-specific immunoassays. The potential for cross-reactivity in general opiate immunoassays is less certain and would depend on the specific antibody used in the assay.
This guide highlights the critical need for experimental studies to determine the actual cross-reactivity of this compound and its metabolites in commercially available opioid immunoassays. Such studies are essential for the accurate interpretation of urine drug screening results in clinical and forensic settings. Researchers are encouraged to use the provided general protocols as a starting point for designing and conducting these much-needed validation studies. The findings of such research will be invaluable to toxicologists, clinicians, and drug development professionals in the ongoing effort to address the challenges posed by novel synthetic opioids.
References
Pharmacological activity of Dipyanone metabolites compared to the parent compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of the novel synthetic opioid (NSO) Dipyanone with its primary metabolites. Due to a lack of direct experimental data on the pharmacological activity of this compound's metabolites, this report will focus on the known activity of the parent compound, contextualized by comparison with established opioids, and will present the metabolic pathways and experimental protocols used for its characterization.
Executive Summary
This compound, a methadone-like NSO, demonstrates potent agonism at the µ-opioid receptor (MOR), similar to methadone.[1][2][3][4][5] Its primary metabolism in humans proceeds through the opening of the pyrrolidine (B122466) ring to form N-butan-4-ol or N-butanoic acid compounds, which subsequently cyclize to form 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA).[1][3][4][6] These two compounds have been identified as specific biomarkers for this compound consumption.[1][3][6]
Currently, there is a notable absence of published experimental or in silico data quantifying the pharmacological activity of EMDPB and EMDPBA at opioid receptors. Scientific literature highlights this as an area requiring further investigation to fully understand the toxicological and pharmacological profile of this compound.[6] While in silico studies on metabolites of other synthetic opioids have suggested potentially lower receptor affinity compared to parent compounds, this cannot be definitively extrapolated to this compound without direct experimental evidence.[7]
This guide will therefore present the comprehensive pharmacological data available for this compound and detail the established experimental protocols for assessing opioid activity and metabolism.
Data Presentation: Pharmacological Activity of this compound and Comparative Opioids
The following tables summarize the in vitro pharmacological activity of this compound at the µ (MOR), κ (KOR), and δ (DOR) opioid receptors, with comparative data for other well-characterized opioids.
Table 1: µ-Opioid Receptor (MOR) Agonist Activity
| Compound | Assay Type | EC50 (nM) | Emax (%) | Reference Compound |
| This compound | GTP Gi Binding | 96.8 | 106 | Fentanyl |
| This compound | β-arrestin 2 Recruitment | 39.9 | 155 | Hydromorphone |
| Methadone | β-arrestin 2 Recruitment | 50.3 | 152 | Hydromorphone |
| Fentanyl | β-arrestin 2 Recruitment | 9.35 | - | - |
| Morphine | β-arrestin 2 Recruitment | 142 | 98.6 | Hydromorphone |
EC50: Half-maximal effective concentration. A lower EC50 indicates higher potency. Emax: Maximum effect. Represents the efficacy of the compound relative to a reference agonist. Data sourced from multiple studies.[1][5][6][8]
Table 2: κ-Opioid Receptor (KOR) and δ-Opioid Receptor (DOR) Activity of this compound
| Receptor | Assay Type | EC50 (nM) | Emax (%) | Reference Compound |
| KOR | GTP Gi Binding | 380.4 | 13 | U-50488 |
| DOR | GTP Gi Binding | 1067 | 56 | SNC-80 |
Data indicates that this compound is a more potent and efficacious agonist at the MOR compared to the KOR and DOR.[1][6]
Experimental Protocols
In Vitro Metabolism of this compound in Human Hepatocytes
This protocol outlines the methodology used to identify the primary metabolites of this compound.
-
Hepatocyte Preparation: Cryopreserved pooled human hepatocytes are thawed and suspended in Supplemented William's Medium E (SWM) to a concentration of 2 x 106 cells/mL. Cell viability is confirmed using the trypan blue exclusion method.[7]
-
Incubation: 250 µL of the hepatocyte suspension is mixed with 250 µL of a 20 µmol/L solution of this compound in SWM in 24-well culture plates.[7]
-
Reaction: The plates are incubated at 37°C. The metabolic reaction is stopped at 0 and 3 hours by adding 500 µL of ice-cold acetonitrile.[7]
-
Sample Processing: The mixture is centrifuged at 15,000 g for 10 minutes to precipitate proteins. The supernatant is collected for analysis.[7]
-
Controls: Negative controls (without hepatocytes, this compound, or SWM) and positive controls (using a compound with known metabolic pathways, such as diclofenac) are run in parallel to ensure the validity of the experiment.[7]
-
Analysis: The collected supernatant is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the metabolites.[7]
GTP Gi Binding Assay for Opioid Receptor Activation
This assay determines the potency and efficacy of a compound in activating Gi protein-coupled opioid receptors.
-
Reagents: The assay utilizes a kit containing human MOR, KOR, or DOR membrane preparations, a Europium cryptate-labeled non-hydrolysable GTP analog (GTP-Eu), and a d2-labeled anti-Gi antibody.[1][3]
-
Assay Setup: The test compound (e.g., this compound), a reference agonist (e.g., fentanyl for MOR), and controls are incubated overnight at room temperature with the receptor membranes, a supplemented stimulation buffer with optimized GDP and magnesium chloride concentrations, and the detection reagents (GTP-Eu and d2-antibody).[1]
-
Principle: Agonist binding to the receptor facilitates the exchange of GDP for the GTP-Eu analog on the Gαi subunit of the G protein. The proximity of the GTP-Eu and the d2-antibody bound to the Gαi subunit results in a Homogeneous Time-Resolved Fluorescence (HTRF) signal.[3]
-
Data Acquisition: The HTRF signal is measured using a plate reader.
-
Data Analysis: The signal intensity is plotted against the compound concentration to generate dose-response curves, from which EC50 and Emax values are calculated.[1]
β-arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the opioid receptor upon agonist binding, which is a key event in receptor desensitization and G protein-independent signaling.
-
Cell Line: A cell line co-expressing the opioid receptor of interest (e.g., MOR) and a β-arrestin 2 fusion protein is used. A common system is the PathHunter® assay, which uses enzyme fragment complementation.[2]
-
Assay Principle: In the PathHunter® system, the opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin 2 to the receptor brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[2]
-
Procedure:
-
Cells are plated in a 384-well plate and incubated overnight.[2]
-
Serial dilutions of the test compound and a reference agonist are added to the wells.[2]
-
The plate is incubated for 90 minutes at 37°C.[2]
-
A detection reagent containing the enzyme substrate is added, and the plate is incubated for 60 minutes at room temperature.[2]
-
-
Data Acquisition: The chemiluminescent signal is read using a luminometer.[2]
-
Data Analysis: The relative luminescence units (RLU) are plotted against the compound concentration to determine EC50 and Emax values.[2]
Mandatory Visualizations
This compound Metabolic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 5. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
- 6. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Dipyanone and Other Novel Psychoactive Opioids for the Research Community
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel psychoactive opioid (NPO) dipyanone with other emerging synthetic opioids. Quantitative data from in vitro functional assays are presented, alongside detailed experimental protocols and visualizations of key biological pathways and workflows to support further research and development in this critical area.
The rise of novel psychoactive substances presents a significant challenge to public health and a complex area of study for researchers. Among these, NPOs are of particular concern due to their potent and often unpredictable pharmacological effects. This compound, a synthetic opioid structurally related to methadone, has emerged as a compound of interest in the scientific community. Understanding its pharmacological profile in comparison to other NPOs is crucial for the development of analytical detection methods, the assessment of its potential for abuse and harm, and the exploration of potential therapeutic applications or countermeasures.
This guide synthesizes available preclinical data to offer a head-to-head comparison of this compound and other prominent NPOs, focusing on their in vitro functional activity at opioid receptors.
Quantitative Data Comparison
The following tables summarize the in vitro functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and other selected novel psychoactive opioids at the µ-opioid receptor (MOR), the primary target for most opioids. Data is derived from two common functional assays: G-protein activation (measured via GTPγS binding or cAMP inhibition) and β-arrestin 2 recruitment. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Functional Activity of this compound at Opioid Receptors
| Assay Type | Receptor | Parameter | Value | Reference Agonist | Source |
| GTP Gᵢ Binding | MOR | EC₅₀ | 96.8 nM | Fentanyl | [1][2] |
| Eₘₐₓ | 106% | Fentanyl | [1][2] | ||
| KOR | EC₅₀ | 380.4 nM | U-50488 | [1][2] | |
| Eₘₐₓ | 13% | U-50488 | [1][2] | ||
| DOR | EC₅₀ | 1067 nM | SNC-80 | [1][2] | |
| Eₘₐₓ | 56% | SNC-80 | [1][2] | ||
| β-arrestin 2 Recruitment | MOR | EC₅₀ | 39.9 nM | Hydromorphone | [1][3][4] |
| Eₘₐₓ | 155% | Hydromorphone | [1][3][4] |
Table 2: Comparative In Vitro Functional Activity of Various Novel Psychoactive Opioids at the µ-Opioid Receptor
| Compound | Assay Type | Parameter | Value | Reference Agonist | Source |
| Methadone | β-arrestin 2 Recruitment | EC₅₀ | 50.3 nM | Hydromorphone | [1][3][4] |
| Eₘₐₓ | 152% | Hydromorphone | [1][3][4] | ||
| Desmethylmoramide | β-arrestin 2 Recruitment | EC₅₀ | 1335 nM | Hydromorphone | [1][3][4] |
| Eₘₐₓ | 126% | Hydromorphone | [1][3][4] | ||
| O-AMKD | β-arrestin 2 Recruitment | EC₅₀ | 1262 nM | Hydromorphone | [1][4] |
| Eₘₐₓ | 109% | Hydromorphone | [1][4] | ||
| Isotonitazene | cAMP Inhibition | EC₅₀ | 0.23 nM | DAMGO | [5] |
| Eₘₐₓ | 114% | DAMGO | [5] | ||
| β-arrestin 2 Recruitment | EC₅₀ | 1.8 nM | DAMGO | [5] | |
| Eₘₐₓ | 140% | DAMGO | [5] | ||
| Brorphine | cAMP Inhibition | EC₅₀ | 1.1 nM | DAMGO | [6] |
| Eₘₐₓ | 102% | DAMGO | [6] | ||
| β-arrestin 2 Recruitment | EC₅₀ | 12 nM | DAMGO | [6] | |
| Eₘₐₓ | 102% | DAMGO | [6] | ||
| U-47700 | cAMP Inhibition | EC₅₀ | 23 nM | DAMGO | [6] |
| Eₘₐₓ | 101% | DAMGO | [6] | ||
| β-arrestin 2 Recruitment | EC₅₀ | 160 nM | DAMGO | [6] | |
| Eₘₐₓ | 91% | DAMGO | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro functional assays cited in this guide are provided below. These protocols are based on established and widely used techniques in the field of opioid pharmacology.
Protocol 1: β-Arrestin 2 Recruitment Assay (PathHunter®)
This assay quantifies the recruitment of β-arrestin 2 to an activated G-protein coupled receptor (GPCR), in this case, the µ-opioid receptor. The PathHunter® assay is a cell-based enzyme fragment complementation (EFC) assay.
Materials:
-
PathHunter® CHO-K1 OPRM1 β-arrestin cell line (DiscoverX)
-
Cell Plating Reagent
-
Test compounds (e.g., this compound) and reference agonist (e.g., DAMGO or Hydromorphone)
-
PathHunter® Detection Reagents
-
White, clear-bottom 384-well assay plates
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer
Procedure:
-
Cell Plating:
-
Thaw cryopreserved PathHunter® cells rapidly in a 37°C water bath.
-
Transfer cells to a sterile tube with pre-warmed culture medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in the appropriate volume of Cell Plating Reagent to achieve a density of 5,000-10,000 cells per well.[7]
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.[7]
-
Incubate the plate overnight at 37°C with 5% CO₂.[7]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds and the reference agonist in an appropriate assay buffer.
-
Add 5 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C or room temperature, depending on the specific receptor characteristics.
-
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's instructions.
-
Add 12 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the response of the reference full agonist (Eₘₐₓ) and a vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO-hMOR cells)
-
[³⁵S]GTPγS radioligand
-
Unlabeled GTPγS
-
GDP (Guanosine diphosphate)
-
Test compounds and reference agonist (e.g., DAMGO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates (e.g., GF/B)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the receptor of interest in an ice-cold buffer.
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C.[8]
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
Pre-incubate the plate at 30°C for 15 minutes.[8]
-
-
Initiation of Reaction:
-
Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.[8]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[8]
-
-
Termination and Filtration:
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[8]
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Normalize the data as a percentage of the maximal response of a full agonist.
-
Plot the specific binding against the logarithm of the compound concentration.
-
Determine EC₅₀ and Eₘₐₓ values using non-linear regression.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of novel psychoactive opioids.
Caption: G-protein dependent signaling pathway of the µ-opioid receptor.
Caption: β-arrestin mediated signaling and receptor regulation pathway.
Caption: Generalized experimental workflow for in vitro functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs. | Read by QxMD [read.qxmd.com]
- 4. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Inter-laboratory validation of analytical methods for Dipyanone
A comparative guide to the analytical validation of Dipyanone, a novel synthetic opioid, is presented below for researchers, scientists, and drug development professionals. This guide summarizes the current state of analytical methodologies for the detection and quantification of this compound in biological matrices.
Disclaimer: To date, no comprehensive inter-laboratory validation study for the analysis of this compound has been published. The data presented in this guide are derived from single-laboratory validation studies. While these studies provide valuable insights into the performance of the described methods, the results may not fully reflect the variability that would be observed in a multi-laboratory setting.
Comparison of Analytical Methods for this compound Quantification
The primary analytical techniques employed for the quantification of this compound and other novel synthetic opioids (NSOs) are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Comparison of LC-MS/MS and GC-MS Methods for Novel Synthetic Opioids
| Parameter | LC-MS/MS Methods | GC-MS Methods |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range (e.g., ~10 ng/mL for fentanyl derivatives in plasma and urine).[1] | Generally in the low ng/mL range (e.g., 1 ng/mL for fentanyl and butyryl fentanyl in oral fluid).[2] |
| Matrix | Whole blood, plasma, serum, urine.[3] | Urine, oral fluid.[2] |
| Selectivity | High, due to specific precursor-to-product ion transitions. | Good, but may require derivatization for improved chromatography and sensitivity. |
| Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and sample preparation. |
| Reported Concentrations | This compound has been quantified in postmortem blood at concentrations of 370 ng/mL and 720 ng/mL.[3][4][5] | Data specific to this compound quantification by GC-MS is limited in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of typical protocols for LC-MS/MS and GC-MS analysis of novel synthetic opioids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
A common approach for the analysis of NSOs in biological matrices involves protein precipitation followed by LC-MS/MS analysis.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological sample (e.g., whole blood, urine), add 300 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific detection and quantification of the target analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS methods often require a more extensive sample clean-up and derivatization for volatile compounds.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge with appropriate solvents (e.g., methanol followed by water).
-
Load the pre-treated biological sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interferences.
-
Elute the analyte of interest with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in a small volume of an appropriate solvent.
-
(Optional) Derivatize the analyte to improve its volatility and chromatographic properties.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Mass Spectrometry: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for detection.
Visualizations
Signaling Pathway of this compound
This compound is a potent agonist of the µ-opioid receptor (MOR).[4][5] Its binding to the MOR initiates a signaling cascade that leads to its analgesic and euphoric effects, but also to respiratory depression and other adverse effects.
Caption: Signaling pathway of this compound via the µ-opioid receptor.
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the single-laboratory validation of an analytical method for a novel synthetic opioid like this compound.
Caption: General workflow for single-laboratory analytical method validation.
References
- 1. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS (Journal Article) | OSTI.GOV [osti.gov]
- 2. iris.unimore.it [iris.unimore.it]
- 3. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection, chemical analysis, and pharmacological characterization of this compound and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
Comparative Analysis of Dipyanone's Effect on Respiratory Depression
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the novel synthetic opioid dipyanone and its potential effects on respiratory depression, contrasted with other well-established opioids. The analysis is based on available in vitro experimental data. A significant limitation to a comprehensive comparison is the current lack of publicly available in vivo studies specifically investigating this compound's impact on respiratory parameters.
Executive Summary
This compound, a methadone-like synthetic opioid, demonstrates potent agonism at the µ-opioid receptor (MOR), the primary mediator of opioid-induced respiratory depression. In vitro studies indicate that this compound's potency and efficacy at the MOR are comparable to methadone and in a similar range to fentanyl, suggesting a significant potential for respiratory depression. While direct in vivo comparative data for this compound is not yet available, its in vitro profile strongly suggests that it may pose a considerable risk of respiratory depression, similar to that of other potent MOR agonists.
In Vitro Comparative Data
The following tables summarize the in vitro data for this compound in comparison to other opioids at the human µ-opioid receptor (hMOR). This data is derived from two key experimental assays: GTP-Gi binding assays and β-arrestin 2 recruitment assays. These assays measure the potency (EC50) and efficacy (Emax) of a compound in activating the G-protein signaling pathway, which is associated with analgesia, and the β-arrestin pathway, which has been implicated in side effects like respiratory depression.
| Compound | Assay Type | EC50 (nM) | Emax (% of Reference) | Reference Compound |
| This compound | GTP Gi Binding Assay | 96.8 | 106% | Fentanyl |
| This compound | β-arrestin 2 Recruitment Assay | 39.9 | 155% | Hydromorphone |
| Methadone | β-arrestin 2 Recruitment Assay | 50.3 | 152% | Hydromorphone |
| Fentanyl | β-arrestin 2 Recruitment Assay | 9.35 | - | - |
| Morphine | β-arrestin 2 Recruitment Assay | 142 | - | - |
EC50 (Half-maximal effective concentration) is a measure of a drug's potency; a lower EC50 indicates higher potency. Emax (maximum effect) is a measure of a drug's efficacy; a higher Emax indicates a greater maximal response.
Interpretation of In Vitro Data
The in vitro data indicates that this compound is a potent and efficacious agonist at the µ-opioid receptor.[1][2] Its EC50 value in the GTP Gi binding assay is in the nanomolar range, and its efficacy is comparable to that of fentanyl.[1] In the β-arrestin 2 recruitment assay, this compound's potency and efficacy are very similar to those of methadone.[2] Given that both fentanyl and methadone are well-known for causing significant respiratory depression, these in vitro findings suggest that this compound has a similar potential to induce this life-threatening side effect.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of µ-opioid receptor activation and the general workflow of the in vitro experiments used to characterize this compound's activity.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF®)-based GTP Gi Binding Assay
This assay measures the activation of the Gi protein coupled to the µ-opioid receptor upon agonist binding.
-
Cell Membrane Preparation: Cell membranes from cell lines stably expressing the human µ-opioid receptor (hMOR) are prepared.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl2, and GDP.
-
Incubation: Cell membranes are incubated with various concentrations of the test compound (e.g., this compound) and a fixed concentration of a non-hydrolyzable, europium-labeled GTP analog (GTPγS-Eu).
-
Detection: A d2-labeled anti-Gi antibody is added. When the Gi protein is activated by the agonist, it binds GTPγS-Eu, bringing the europium donor and the d2 acceptor into close proximity, resulting in a FRET signal.
-
Data Analysis: The HTRF signal is measured using a plate reader. The data is then normalized and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-arrestin 2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated µ-opioid receptor.
-
Cell Line: A cell line is used that co-expresses the human µ-opioid receptor fused to a bioluminescent protein (e.g., Renilla luciferase) and β-arrestin 2 fused to a fluorescent protein (e.g., green fluorescent protein).
-
Cell Culture and Treatment: Cells are plated and then treated with varying concentrations of the test compound.
-
BRET Measurement: Upon agonist binding and receptor activation, β-arrestin 2 is recruited to the receptor, bringing the luciferase and fluorescent proteins into close proximity. A substrate for the luciferase is added, and the resulting light emission excites the fluorescent protein, leading to a measurable Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis: The BRET ratio is calculated and plotted against the logarithm of the agonist concentration. A nonlinear regression analysis is used to determine the EC50 and Emax values.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that this compound is a potent µ-opioid receptor agonist with an efficacy comparable to that of methadone and fentanyl.[1][2] This profile indicates a high potential for causing significant respiratory depression. However, the absence of in vivo studies on this compound's respiratory effects is a critical knowledge gap.
Future research should prioritize in vivo studies, such as whole-body plethysmography in animal models, to directly measure the impact of this compound on respiratory rate, tidal volume, and minute ventilation. Such studies are essential for a comprehensive understanding of this compound's respiratory safety profile and for accurately assessing its risk to public health. A 1946 study did find that this compound exhibited a similar median lethal dose in mice as methadone, but more specific respiratory data is needed.[5] Researchers should also investigate the potential for naloxone (B1662785) to reverse this compound-induced respiratory depression.
References
- 1. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 3. Characteristics and comparative severity of respiratory response to toxic doses of fentanyl, methadone, morphine, and buprenorphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsf.org [apsf.org]
- 5. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating In Silico Models for Predicting Dipyanone's Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of in silico toxicology models applied to Dipyanone, a novel synthetic opioid. By integrating computational predictions with established experimental assays, researchers can enhance the accuracy of toxicity assessments, thereby supporting safer drug development and risk evaluation.
Introduction to this compound and In Silico Toxicology
This compound, chemically known as 4,4-diphenyl-6-(pyrrolidin-1-yl)heptan-3-one, is a synthetic opioid structurally related to methadone.[1] It primarily functions as a potent agonist at the mu-opioid receptor (MOR), with an efficacy and potency comparable to methadone, suggesting a similar potential for analgesia, euphoria, and significant adverse effects like respiratory depression.[1][2][3] As a novel psychoactive substance, this compound has been identified in forensic cases, including postmortem toxicology, highlighting the urgent need for robust toxicity profiling.[1][4]
In silico toxicology, or computational toxicology, utilizes computer-based models to predict the adverse effects of chemicals, offering a rapid and cost-effective alternative to traditional animal testing.[5][6] These methods are crucial in early drug development for flagging potential liabilities.[5] However, for regulatory and scientific acceptance, the predictions from these models must be rigorously validated against experimental data.[5][7] The Organization for Economic Co-operation and Development (OECD) has established principles for the validation of models like Quantitative Structure-Activity Relationship (QSAR) models, which require a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and measures of goodness-of-fit, robustness, and predictivity.[5]
Comparative Overview of In Silico Models for Toxicity Prediction
Several computational models can be employed to predict the various toxicological endpoints for a molecule like this compound. The choice of model depends on the specific toxicity being investigated, the available data, and the desired level of mechanistic insight.
| Model Type | Toxicity Endpoint Predicted | Principle of Operation | Key Advantages | Key Limitations |
| QSAR Models | General toxicity, cytotoxicity, mutagenicity, cardiotoxicity (hERG inhibition). | Correlates chemical structure fragments with specific toxicological activities using statistical methods.[8] | High-throughput; cost-effective; good for initial screening of large chemical libraries. | Predictions are only reliable for chemicals within the model's applicability domain; may lack mechanistic insight.[9] |
| Molecular Docking | Receptor-mediated toxicity (e.g., hERG channel blockade), enzyme inhibition. | Simulates the binding of the molecule (this compound) to a specific protein target (e.g., ion channel, receptor).[6] | Provides mechanistic insight into potential drug-target interactions. | Requires a high-resolution 3D structure of the target protein; computationally intensive. |
| Machine Learning (ML) & Deep Neural Networks (DNN) | Opioid overdose risk, broad toxicity profiles.[10][11] | Learns complex patterns from large datasets containing chemical information and toxicity outcomes to make predictions.[12] | Can model non-linear relationships and outperform traditional models when large datasets are available.[11] | Often considered "black box" models, lacking clear mechanistic interpretability; requires extensive and high-quality training data.[12] |
Experimental Validation: Protocols and Data
The validation of in silico predictions is contingent upon high-quality experimental data. Below are key toxicity endpoints and detailed protocols for their assessment.
General cytotoxicity assays measure the overall toxicity of a compound to cells, providing a baseline for its potential to cause cell death.
Experimental Protocol: MTS Assay for Cell Viability
The MTS assay is a colorimetric method used to assess cell viability. Mitochondrial dehydrogenases in living cells reduce the MTS tetrazolium compound into a soluble formazan (B1609692) product, and the amount of formazan produced is directly proportional to the number of viable cells.[13]
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 100 µM. Remove the medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only) for background subtraction.[13]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent to each well.[14][15][16]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[14][15][16]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[15][16]
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[13]
Hypothetical Data Comparison:
| Model | Predicted Endpoint | Predicted IC₅₀ (µM) | Experimental Assay | Experimental IC₅₀ (µM) | Concordance |
| QSAR Model A | Cytotoxicity (HepG2) | 15.5 | MTS Assay | 12.8 | High |
| QSAR Model B | Cytotoxicity (HepG2) | 28.1 | MTS Assay | 12.8 | Low |
| ML Model C | Cytotoxicity (HepG2) | 11.9 | MTS Assay | 12.8 | Very High |
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[17] Assessing a compound's activity at the hERG channel is a critical step in safety pharmacology.[18]
Experimental Protocol: Manual Patch Clamp Electrophysiology
Manual patch clamp is the "gold standard" for measuring drug effects on ion channels, providing precise data on channel inhibition.[19][20]
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO-hERG, HEK293-hERG). Culture cells to an appropriate confluency for electrophysiological recording.[17][20]
-
Recording Setup: Conduct whole-cell voltage-clamp experiments at a physiological temperature (e.g., 36 ± 1 °C).[20] Use an appropriate patch clamp amplifier and data acquisition software.
-
Solutions: Prepare specific intracellular and extracellular solutions to isolate the hERG current (IKr).[20]
-
Baseline Recording: Establish a stable whole-cell recording from a single cell. Apply a specific voltage protocol to elicit and measure the baseline hERG current.[20]
-
Compound Application: Perfuse the cell with a known concentration of this compound. Allow sufficient time for the drug effect to reach a steady state.
-
Post-Compound Recording: Record the hERG current again in the presence of the compound using the same voltage protocol.
-
Data Analysis: Measure the reduction in the hERG current amplitude (typically the tail current) after compound application. Repeat for a range of concentrations to generate a dose-response curve and calculate the IC₅₀ value.[17][19]
Hypothetical Data Comparison:
| Model | Predicted Endpoint | Predicted IC₅₀ (µM) | Experimental Assay | Experimental IC₅₀ (µM) | Concordance |
| Docking Model D | hERG Blockade | 5.2 | Patch Clamp | 8.9 | Moderate |
| QSAR Model E | hERG Blockade | 12.1 | Patch Clamp | 8.9 | Moderate |
| ML Model F | hERG Blockade | 7.8 | Patch Clamp | 8.9 | High |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex relationships in model validation and toxicological pathways.
Caption: Workflow for validating in silico toxicity models.
Caption: Signaling pathway for hERG-mediated cardiotoxicity.
Conclusion
The validation of in silico models is not merely a confirmatory step but a critical component of modern toxicology. For novel synthetic opioids like this compound, a multi-pronged approach that combines various computational models with targeted, high-quality experimental data is paramount. This integrated strategy allows for a more confident assessment of potential toxicities, guiding safer chemical design and providing a robust evidence base for regulatory evaluation. The continuous refinement of predictive models based on experimental feedback will ultimately enhance their predictive power and their role in protecting public health.
References
- 1. grokipedia.com [grokipedia.com]
- 2. sarms4muscle.com [sarms4muscle.com]
- 3. This compound, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection, Chemical Analysis, and Pharmacological Characterization of this compound and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 5. news-medical.net [news-medical.net]
- 6. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. irjet.net [irjet.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. broadpharm.com [broadpharm.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 19. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 20. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
Safety Operating Guide
Navigating the Disposal of Dipyanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic opioids like Dipyanone is a critical component of laboratory safety and regulatory compliance. this compound, an analytical reference standard structurally similar to known opioids, requires meticulous handling and disposal procedures to mitigate risks of exposure and environmental contamination.[1] This guide provides essential safety and logistical information, outlining a clear operational plan for the responsible disposal of this compound in a laboratory setting.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and specific handling and disposal instructions. In the absence of a specific SDS, this compound should be handled with the same precautions as other potent synthetic opioids, adhering to all applicable local, state, and federal regulations.[2]
Key principles for handling this compound include:
-
Engineering Controls: All work with this compound, especially handling of powders or solutions, should be conducted in a certified chemical fume hood or a combined chemical fume hood/biological safety cabinet to prevent inhalation of the substance.[3]
-
Personal Protective Equipment (PPE): A thorough risk assessment should inform the selection of PPE. Standard PPE includes a lab coat, gloves, and eye protection. For handling powders or in situations with a risk of aerosolization, respiratory protection may be necessary.[3]
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. The specific decontaminating agent and procedure should be outlined in the laboratory's standard operating procedures (SOPs).
Step-by-Step Disposal Procedure
The disposal of this compound, as a potential controlled substance analogue, is highly regulated. The following steps provide a general framework that must be adapted to comply with institutional policies and regulatory requirements.
-
Regulatory Classification: Determine the regulatory status of this compound. As a substance structurally similar to opioids, it may be classified as a controlled substance or a controlled substance analogue by the Drug Enforcement Administration (DEA) or other relevant regulatory bodies.[2][4] This classification will dictate the specific disposal pathway.
-
Waste Segregation: Segregate all this compound waste from other laboratory waste streams. This includes pure this compound, contaminated labware (e.g., vials, pipette tips), and any contaminated PPE.
-
Waste Labeling and Packaging:
-
Clearly label all waste containers with the identity of the chemical ("this compound"), the associated hazards (e.g., "Toxic," "Potent Opioid"), and the date of accumulation.
-
Use robust, leak-proof containers for all waste. Solid waste should be placed in a designated, lined container. Liquid waste should be collected in a compatible, sealed container.
-
-
Engage a Licensed Disposal Vendor: For DEA-regulated substances, disposal must be handled by a licensed hazardous waste or reverse distribution vendor.[5][6] Your institution's Environmental Health and Safety (EHS) department will have established procedures for contracting with such vendors.[6]
-
Documentation: Meticulously document all aspects of the disposal process. This includes the quantity of this compound being disposed of, the date of disposal, and the name of the licensed vendor. For controlled substances, a DEA Form 41 may be required to document the destruction of the substance.[7]
Quantitative Data Summary for Opioid Disposal
The following table summarizes key quantitative considerations for the disposal of potent opioids in a laboratory setting. These are general guidelines and should be superseded by specific instructions in the SDS and institutional SOPs.
| Parameter | Guideline | Regulatory Basis (Example) |
| Waste Classification | Determined by chemical properties and regulatory listings (e.g., RCRA hazardous waste, DEA controlled substance). | Resource Conservation and Recovery Act (RCRA), Controlled Substances Act |
| Container Type | Leak-proof, compatible with the chemical waste, and properly labeled. | Department of Transportation (DOT) regulations for hazardous materials transportation. |
| Labeling Requirements | Must include chemical name, hazard warnings, and accumulation start date. | Occupational Safety and Health Administration (OSHA) Hazard Communication Standard. |
| Storage Time Limit | Varies by waste generator status (e.g., 90 days for Large Quantity Generators). | Environmental Protection Agency (EPA) regulations. |
| Documentation | Manifests for transportation and certificates of destruction must be retained for a specified period (e.g., 3 years).[6] | EPA and DEA record-keeping requirements. |
Experimental Protocol: Inactivation of Opioid Waste
For trace amounts of this compound waste, such as contaminated vials or weighing papers, a chemical inactivation step may be considered prior to final disposal, if permitted by institutional policy and regulations. A common method for the inactivation of potent opioids involves treatment with a strong oxidizing agent.
Methodology:
-
Prepare a 10% solution of sodium hypochlorite (B82951) (bleach) in a suitable container within a chemical fume hood.
-
Carefully add the contaminated materials (e.g., empty vials, stir bars) to the bleach solution.
-
Allow the materials to soak for a minimum of 24 hours to ensure complete degradation of the opioid.
-
Following inactivation, the treated materials may be disposed of as regular laboratory waste, provided they are not otherwise hazardous.
-
The bleach solution should be neutralized and disposed of in accordance with institutional guidelines for chemical waste.
Disclaimer: This protocol is a general example and must be validated for effectiveness and safety with this compound specifically before implementation. Always consult with your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final documentation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 3. aphl.org [aphl.org]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Controlled Substances | Harvard Environmental Health and Safety [ehs.harvard.edu]
Essential Safety and Logistical Information for Handling Dipyanone
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent synthetic opioids like Dipyanone is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a synthetic opioid structurally similar to methadone, and while specific safety data sheets (SDS) are not widely available, precautions analogous to handling other potent opioids should be strictly followed.[1][2] The following procedural guidance is based on established safety protocols for hazardous pharmaceutical compounds.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound based on the level of potential exposure, drawing from general guidelines for hazardous drugs and potent opioids.[3][4][5][6][7]
| Exposure Level | Task Example | Gloves | Gown/Coverall | Respiratory Protection | Eye/Face Protection |
| Low | Handling sealed containers, visual inspection. | Single pair of nitrile gloves. | Standard lab coat. | Not generally required. | Safety glasses. |
| Moderate | Weighing, preparing solutions in a ventilated enclosure. | Double pair of nitrile gloves. | Disposable gown with tight-fitting cuffs. | N95 or higher respirator. | Safety goggles or face shield. |
| High | Handling powders outside of a ventilated enclosure, cleaning spills. | Double pair of nitrile gloves, with outer pair having extended cuffs. | Impermeable disposable coverall (e.g., Tyvek®). | Powered Air-Purifying Respirator (PAPR) or Self-Contained Breathing Apparatus (SCBA). | Full-face shield or the facepiece of the respirator. |
Experimental Protocol: Safe Handling Workflow
This protocol outlines the standard operating procedure for safely handling this compound in a laboratory setting, from receipt to disposal.
1. Preparation and Pre-Handling:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and exposure points.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to contain any airborne particles.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing tools, solvents, and waste containers, before handling the compound.
2. Handling this compound:
-
Donning PPE: Put on the appropriate PPE as determined by the risk assessment. Ensure gloves are properly fitted and cuffs are tucked under the sleeves of the gown.
-
Weighing: If working with a powder, weigh the required amount in a ventilated enclosure. Use anti-static weigh paper or a tared container to minimize dispersal.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Cap and vortex to dissolve.
3. Post-Handling and Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound. A solution of soap and water is generally effective for initial cleaning, followed by a suitable laboratory disinfectant.[5] Avoid using alcohol-based solutions for skin decontamination.[5]
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent diversion and environmental contamination.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, weigh paper, and pipette tips, must be segregated as hazardous pharmaceutical waste.
-
Controlled Substance Disposal: As a potent opioid, this compound is considered a controlled substance. Its disposal must comply with local and national regulations. This typically involves using a DEA-registered reverse distributor for destruction via incineration.[8]
-
Unused Medication: Unused this compound should be disposed of through a registered controlled substance disposal program.[9][10] Some guidelines for potent opioids recommend flushing them down the toilet if a take-back program is not immediately available to prevent accidental exposure, but institutional and regulatory guidelines should always be followed.[10]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sarms4muscle.com [sarms4muscle.com]
- 3. whca.org [whca.org]
- 4. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 6. Protection against fentanyl & other opioids [dupont.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. How to Safely Dispose of Drugs | HHS.gov [hhs.gov]
- 10. Responsible Use of Opioids - Purdue Pharma [purduepharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
